molecular formula C9H18O B1594714 2-Methyloctanal CAS No. 7786-29-0

2-Methyloctanal

Cat. No.: B1594714
CAS No.: 7786-29-0
M. Wt: 142.24 g/mol
InChI Key: ZKPFRIDJMMOODR-UHFFFAOYSA-N
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Description

2-Methyloctanal, also known as fema 2727, belongs to the class of organic compounds known as medium-chain aldehydes. These are an aldehyde with a chain length containing between 6 and 12 carbon atoms. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the membrane (predicted from logP).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyloctanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H18O/c1-3-4-5-6-7-9(2)8-10/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKPFRIDJMMOODR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2052528
Record name 2-Methyloctanal
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Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

colourless, oily liquid with a rose, lily-like odour
Record name 2-Methyloctanal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/648/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

82.00 to 83.00 °C. @ 20.00 mm Hg
Record name 2-Methyloctanal
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Solubility

soluble in alcohol and most fixed oils; insoluble in water
Record name 2-Methyloctanal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/648/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.841 (0°)
Record name 2-Methyloctanal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

7786-29-0
Record name 2-Methyloctanal
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Record name 2-Methyloctanal
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Record name Octanal, 2-methyl-
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Record name 2-Methyloctanal
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Record name 2-methyloctanal
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Record name 2-METHYLOCTANAL
Source FDA Global Substance Registration System (GSRS)
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Record name 2-Methyloctanal
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

2-Methyloctanal: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 7786-29-0

This technical guide provides an in-depth overview of 2-Methyloctanal, a significant aldehyde in the flavor and fragrance industry. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document outlines its chemical and physical properties, safety information, synthesis protocols, and analytical methods.

Chemical and Physical Properties

This compound, also known as methyl hexyl acetaldehyde, is a colorless oily liquid with a characteristic floral scent, reminiscent of rose and lily.[1][2][3] Its properties make it a versatile ingredient in various applications.

PropertyValueSource(s)
Molecular Formula C9H18O[1][4][5][6]
Molecular Weight 142.24 g/mol [1][5][7]
CAS Number 7786-29-0[1][4][5][6]
Appearance Colorless clear oily liquid[1][2][3][4]
Odor Floral (rose, lily)[1][2][3]
Boiling Point 189.85°C (estimate)[1][2]
82.00 to 83.00 °C @ 20.00 mm Hg[3]
Melting Point -18°C (estimate)[1][2]
Density 0.8410 g/cm³[1][2]
Specific Gravity 0.82200 to 0.83000 @ 20.00 °C[4]
0.82100 to 0.82900 @ 25.00 °C[3]
Refractive Index 1.42300 @ 14.00 °C[4]
1.42000 to 1.42600 @ 20.00 °C[3]
Flash Point 156.00 °F (68.89 °C) TCC[3][4]
Vapor Pressure 0.759000 mm/Hg @ 25.00 °C[3]
Solubility Insoluble in water; soluble in alcohol, oils, and dipropylene glycol.[1][2][3]
LogP 3.38 - 3.42[1][3][5]

Safety Information

This compound is considered to have low toxicity with ingestion and skin contact.[1][2] However, it is classified as a skin irritant.[1][2] When heated to decomposition, it can emit acrid smoke and irritating fumes.[1][2]

Hazard StatementGHS CodeSource(s)
Causes skin irritationH315[1]
Causes serious eye irritationH319[1]
May cause respiratory irritationH335[1]

Precautionary Statements: P261, P305+P351+P338[1]

Synthesis of this compound

Several methods for the synthesis of this compound have been reported.

General Synthesis Methods

One common method involves the Darzen's synthesis, where methyl hexyl ketone reacts with ethyl chloroacetate (B1199739) in the presence of sodium ethylate. The resulting ester is then hydrolyzed to the corresponding acid, which is subsequently heated under vacuum to yield this compound.[1][2] Another approach involves heating methoxymethyl hexyl carbinol with either oxalic acid or anhydrous formic acid.[1][2] It can also be prepared from hexanal (B45976) and propionic aldehyde.[1]

G cluster_darzens Darzen's Synthesis ketone Methyl Hexyl Ketone reaction1 Reaction with Sodium Ethylate ketone->reaction1 ester Ethyl Chloroacetate ester->reaction1 glycidic_ester Glycidic Ester reaction1->glycidic_ester hydrolysis Hydrolysis glycidic_ester->hydrolysis acid Glycidic Acid hydrolysis->acid decarboxylation Heating (Decarboxylation) acid->decarboxylation product This compound decarboxylation->product

Caption: Darzen's Synthesis Workflow for this compound.

Asymmetric Synthesis

The asymmetric synthesis of (+)- or (-)-2-methyloctanal can be achieved via the metalloenamines of chiral alkoxy amines.[8] This method allows for the production of specific enantiomers. The process involves the alkylation of metalloenamines derived from chiral alkoxy amines.[8] For example, the aldimines of (S)-methoxyamines can yield the aldehyde enriched in the R enantiomer.[8]

G cluster_asymmetric Asymmetric Synthesis start Chiral Alkoxy Amine aldimine Chiral Aldimine start->aldimine aldehyde Propionaldehyde aldehyde->aldimine lda LDA Metalation aldimine->lda metalloenamine Metalloenamine lda->metalloenamine alkylation Alkylation with n-Hexyl Iodide metalloenamine->alkylation alkylated_intermediate Alkylated Intermediate alkylation->alkylated_intermediate hydrolysis Hydrolysis alkylated_intermediate->hydrolysis product (R)- or (S)-2-Methyloctanal hydrolysis->product

Caption: Asymmetric Synthesis of this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a suitable method for the analysis of this compound.

HPLC Protocol

A reverse-phase (RP) HPLC method can be employed for the separation and analysis of this compound.[5]

  • Column: Newcrom R1 or Newcrom C18[5]

  • Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[5]

  • Application: This method is scalable and can be used for the isolation of impurities in preparative separation and is also suitable for pharmacokinetic studies.[5]

G cluster_hplc HPLC Analysis Workflow sample Sample containing This compound injection Inject into HPLC System sample->injection separation Separation on Reverse-Phase Column (Newcrom R1/C18) injection->separation elution Elution with MeCN/Water/ Acid separation->elution detection Detection elution->detection data Data Analysis detection->data

Caption: HPLC Analysis Workflow for this compound.

Applications

This compound is primarily used in the flavor and fragrance industry. It is effective in creating floral and diffusive top notes in perfumes, particularly for lily and muguet scents.[1][2] It also imparts freshness to mimosa and rose fragrances and provides clean, airy top notes to citrus fragrances.[1][2] In flavor compositions, it is used in citrus types, often as a substitute for nonanal, at concentrations of about 1 to 2 ppm in the finished product.[1][2]

References

An In-Depth Technical Guide to the Physicochemical Properties of 2-Methyloctanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyloctanal, a branched-chain aldehyde, is a significant molecule in the fields of flavor, fragrance, and chemical synthesis. A thorough understanding of its physicochemical properties is paramount for its effective application, whether in the formulation of consumer products, as a starting material in complex organic synthesis, or in toxicological and metabolic studies. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and logical workflows for its synthesis and analysis.

Physicochemical Properties of this compound

The following tables summarize the key quantitative physicochemical data for this compound. These values are essential for predicting its behavior in various matrices, designing purification processes, and ensuring safe handling and storage.

Table 1: General and Physical Properties

PropertyValueSource(s)
Molecular FormulaC₉H₁₈O[1][2][3]
Molecular Weight142.24 g/mol [1][2][3]
AppearanceColorless oily liquid[2][4]
OdorFloral, rose, lily-like[2][5]
Melting Point-18°C (estimate)[2]
Boiling Point189.85°C (estimate)[2]
Density0.82100 to 0.82900 g/cm³ @ 25°C[6]
Refractive Index1.42300 @ 14.00°C[5]

Table 2: Solubility and Partitioning Properties

PropertyValueSource(s)
Solubility in WaterInsoluble[2][4]
Solubility in Organic SolventsSoluble in alcohol and oils[2][4]
LogP (Octanol-Water Partition Coefficient)3.38[2][6]

Table 3: Safety and Handling Properties

PropertyValueSource(s)
Flash Point156.00 °F (68.89 °C) (TCC)[5]
Vapor Pressure0.759000 mm/Hg @ 25.00 °C[6]
Autoignition TemperatureNot determined
Oral LD50 (rat)> 5000 mg/kg[5]
Dermal LD50 (rabbit)> 5000 mg/kg[5]

Experimental Protocols

The determination of the physicochemical properties of this compound relies on standardized experimental methodologies. The following protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), and common laboratory practices.

Determination of Boiling Point (OECD TG 103)

The boiling point of a liquid is the temperature at which its vapor pressure equals the atmospheric pressure.

Methodology: Ebulliometer Method

  • Apparatus: An ebulliometer equipped with a condenser, a thermometer, and a heating mantle is used.

  • Procedure: a. A sample of this compound is placed in the boiling flask of the ebulliometer. b. The liquid is heated, and the temperature is monitored. c. The temperature at which the liquid boils and the vapor temperature remains constant is recorded as the boiling point.

  • Data Analysis: The observed boiling point is corrected to standard atmospheric pressure (101.325 kPa).

Determination of Density (OECD TG 109)

Density is the mass of a substance per unit volume.

Methodology: Oscillating U-Tube Method

  • Apparatus: A digital density meter with an oscillating U-tube is employed.

  • Procedure: a. The instrument is calibrated using two substances of known density (e.g., dry air and distilled water). b. A sample of this compound is introduced into the U-tube. c. The instrument measures the oscillation period of the tube filled with the sample, which is related to its density.

  • Data Analysis: The density is calculated by the instrument's software based on the calibration and the measured oscillation period.

Determination of Refractive Index (OECD TG 107)

The refractive index is the ratio of the velocity of light in a vacuum to its velocity in the substance.

Methodology: Refractometer Method

  • Apparatus: An Abbé refractometer with a temperature-controlled prism is used.

  • Procedure: a. The refractometer is calibrated using a standard of known refractive index. b. A few drops of this compound are placed on the prism of the refractometer. c. The instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs. d. The refractive index is read from the instrument's scale.

  • Data Analysis: The measurement is performed at a specified temperature, typically 20°C or 25°C.

Determination of Solubility in Water (OECD TG 105)

Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature.

Methodology: Flask Method

  • Procedure: a. An excess amount of this compound is added to a known volume of distilled water in a flask. b. The flask is agitated at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours). c. The mixture is then centrifuged or filtered to separate the undissolved portion. d. The concentration of this compound in the aqueous phase is determined by a suitable analytical method, such as gas chromatography (GC).

  • Data Analysis: The solubility is expressed in grams per liter (g/L) or milligrams per liter (mg/L).

Synthesis and Analysis Workflows

The following diagrams illustrate generalized workflows for the synthesis and analysis of this compound.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product Heptanal Heptanal Aldol_Condensation Aldol Condensation (Base Catalyst) Heptanal->Aldol_Condensation Propionaldehyde Propionaldehyde Propionaldehyde->Aldol_Condensation Neutralization Neutralization Aldol_Condensation->Neutralization Extraction Extraction Neutralization->Extraction Distillation Distillation Extraction->Distillation Product This compound Distillation->Product

Caption: Generalized workflow for the synthesis of this compound.

Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Technique cluster_detection Detection & Quantification cluster_result Result Sample Sample containing This compound Dilution Dilution in appropriate solvent Sample->Dilution GC Gas Chromatography (GC) Dilution->GC FID Flame Ionization Detector (FID) GC->FID Data_Analysis Data Analysis (Peak Integration) FID->Data_Analysis Result Concentration of This compound Data_Analysis->Result

Caption: Generalized workflow for the analysis of this compound using Gas Chromatography.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. The presented data and experimental protocols are essential for researchers and professionals working with this compound. Adherence to standardized methodologies ensures the generation of reliable and reproducible data, which is critical for scientific advancement and product development. The provided workflows offer a logical framework for the synthesis and analytical characterization of this compound.

References

2-Methyloctanal structural formula and isomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structural Formula and Isomers of 2-Methyloctanal

Introduction

This compound, a branched-chain aldehyde, is a significant compound in the fields of flavor, fragrance, and chemical synthesis. Its distinct floral and citrus notes make it a valuable ingredient in perfumery and food industries.[1] For researchers, scientists, and professionals in drug development, a thorough understanding of its structural characteristics and isomeric forms is crucial for its application and for the development of new molecules with desired properties. This guide provides a detailed examination of the structural formula of this compound, its constitutional and stereoisomers, and relevant experimental protocols.

Structural Formula of this compound

This compound is an aliphatic aldehyde with the molecular formula C9H18O.[2] Its structure consists of an eight-carbon chain (octanal) with a methyl group substituted at the second carbon atom. The aldehyde functional group (-CHO) is located at the terminus of the main carbon chain.

Caption: Structural formula of this compound.

Isomers of this compound

Isomers are molecules that have the same molecular formula but different arrangements of atoms. For this compound (C9H18O), both constitutional isomers and stereoisomers exist.

Constitutional Isomers

Constitutional isomers have the same molecular formula but different connectivity of atoms. The molecular formula C9H18O can represent various aldehydes and ketones.[3]

  • Positional Isomers (Aldehydes): The methyl group can be at different positions along the octanal (B89490) chain, or the main chain length can vary. For example, 3-methyloctanal (B3050425) and nonanal (B32974) are constitutional isomers of this compound.[4][5][6]

  • Functional Group Isomers (Ketones): The carbonyl group can be located within the carbon chain, forming a ketone. For example, 2-nonanone (B1664094) is a functional group isomer of this compound.

G cluster_0 Constitutional Isomers of C9H18O This compound (Aldehyde) This compound (Aldehyde) Nonanal (Aldehyde) Nonanal (Aldehyde) This compound (Aldehyde)->Nonanal (Aldehyde) Positional Isomer 2-Nonanone (Ketone) 2-Nonanone (Ketone) This compound (Aldehyde)->2-Nonanone (Ketone) Functional Group Isomer

Caption: Relationship between constitutional isomers of C9H18O.

Stereoisomers

Stereoisomers have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. This compound possesses a chiral center at the second carbon atom (C2), the carbon to which the methyl group is attached. A chiral center is a carbon atom bonded to four different groups. This chirality gives rise to two stereoisomers that are non-superimposable mirror images of each other, known as enantiomers.[7]

The two enantiomers are designated as (R)-2-methyloctanal and (S)-2-methyloctanal based on the Cahn-Ingold-Prelog priority rules. The general formula for the maximum number of stereoisomers is 2^n, where 'n' is the number of chiral centers.[7][8][9] For this compound, with one chiral center (n=1), there are 2^1 = 2 possible stereoisomers.

G cluster_1 Stereoisomers of this compound (R)-2-Methyloctanal (R)-2-Methyloctanal (S)-2-Methyloctanal (S)-2-Methyloctanal (R)-2-Methyloctanal->(S)-2-Methyloctanal Enantiomers (Mirror Images)

Caption: Enantiomeric pair of this compound.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and application in various fields.

PropertyValueReference
Molecular Formula C9H18O[2][10]
Molecular Weight 142.24 g/mol [2][10]
Appearance Colorless oily liquid[1]
Odor Floral, rose, lily-like[1]
Boiling Point 189.85°C (estimate)[1]
Melting Point -18°C (estimate)[1]
Density 0.82100 to 0.82900 @ 25.00 °C[11]
Refractive Index 1.42300 @ 14.00 °C[12]
Flash Point 156.00 °F (68.89 °C)[12]
Solubility Insoluble in water; soluble in alcohol and oils[1]
LogP 3.38[1][11]

Experimental Protocols

The analysis and characterization of this compound and its isomers often involve chromatographic and spectroscopic techniques. A common method for its analysis is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[2]

Analysis of this compound by RP-HPLC

This method allows for the separation and quantification of this compound in a sample.

  • Objective: To analyze the purity of this compound or quantify its presence in a mixture.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • UV or Mass Spectrometry (MS) detector

    • Newcrom R1 HPLC column (or equivalent C18 column)[2]

  • Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and an acidifier like phosphoric acid or formic acid (for MS compatibility).[2]

  • Procedure:

    • Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile).

    • Prepare the sample solution by dissolving it in the mobile phase.

    • Set up the HPLC system with the appropriate column and mobile phase composition.

    • Inject the standard solution to determine the retention time and response factor.

    • Inject the sample solution.

    • Monitor the eluent using the detector. The peak corresponding to this compound is identified by its retention time.

    • Quantify the amount of this compound in the sample by comparing its peak area to that of the standard.

  • Notes: This method is scalable and can be adapted for preparative separation to isolate impurities.[2] It is also suitable for pharmacokinetic studies.[2]

G Sample Preparation Sample Preparation HPLC Injection HPLC Injection Sample Preparation->HPLC Injection RP-HPLC Separation RP-HPLC Separation HPLC Injection->RP-HPLC Separation Detection (UV/MS) Detection (UV/MS) RP-HPLC Separation->Detection (UV/MS) Data Analysis Data Analysis Detection (UV/MS)->Data Analysis

Caption: Workflow for the analysis of this compound by RP-HPLC.

Conclusion

This compound is a valuable aldehyde with a complex isomeric landscape. A comprehensive understanding of its structural formula, the nature of its constitutional and stereoisomers, and its physicochemical properties is fundamental for its effective utilization in research and industry. The analytical methods outlined provide a basis for the quality control and further investigation of this compound. This guide serves as a foundational resource for professionals engaged in chemical synthesis, flavor and fragrance development, and drug discovery.

References

(S)-2-Methyloctanal IUPAC name and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (S)-2-Methyloctanal

Introduction

(S)-2-Methyloctanal is a chiral aliphatic aldehyde that belongs to the class of medium-chain aldehydes.[1] Its stereochemistry and functional group make it a molecule of interest in stereoselective synthesis and potentially in the study of structure-activity relationships in biological systems. This guide provides a comprehensive overview of its chemical identity, synthesis, and physicochemical properties, tailored for researchers and professionals in chemistry and drug development.

Chemical Identity and Structure

The unambiguous identification of (S)-2-Methyloctanal is critical for scientific research. Its nomenclature and structural representation are defined by IUPAC standards.

  • IUPAC Name: (2S)-2-methyloctanal[2]

  • Molecular Formula: C₉H₁₈O[2]

  • Canonical SMILES: CCCCCC--INVALID-LINK--C=O[2]

  • InChI Key: ZKPFRIDJMMOODR-VIFPVBQESA-N[2]

The structure of (S)-2-Methyloctanal consists of an eight-carbon chain (octanal) with a methyl group at the second carbon. The "(S)" designation indicates the specific stereochemical configuration at this chiral center.

Physicochemical Properties

A summary of the key computed physicochemical properties for (S)-2-Methyloctanal is presented below. These properties are essential for predicting its behavior in various chemical and biological environments.

PropertyValueReference
Molecular Weight 142.24 g/mol [2]
Exact Mass 142.135765193 Da[2]
XLogP3-AA (LogP) 3.3[2]
Hydrogen Bond Donor Count 0[2]
Hydrogen Bond Acceptor Count 1[2]
Rotatable Bond Count 6[2]
Topological Polar Surface Area 17.1 Ų[2]
Complexity 78.8[2]

Synthesis of (S)-2-Methyloctanal

The stereocontrolled synthesis of (S)-2-Methyloctanal is a key challenge. An established method involves the asymmetric alkylation of a chiral metalloenamine.

Asymmetric Synthesis via Chiral Metalloenamines

An asymmetric synthesis for producing (S)-2-Methyloctanal in enantiomeric excess has been developed.[3] The process utilizes chiral amines derived from amino acids to form chiral aldimines, which are then metalated and alkylated before hydrolysis yields the final product.[3]

  • Preparation of the Chiral Aldimine: A chiral alkoxy amine (derived from an amino acid like (S)-phenylalanine) is reacted with octanal. This reaction typically involves mixing the two reactants in a suitable solvent, often with removal of the water formed.

  • Metalation: The resulting chiral aldimine is then treated with a strong base, such as lithium diisopropylamide (LDA), at a low temperature (e.g., 0°C) in an inert solvent like tetrahydrofuran (B95107) (THF). This step generates a chiral lithioenamine intermediate.

  • Alkylation: The lithioenamine is subsequently alkylated by adding methyl iodide. This reaction is the key stereodetermining step. The mixture is typically stirred for several hours at low temperature.

  • Hydrolysis: The alkylated intermediate is hydrolyzed to yield (S)-2-Methyloctanal. This is often achieved by adding a buffered aqueous solution (e.g., sodium acetate-acetic acid).

  • Purification: The final product is isolated and purified from the reaction mixture using standard techniques such as extraction and distillation.

The enantiomeric excess (ee) of the synthesized (S)-2-Methyloctanal can be determined by converting the aldehyde to the corresponding 2-methyloctanoic acid and analyzing it.[3] Chemical yields for this process have been reported in the range of 34% to 76%, with enantiomeric excesses as high as 58%.[3]

Asymmetric_Synthesis_Workflow Asymmetric Synthesis of (S)-2-Methyloctanal cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_end Product ChiralAmine Chiral Alkoxy Amine (from (S)-Phenylalanine) Aldimine Formation of Chiral Aldimine ChiralAmine->Aldimine Octanal Octanal Octanal->Aldimine Metalation Metalation with LDA (forms Lithioenamine) Aldimine->Metalation Alkylation Alkylation with Methyl Iodide Metalation->Alkylation Hydrolysis Hydrolysis Alkylation->Hydrolysis Product (S)-2-Methyloctanal Hydrolysis->Product

Caption: Workflow for the asymmetric synthesis of (S)-2-Methyloctanal.

Oxidation of (S)-2-Methyloctan-1-ol

An alternative synthetic route involves the oxidation of the corresponding primary alcohol, (S)-2-methyloctan-1-ol. While a specific protocol for this exact substrate is not detailed in the search results, a general and highly effective method for the oxidation of primary alcohols to aldehydes using 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) as a catalyst is available and applicable.[4]

  • Setup: A three-necked flask is charged with the primary alcohol ((S)-2-methyloctan-1-ol), TEMPO, dichloromethane (B109758) as the solvent, and an aqueous solution of potassium bromide.

  • Cooling: The vigorously stirred mixture is cooled to between -10°C and 0°C using a salt-ice bath.

  • Oxidant Addition: An aqueous solution of sodium hypochlorite (B82951) (NaOCl), with its pH adjusted to around 9.5, is added dropwise while maintaining the reaction temperature below 15°C.

  • Reaction Monitoring: The reaction progress is monitored by gas chromatography (GC) to ensure the complete consumption of the starting alcohol.

  • Workup: The organic phase is separated. The aqueous phase is extracted with dichloromethane. The combined organic layers are then washed sequentially with aqueous hydrochloric acid containing potassium iodide (to remove TEMPO), aqueous sodium thiosulfate, and water.

  • Purification: The organic phase is dried over an anhydrous salt (e.g., magnesium sulfate) and the solvent is removed. The crude aldehyde can then be purified by distillation.

Potential Applications and Biological Activity

Flavor and Fragrance

The racemic mixture, 2-methyloctanal, is utilized as a flavor and fragrance agent, noted for its floral-type odor.[5] The specific sensory properties of the (S)-enantiomer are an area for further investigation, as chirality often plays a crucial role in olfaction.

Potential Biological Activity

There is a significant lack of scientific literature specifically detailing the biological activity of (S)-2-Methyloctanal. However, based on the known reactivity of other aliphatic aldehydes, a theoretical framework for its potential biological effects can be proposed.[6]

Aliphatic aldehydes are characterized by their electrophilic aldehyde functional group. This group can react with biological nucleophiles, such as the side chains of amino acids in proteins and nitrogenous bases in DNA, to form covalent adducts.[6] This reactivity is the basis for both the potential therapeutic applications and the toxicity of many aldehydes.[6] Potential, yet unverified, biological activities for (S)-2-Methyloctanal could include:

  • Cytotoxicity: Adduct formation with essential proteins and enzymes can disrupt cellular function and lead to cell death.[6]

  • Inflammatory and Immune Response: Some aldehydes can act as signaling molecules that trigger inflammatory pathways.[6]

  • Antimicrobial Activity: The reactivity of the aldehyde group may allow it to interfere with microbial cellular processes.

It must be emphasized that these are theoretical possibilities based on chemical structure.[6] Rigorous experimental investigation, starting with in vitro cytotoxicity and antimicrobial assays, is required to determine the actual biological profile of (S)-2-Methyloctanal.

Conclusion

(S)-2-Methyloctanal is a chiral aldehyde whose properties are primarily defined by its stereocenter and reactive carbonyl group. While methods for its asymmetric synthesis exist, providing access to enantiomerically enriched material, its biological role remains largely unexplored. The information presented in this guide, particularly the detailed synthetic protocols and physicochemical data, serves as a valuable resource for researchers aiming to synthesize, study, and potentially harness the unique properties of this molecule in drug development and other scientific disciplines. Future research should focus on elucidating its specific biological activities to understand its potential as a therapeutic agent or a toxicological concern.

References

The Enigmatic Presence of 2-Methyloctanal in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyloctanal, a branched-chain aldehyde, is a volatile organic compound (VOC) that contributes to the aromatic profiles of certain natural products. While the presence of a vast array of aldehydes in the plant kingdom is well-documented, the specific natural occurrence of this compound remains a subject of limited investigation. This technical guide provides a comprehensive overview of the current knowledge regarding this compound in plants, including its reported presence, a proposed biosynthetic pathway, and detailed experimental protocols for its identification and quantification. The information presented herein is intended to serve as a foundational resource for researchers in phytochemistry, chemical ecology, and drug discovery.

Data Presentation: Reported Natural Occurrence

The identification and quantification of this compound in plant species are not widely reported in peer-reviewed literature. However, industry resources indicate its presence as a minor constituent in the essential oil of Yarrow. Further academic research is required to validate and quantify its presence in this and other plant species.

Plant SpeciesCommon NamePlant PartReported Presence of this compoundReference
Achillea millefoliumYarrowFlower headsComponent of essential oil[1]

Note: The presence of this compound in Achillea millefolium is based on industry data, and peer-reviewed quantitative studies are needed for confirmation.

Proposed Biosynthetic Pathway of this compound

The precise biosynthetic pathway of this compound in plants has not been fully elucidated. However, based on the known biosynthesis of other C9 and branched-chain aldehydes, a plausible pathway can be proposed. This pathway likely originates from the oxidation of fatty acids.

The proposed pathway involves the following key steps:

  • Lipoxygenase (LOX) Action: The pathway is initiated by the action of lipoxygenase on a C18 polyunsaturated fatty acid, such as linoleic acid.

  • Hydroperoxide Lyase (HPL) Cleavage: The resulting hydroperoxide is then cleaved by a hydroperoxide lyase to produce a C9 aldehyde.

  • Methyl Branch Insertion: The introduction of the methyl group at the second position could potentially occur through the involvement of a methyltransferase utilizing a methyl donor like S-adenosyl-L-methionine (SAM). The timing and specific enzyme for this step require further investigation. It is also possible that a branched-chain fatty acid serves as the initial substrate.

Proposed Biosynthetic Pathway of this compound cluster_0 Fatty Acid Metabolism cluster_1 Methylation Linoleic_Acid Linoleic Acid (C18:2) Hydroperoxide Fatty Acid Hydroperoxide Linoleic_Acid->Hydroperoxide Lipoxygenase (LOX) C9_Aldehyde C9 Aldehyde Hydroperoxide->C9_Aldehyde Hydroperoxide Lyase (HPL) 2_Methyloctanal This compound C9_Aldehyde->2_Methyloctanal Methyltransferase (Proposed) SAM S-adenosyl- L-methionine (SAM) SAH S-adenosyl- L-homocysteine (SAH) SAM->SAH

Proposed biosynthetic pathway of this compound.

Experimental Protocols

The identification and quantification of this compound in plant matrices require sensitive and specific analytical techniques. The following protocols are standard methods for the analysis of plant volatile compounds.

Extraction of Volatile Compounds

a) Headspace Solid-Phase Microextraction (HS-SPME)

This is a solvent-free method ideal for sampling volatile compounds from a plant matrix.

  • Principle: A fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace above the plant sample. Volatile analytes partition onto the fiber and are subsequently desorbed into the injector of a gas chromatograph.

  • Apparatus: SPME fiber holder, SPME fibers (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB), vials with septa, heating block or water bath.

  • Procedure:

    • Weigh a known amount of fresh or dried plant material into a vial.

    • Seal the vial with a septum cap.

    • Place the vial in a heating block or water bath at a controlled temperature (e.g., 40-60 °C) to facilitate the release of volatiles.

    • Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-60 minutes).

    • Retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.

b) Steam Distillation

A classic method for extracting essential oils.

  • Principle: Steam is passed through the plant material, causing volatile compounds to vaporize. The mixture of steam and volatiles is then condensed, and the essential oil is separated from the aqueous phase.

  • Apparatus: Clevenger-type apparatus, heating mantle, round-bottom flask, condenser.

  • Procedure:

    • Place a known amount of plant material in a round-bottom flask with water.

    • Connect the flask to the Clevenger apparatus and condenser.

    • Heat the flask to generate steam, which will pass through the plant material.

    • Continue the distillation for a set period (e.g., 2-4 hours).

    • Collect the essential oil from the collection arm of the Clevenger apparatus.

    • Dry the collected oil over anhydrous sodium sulfate.

Analysis and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS)

This is the gold standard for the identification and quantification of volatile compounds.

  • Principle: The extracted volatile compounds are separated based on their boiling points and polarity in a gas chromatograph. The separated compounds then enter a mass spectrometer, which fragments the molecules and provides a unique mass spectrum for identification.

  • Apparatus: Gas chromatograph coupled with a mass spectrometer (GC-MS), capillary column (e.g., DB-5ms, HP-5ms), helium carrier gas.

  • Procedure:

    • Injection: Introduce the extracted sample (via SPME desorption or liquid injection of the essential oil) into the GC injector.

    • Separation: Program the GC oven with a suitable temperature gradient to separate the compounds on the capillary column.

    • Detection: The mass spectrometer is operated in electron ionization (EI) mode. Data is collected in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

    • Identification: Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard and/or a reference library (e.g., NIST, Wiley).

    • Quantification: Prepare a calibration curve using a certified standard of this compound. The concentration in the sample is determined by comparing its peak area to the calibration curve. An internal standard (e.g., a non-native alkane) should be used for improved accuracy.

Experimental Workflow for this compound Analysis cluster_0 Sample Preparation & Extraction cluster_1 Analysis & Quantification cluster_2 Data Interpretation Plant_Material Plant Material (e.g., Achillea millefolium) Extraction Extraction of Volatiles Plant_Material->Extraction HS_SPME HS-SPME Extraction->HS_SPME Steam_Distillation Steam Distillation Extraction->Steam_Distillation GC_MS GC-MS Analysis HS_SPME->GC_MS Steam_Distillation->GC_MS Identification Identification (Mass Spectra, Retention Index) GC_MS->Identification Quantification Quantification (Calibration Curve) GC_MS->Quantification Data_Analysis Data Analysis & Reporting Quantification->Data_Analysis Concentration_Report Report Concentration of This compound Data_Analysis->Concentration_Report

Experimental workflow for this compound analysis.

Conclusion

The natural occurrence of this compound in plants is an area that warrants further scientific exploration. While its presence has been suggested in Yarrow essential oil, detailed quantitative studies are lacking. The proposed biosynthetic pathway provides a theoretical framework for future research into the enzymatic processes leading to its formation. The experimental protocols outlined in this guide offer robust methodologies for researchers to investigate the presence and concentration of this and other volatile compounds in diverse plant species. Such studies will not only enhance our understanding of plant secondary metabolism but may also unveil novel bioactive compounds with potential applications in the pharmaceutical and flavor/fragrance industries.

References

Biosynthesis of Branched-Chain Aldehydes in Essential Oils: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Branched-chain aldehydes, such as isovaleraldehyde (B47997) and isobutyraldehyde (B47883), are significant contributors to the characteristic aroma profiles of many essential oils. Their biosynthesis in plants is intrinsically linked to the catabolism of branched-chain amino acids (BCAAs)—valine, leucine, and isoleucine. This technical guide provides an in-depth exploration of the core biosynthetic pathways, enzymatic reactions, and regulatory mechanisms governing the formation of these volatile compounds. Detailed experimental protocols for the quantification of branched-chain aldehydes, enzyme activity assays, and gene expression analysis are presented to support researchers, scientists, and drug development professionals in this field. Furthermore, this guide summarizes the available quantitative data and utilizes visualizations to illustrate key metabolic and experimental workflows.

Introduction

Essential oils, the concentrated hydrophobic liquids containing volatile aroma compounds from plants, are valued for their distinctive fragrances and flavors. Among the myriad of constituents, short-chain branched aldehydes, including 2-methylpropanal (isobutyraldehyde) and 3-methylbutanal (B7770604) (isovaleraldehyde), play a crucial role in defining the sensory properties of many of these oils.[1][2] These compounds are derived from the catabolism of the essential amino acids valine and leucine, respectively. Understanding the biosynthetic pathways of these aldehydes is critical for applications in the flavor and fragrance industry, as well as for metabolic engineering of aromatic plants to enhance desired scent profiles.

This guide will dissect the biochemical journey from precursor amino acids to the final aldehyde products, detail the enzymes catalyzing these transformations, and discuss the regulation of this metabolic route.

The Core Biosynthetic Pathway: Branched-Chain Amino Acid Catabolism

The primary route for the formation of branched-chain aldehydes in plants is through the catabolism of BCAAs.[3] This pathway is initiated in the mitochondria and involves a series of enzymatic steps.

Transamination of Branched-Chain Amino Acids

The first committed step in BCAA catabolism is a reversible transamination reaction catalyzed by branched-chain aminotransferases (BCATs) . In this reaction, the amino group from a BCAA (valine, leucine, or isoleucine) is transferred to an α-keto acid, typically α-ketoglutarate, to form glutamate (B1630785) and the corresponding branched-chain α-keto acid (BCKA).[4]

  • Valine is converted to α-ketoisovalerate (KIV) .

  • Leucine is converted to α-ketoisocaproate (KIC) .

  • Isoleucine is converted to α-keto-β-methylvalerate (KMV) .

Plant genomes encode multiple BCAT isoforms that are localized in different cellular compartments, including the mitochondria and chloroplasts, suggesting distinct roles in BCAA synthesis and catabolism.[4]

Formation of Branched-Chain Aldehydes

Following transamination, the BCKAs undergo decarboxylation to form the corresponding branched-chain aldehydes. This step is a critical juncture that can lead to different metabolic fates.

The canonical pathway for BCKA catabolism involves the branched-chain α-keto acid dehydrogenase complex (BCKDC) , a large multi-enzyme complex located in the mitochondria.[5] BCKDC catalyzes the irreversible oxidative decarboxylation of BCKAs to their respective acyl-CoA derivatives.[5]

However, for the direct production of volatile aldehydes that contribute to essential oils, a simple decarboxylation step is required. While the BCKDC is well-characterized for its role in producing acyl-CoAs for energy production, the specific enzyme responsible for the direct conversion of BCKAs to aldehydes in the context of essential oil biosynthesis in plants is less clearly defined. It is proposed that a branched-chain α-keto acid decarboxylase may catalyze this reaction, similar to the Ehrlich pathway observed in yeast. This enzyme would remove the carboxyl group from the BCKA without the addition of coenzyme A.

  • α-Ketoisovalerate (KIV) is decarboxylated to 2-methylpropanal (isobutyraldehyde) .

  • α-Ketoisocaproate (KIC) is decarboxylated to 3-methylbutanal (isovaleraldehyde) .

  • α-Keto-β-methylvalerate (KMV) is decarboxylated to 2-methylbutanal .

Further research is needed to fully characterize the specific decarboxylases involved in this step in various aromatic plants.

Branched-Chain Aldehyde Biosynthesis Valine Valine KIV α-Ketoisovalerate Valine->KIV BCAT Leucine Leucine KIC α-Ketoisocaproate Leucine->KIC BCAT Isoleucine Isoleucine KMV α-Keto-β-methylvalerate Isoleucine->KMV BCAT Isobutyraldehyde 2-Methylpropanal (Isobutyraldehyde) KIV->Isobutyraldehyde α-Keto Acid Decarboxylase Isovaleraldehyde 3-Methylbutanal (Isovaleraldehyde) KIC->Isovaleraldehyde α-Keto Acid Decarboxylase Methylbutanal 2-Methylbutanal KMV->Methylbutanal α-Keto Acid Decarboxylase BCAT Branched-Chain Aminotransferase Decarboxylase Branched-Chain α-Keto Acid Decarboxylase (Putative)

Figure 1: Biosynthetic pathway of branched-chain aldehydes.

Regulation of Biosynthesis

The biosynthesis of branched-chain aldehydes is a tightly regulated process, influenced by developmental cues and environmental factors. The expression of genes involved in BCAA catabolism, including those encoding BCAT and subunits of the BCKDC, is often coordinated.[5] Studies in Arabidopsis thaliana have shown that the expression of these genes can be influenced by the circadian clock and light, with higher expression levels observed during the night.[6] This suggests a link between energy status and the catabolism of BCAAs, which can serve as alternative respiratory substrates in the dark.[6] Further research is required to elucidate the specific transcription factors and signaling pathways that modulate the expression of these biosynthetic genes in aromatic plants.

Quantitative Data of Branched-Chain Aldehydes in Essential Oils

The concentration of branched-chain aldehydes can vary significantly among different essential oils, contributing to their unique aromatic profiles. The following table summarizes the reported concentrations of isobutyraldehyde (2-methylpropanal) and isovaleraldehyde (3-methylbutanal) in selected essential oils.

Essential OilPlant Species2-Methylpropanal (%)3-Methylbutanal (%)Reference
Sweet OrangeCitrus sinensis0.01 - 0.10.01 - 0.05[7][8][9]
PeppermintMentha x piperitaTraceTrace[3][5][6][10][11]
Black TruffleTuber melanosporumPresentPresent[12]

Note: "Trace" indicates the compound was detected but at a very low concentration, often below the limit of quantification in the cited studies. Data is compiled from multiple sources and may vary depending on the plant variety, growing conditions, and extraction method.

Experimental Protocols

Quantification of Branched-Chain Aldehydes by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is the standard method for the analysis of volatile compounds in essential oils.

Objective: To quantify the concentration of isobutyraldehyde and isovaleraldehyde in an essential oil sample.

Materials:

  • Essential oil sample

  • Internal standard (e.g., 2-methylpentanal)

  • Solvent (e.g., hexane (B92381), GC grade)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the internal standard in hexane (e.g., 1000 ppm).

    • Accurately weigh a known amount of the essential oil (e.g., 10 mg) into a vial.

    • Add a precise volume of the internal standard stock solution.

    • Dilute the sample with hexane to a final volume (e.g., 1 mL).

  • Calibration Curve:

    • Prepare a series of calibration standards containing known concentrations of isobutyraldehyde and isovaleraldehyde and a fixed concentration of the internal standard in hexane.

  • GC-MS Analysis:

    • Inject 1 µL of the prepared sample and each calibration standard into the GC-MS.

    • GC Conditions (Example):

      • Injector temperature: 250°C

      • Oven program: Start at 40°C for 2 min, ramp to 240°C at 5°C/min, hold for 5 min.

      • Carrier gas: Helium at a constant flow rate.

    • MS Conditions (Example):

      • Ion source temperature: 230°C

      • Scan mode: Full scan (e.g., m/z 35-350) or selected ion monitoring (SIM) for higher sensitivity, monitoring characteristic ions for each compound.

  • Data Analysis:

    • Identify the peaks corresponding to isobutyraldehyde, isovaleraldehyde, and the internal standard based on their retention times and mass spectra.

    • Integrate the peak areas for each compound.

    • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

    • Determine the concentration of the aldehydes in the essential oil sample using the calibration curve.

GC-MS Workflow start Start prep Sample Preparation (Essential Oil + Internal Standard) start->prep calib Prepare Calibration Standards start->calib gcms GC-MS Analysis prep->gcms calib->gcms data Data Processing (Peak Identification & Integration) gcms->data curve Construct Calibration Curve data->curve quant Quantify Aldehydes in Sample curve->quant end End quant->end

Figure 2: GC-MS workflow for aldehyde quantification.
Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC) Enzyme Assay

This spectrophotometric assay measures the activity of the BCKDC by monitoring the reduction of NAD⁺ to NADH.

Objective: To determine the activity of the BCKDC in plant mitochondrial extracts.

Materials:

  • Plant tissue (e.g., leaves)

  • Mitochondria isolation buffer

  • Assay buffer (containing cofactors such as CoA, TPP, and NAD⁺)

  • Substrate (e.g., α-ketoisovalerate)

  • Spectrophotometer

Procedure:

  • Mitochondria Isolation:

    • Homogenize fresh plant tissue in ice-cold isolation buffer.

    • Filter and centrifuge the homogenate to pellet the mitochondria.

    • Resuspend the mitochondrial pellet in a suitable buffer.

  • Enzyme Assay:

    • In a cuvette, combine the assay buffer and the mitochondrial extract.

    • Initiate the reaction by adding the BCKA substrate.

    • Immediately monitor the increase in absorbance at 340 nm (the absorbance maximum for NADH) over time.

  • Data Analysis:

    • Calculate the rate of NADH production using the Beer-Lambert law (Extinction coefficient of NADH at 340 nm is 6.22 mM⁻¹cm⁻¹).

    • Express the enzyme activity in units such as nmol NADH/min/mg protein.

Gene Expression Analysis by RT-qPCR

Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to measure the transcript levels of genes involved in branched-chain aldehyde biosynthesis.

Objective: To quantify the expression of a target gene (e.g., a BCAT or BCKDC subunit gene) in a plant tissue.

Materials:

  • Plant tissue

  • RNA extraction kit

  • Reverse transcriptase kit

  • qPCR master mix (e.g., SYBR Green)

  • Gene-specific primers

  • qPCR instrument

Procedure:

  • RNA Extraction:

    • Extract total RNA from the plant tissue using a suitable kit.

    • Assess RNA quality and quantity.

  • Reverse Transcription:

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase kit.

  • qPCR:

    • Prepare a qPCR reaction mix containing the cDNA template, qPCR master mix, and forward and reverse primers for the target gene and a reference gene (for normalization).

    • Perform the qPCR reaction using a standard thermal cycling protocol.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the target and reference genes.

    • Calculate the relative expression of the target gene using a method such as the 2-ΔΔCt method.

Conclusion

The biosynthesis of branched-chain aldehydes in essential oils is a fascinating and complex process rooted in the fundamental metabolism of branched-chain amino acids. While the initial steps of transamination are well-understood, further research is needed to fully elucidate the specific enzymatic machinery responsible for the final decarboxylation to these potent aroma compounds in plants. The protocols and data presented in this guide provide a solid foundation for researchers to explore this area further, with the ultimate goal of understanding and manipulating the production of these valuable volatile molecules in aromatic plants. The continued investigation into the regulatory networks governing this pathway will undoubtedly open new avenues for the targeted enhancement of desirable flavor and fragrance profiles in a variety of plant species.

References

A Comprehensive Technical Guide to the Spectroscopic Data of 2-Methyloctanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-Methyloctanal. These predictions are derived from typical values for similar aliphatic aldehydes and general principles of spectroscopy.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1 (CHO)9.6 - 9.8Doublet~2-3
H-22.2 - 2.4Multiplet-
CH₃ (at C2)1.0 - 1.2Doublet~7
CH₂ (alkyl chain)1.2 - 1.6Multiplet-
CH₃ (terminal)0.8 - 1.0Triplet~7

Table 2: Predicted ¹³C NMR Data for this compound

CarbonChemical Shift (δ, ppm)
C-1 (CHO)200 - 205
C-245 - 55
CH₃ (at C2)10 - 20
Alkyl Chain Carbons20 - 40
Terminal CH₃~14

Table 3: Predicted Infrared (IR) Absorption Data for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
C=O (Aldehyde)1720 - 1740Strong
C-H (Aldehyde)~2720 and ~2820Medium, Sharp
C-H (Alkyl)2850 - 2960Strong
CH₂ Bend~1465Medium
CH₃ Bend~1375Medium

Table 4: Predicted Major Mass Spectrometry (MS) Fragments for this compound

m/zProposed FragmentFragmentation Pathway
142[C₉H₁₈O]⁺Molecular Ion (M⁺)
113[M - CHO]⁺Loss of the formyl radical
85[M - C₄H₉]⁺Cleavage of the alkyl chain
71[C₅H₁₁]⁺Cleavage of the alkyl chain
57[C₄H₉]⁺McLafferty rearrangement product
43[C₃H₇]⁺Alpha-cleavage

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon standardized experimental procedures. The following are generalized protocols for obtaining NMR, IR, and MS data for a liquid sample like this compound.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A solution of this compound (5-25 mg) is prepared in a deuterated solvent (e.g., CDCl₃) and transferred to a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (0 ppm).

  • ¹H NMR Acquisition: The spectrum is acquired on a 300-500 MHz NMR spectrometer. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are co-added to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: The spectrum is acquired on the same instrument, typically with proton decoupling. A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds is used to ensure quantitative data.

2.2. Infrared (IR) Spectroscopy

  • Sample Preparation: For a liquid sample, the easiest method is to place a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film.

  • Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first recorded. The sample is then scanned, typically over the range of 4000 to 400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.

2.3. Mass Spectrometry (MS)

  • Sample Introduction: The sample can be introduced directly via a heated probe or, more commonly, through a gas chromatograph (GC-MS) for separation from any impurities.

  • Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions and a molecular ion peak.

  • Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight) and detected to generate the mass spectrum.

Visualization of the Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_data Data Processing & Analysis cluster_interpretation Structural Elucidation Sample This compound Sample NMR NMR Spectrometer Sample->NMR Introduction IR FTIR Spectrometer Sample->IR Introduction MS Mass Spectrometer Sample->MS Introduction NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data Acquisition IR_Data IR Spectrum IR->IR_Data Acquisition MS_Data Mass Spectrum MS->MS_Data Acquisition Structure Structure of this compound NMR_Data->Structure Combined Analysis IR_Data->Structure Combined Analysis MS_Data->Structure Combined Analysis

Caption: General workflow for the spectroscopic analysis of a chemical compound.

This guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. Researchers can use this information to aid in the identification and structural elucidation of this and related molecules.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Methyloctanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-methyloctanal. Due to the limited availability of experimental spectra in public databases, this analysis is based on predicted data generated from validated computational models. This document offers a detailed interpretation of the predicted spectra, standardized experimental protocols for sample analysis, and visual aids to facilitate understanding of the molecular structure and analytical workflows.

Predicted NMR Spectral Data

The predicted ¹H and ¹³C NMR data for this compound are summarized below. These tables provide the assigned chemical shifts (δ), multiplicities, coupling constants (J), and integration values that are crucial for structural elucidation.

Predicted ¹H NMR Data of this compound

The proton NMR spectrum of this compound is characterized by a downfield aldehyde proton, a methine proton at the chiral center, and a series of overlapping methylene (B1212753) and methyl signals corresponding to the alkyl chain.

Atom NumberChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
19.61Doublet2.51HAldehyde H
22.35Multiplet-1HC2-H
31.45Multiplet-2HC3-H₂
41.28Multiplet-2HC4-H₂
51.28Multiplet-2HC5-H₂
61.28Multiplet-2HC6-H₂
71.28Multiplet-2HC7-H₂
80.88Triplet7.03HC8-H₃
91.05Doublet7.03HC2-CH₃
Predicted ¹³C NMR Data of this compound

The carbon NMR spectrum is distinguished by the carbonyl carbon of the aldehyde group, which exhibits the largest chemical shift. The other carbon signals appear in the aliphatic region of the spectrum.

Atom NumberChemical Shift (δ, ppm)Assignment
1205.2Aldehyde C=O
249.8C2
332.0C3
429.4C4
529.2C5
626.8C6
722.6C7
814.1C8
913.5C2-CH₃

Molecular Structure and Atom Numbering

The following diagram illustrates the chemical structure of this compound with the atom numbering system used for the NMR spectral assignments in the tables above.

Figure 1. Chemical structure of this compound with atom numbering.

Experimental Protocols for NMR Analysis

The following are detailed protocols for the acquisition of ¹H and ¹³C NMR spectra of liquid aldehydes like this compound.

Sample Preparation
  • Sample Purity : Ensure the analyte is of high purity to avoid spectral overlap from impurities.

  • Solvent Selection : Choose a deuterated solvent in which the sample is soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic molecules.

  • Concentration :

    • For ¹H NMR, prepare a solution with a concentration of 5-25 mg of this compound in 0.6-0.7 mL of deuterated solvent.

    • For ¹³C NMR, a higher concentration of 50-100 mg in 0.6-0.7 mL is recommended due to the lower natural abundance of the ¹³C isotope.

  • Internal Standard : Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), to the solvent for accurate chemical shift calibration (0 ppm).

  • Sample Filtration : To ensure a homogeneous magnetic field, filter the final solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube.

  • Labeling : Clearly label the NMR tube with the sample identification.

¹H NMR Spectroscopy Parameters
  • Spectrometer Frequency : 400 MHz or higher for better resolution.

  • Pulse Program : A standard single-pulse experiment (e.g., zg30).

  • Spectral Width : Approximately 12-16 ppm.

  • Acquisition Time : 2-4 seconds.

  • Relaxation Delay : 1-5 seconds.

  • Number of Scans : 8-16 scans are typically sufficient for a sample of this concentration.

  • Temperature : 298 K (25 °C).

¹³C NMR Spectroscopy Parameters
  • Spectrometer Frequency : 100 MHz or higher (corresponding to the proton frequency).

  • Pulse Program : A standard proton-decoupled single-pulse experiment (e.g., zgpg30).

  • Spectral Width : Approximately 220-240 ppm.

  • Acquisition Time : 1-2 seconds.

  • Relaxation Delay : 2-5 seconds.

  • Number of Scans : 1024 or more scans may be necessary depending on the sample concentration.

  • Temperature : 298 K (25 °C).

NMR Analysis Workflow

The logical flow from sample preparation to final structural elucidation is a critical aspect of NMR spectroscopy. The following diagram outlines this general workflow.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Spectral Interpretation Sample Pure Analyte Dissolve Dissolve & Mix Sample->Dissolve Solvent Deuterated Solvent + TMS Solvent->Dissolve Filter Filter into NMR Tube Dissolve->Filter Spectrometer Place in NMR Spectrometer Filter->Spectrometer Setup Setup Experimental Parameters Spectrometer->Setup Acquire Acquire FID Setup->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Calibrate Calibrate to TMS Baseline->Calibrate Integrate Integration Calibrate->Integrate Assign Assign Signals Integrate->Assign Structure Structure Elucidation Assign->Structure

Figure 2. General workflow for NMR spectral analysis.

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2-Methyloctanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 2-methyloctanal. Due to the limited availability of a publicly accessible, experimentally derived mass spectrum for this compound, this guide presents a predictive pattern based on established fragmentation mechanisms of branched-chain aldehydes and data from structurally similar compounds. This information is crucial for the identification and characterization of this compound in complex matrices, a compound of interest in flavor, fragrance, and metabolic research.

Predicted Mass Spectrum and Fragmentation Analysis

The mass spectrum of this compound (C₉H₁₈O, molecular weight: 142.24 g/mol ) is anticipated to be characterized by several key fragmentation pathways common to aliphatic aldehydes. These include α-cleavage, β-cleavage, and the McLafferty rearrangement. The molecular ion peak ([M]⁺˙) at m/z 142 is expected to be of low abundance or potentially absent, which is a common characteristic of long-chain aliphatic aldehydes.

Primary Fragmentation Pathways

The principal fragmentation routes for this compound under electron ionization are:

  • α-Cleavage: This involves the cleavage of the bond adjacent to the carbonyl group. For this compound, this can result in the loss of a hydrogen radical to form the [M-1]⁺ ion (m/z 141) or, more significantly, the loss of the C₇H₁₅ alkyl radical to form the characteristic acylium ion [CH(CH₃)CHO]⁺ at m/z 57.

  • β-Cleavage: Cleavage of the bond at the β-position to the carbonyl group is also a prominent fragmentation pathway. In the case of this compound, this would lead to the loss of a hexyl radical (C₆H₁₃) resulting in a fragment at m/z 57.

  • McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds possessing a γ-hydrogen. In this compound, a γ-hydrogen is transferred to the carbonyl oxygen via a six-membered transition state, leading to the elimination of a neutral alkene (in this case, propene, C₃H₆) and the formation of a radical cation at m/z 100. A subsequent McLafferty rearrangement can also occur.

  • Alkyl Chain Fragmentation: The aliphatic chain can also undergo fragmentation, leading to a series of hydrocarbon fragments, typically separated by 14 Da (CH₂).

Tabulated Predicted Fragmentation Data

The following table summarizes the predicted major fragments for this compound, their corresponding mass-to-charge ratios (m/z), and the likely fragmentation mechanism. The relative abundance is a qualitative prediction based on the stability of the resulting ions and patterns observed in homologous aldehydes.

m/zPredicted Relative AbundanceProposed Fragment IonFragmentation Pathway
41Moderate[C₃H₅]⁺Alkyl chain fragmentation
43High[C₃H₇]⁺Alkyl chain fragmentation
57High (likely base peak)[C₄H₉]⁺ / [CH(CH₃)CHO]⁺α-cleavage, β-cleavage
71Moderate[C₅H₁₁]⁺Alkyl chain fragmentation
85Low-Moderate[C₆H₁₃]⁺Alkyl chain fragmentation
100Moderate[C₅H₈O]⁺˙McLafferty Rearrangement
113Low[M-C₂H₅]⁺Alkyl chain fragmentation
142Very Low / Absent[C₉H₁₈O]⁺˙Molecular Ion

Experimental Protocols for GC-MS Analysis

The analysis of volatile aldehydes like this compound is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS). The following protocol provides a standard methodology.

Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME)
  • Sample Aliquoting: Place 1-5 mL of the liquid sample (or a known weight of a solid sample suspended in a suitable solvent) into a 20 mL headspace vial.

  • Internal Standard Spiking: Add a known amount of an appropriate internal standard (e.g., a deuterated analog or a homologous aldehyde not present in the sample).

  • Matrix Modification (Optional): For aqueous samples, add NaCl to saturation to increase the ionic strength and promote the partitioning of the analyte into the headspace.

  • Equilibration: Seal the vial and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 15-30 minutes) to allow the analytes to equilibrate between the sample and the headspace.

  • Extraction: Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a fixed time (e.g., 20 minutes) to adsorb the volatile compounds.

GC-MS Instrumentation and Parameters
  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • GC Column: A non-polar or medium-polarity column is suitable, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injection: The SPME fiber is inserted into the GC inlet for thermal desorption.

    • Inlet Temperature: 250°C

    • Injection Mode: Splitless for a duration of 1-2 minutes.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 10°C/min.

    • Final hold: Hold at 250°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Mass Scan Range: m/z 35-400

Visualization of Fragmentation Pathways

The following diagrams illustrate the key fragmentation mechanisms of this compound.

fragmentation_pathways cluster_main Primary Fragmentation of this compound cluster_alpha α-Cleavage cluster_beta β-Cleavage cluster_mclafferty McLafferty Rearrangement M_ion This compound [C₉H₁₈O]⁺˙ m/z 142 alpha_frag [CH(CH₃)CHO]⁺ m/z 57 M_ion->alpha_frag - C₇H₁₅˙ beta_frag [C₄H₉]⁺ m/z 57 M_ion->beta_frag - C₅H₁₀ mclafferty_frag [C₅H₈O]⁺˙ m/z 100 M_ion->mclafferty_frag - C₃H₆

Caption: Primary fragmentation pathways of this compound.

experimental_workflow cluster_workflow GC-MS Experimental Workflow sample_prep Sample Preparation (HS-SPME) gc_injection GC Injection (Thermal Desorption) sample_prep->gc_injection gc_separation Chromatographic Separation gc_injection->gc_separation ms_ionization Mass Spectrometry (Electron Ionization) gc_separation->ms_ionization ms_detection Mass Analysis and Detection ms_ionization->ms_detection data_analysis Data Analysis (Spectrum Interpretation) ms_detection->data_analysis

Olfactory Properties of 2-Methyloctanal and its Enantiomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a detailed examination of the olfactory properties associated with the chiral aldehyde 2-methyloctanal. A comprehensive review of the scientific literature reveals a significant gap in publicly available quantitative sensory data specifically characterizing the individual (R)- and (S)-enantiomers of this compound. The racemic mixture is generally described as having a floral, rosy, and lily-like scent. To fulfill the need for a comparative analysis of enantiomeric odor properties as mandated for this guide, this document will use carvone (B1668592) —a well-documented chiral terpenoid—as a case study. Carvone provides a classic and thoroughly researched example of how stereochemistry profoundly influences olfactory perception, both in quality and intensity. This guide will detail the known properties of racemic this compound and then present a comprehensive analysis of the carvone enantiomers, including quantitative olfactory data, detailed experimental protocols for sensory analysis, and the underlying biochemical pathways of olfaction.

Introduction to this compound and Olfactory Chirality

This compound (C₉H₁₈O) is an aliphatic aldehyde containing a chiral center at the second carbon position. This chirality gives rise to two non-superimposable mirror-image stereoisomers, or enantiomers: (R)-2-methyloctanal and (S)-2-methyloctanal. While possessing identical physical and chemical properties in an achiral environment, enantiomers can interact differently with the chiral environment of biological systems, including the olfactory receptors in the human nose.

The phenomenon of chiral recognition in olfaction is of significant interest to the flavor, fragrance, and pharmaceutical industries. The distinct olfactory perceptions of enantiomers can range from subtle differences in scent profile to entirely different odor characters. For the racemic mixture of this compound, the odor is generally characterized as floral, with notes of rose and lily of the valley. However, specific descriptors and, critically, the odor detection thresholds for the individual (R) and (S) enantiomers are not well-documented in peer-reviewed literature.

To illustrate the principles of chiral perception with concrete data, this guide will use the enantiomers of carvone as a proxy. (R)-(-)-carvone and (S)-(+)-carvone are famous for their starkly different aromas—spearmint and caraway, respectively—making them an ideal model for this technical analysis.[1][2]

Synthesis and Enantiomeric Separation

The generation of enantiomerically pure samples is a prerequisite for accurate sensory analysis. Methodologies for the asymmetric synthesis and chiral separation of aldehydes are critical in this field.

Asymmetric Synthesis

Asymmetric synthesis aims to create a single enantiomer directly. Early methods for synthesizing this compound enantiomers involved the use of chiral amines derived from amino acids to create chiral metalloenamines. These intermediates would then be alkylated, followed by hydrolysis to yield the desired aldehyde with a reported enantiomeric excess of up to 58%. More contemporary approaches often employ organocatalysis or metal-catalyzed hydrogenations to achieve higher enantioselectivity.

Chiral Separation

For separating a racemic mixture, chiral chromatography is the most common and effective technique. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) equipped with a chiral stationary phase (CSP) can resolve the enantiomers. Polysaccharide-based CSPs are frequently successful for a wide range of chiral compounds. The separation relies on the differential transient diastereomeric complexes formed between the enantiomers and the chiral selector in the stationary phase.

Below is a generalized workflow for the analysis of chiral odorants.

G cluster_synthesis Synthesis & Preparation cluster_separation Chiral Resolution cluster_analysis Olfactory Analysis racemic Racemic this compound or Proxy (e.g., Carvone) chiral_gc Chiral Gas Chromatography racemic->chiral_gc r_enantiomer (R)-Enantiomer chiral_gc->r_enantiomer s_enantiomer (S)-Enantiomer chiral_gc->s_enantiomer gc_o Gas Chromatography- Olfactometry (GC-O) r_enantiomer->gc_o sensory_panel Sensory Panel Evaluation (Threshold & Descriptor Analysis) r_enantiomer->sensory_panel s_enantiomer->gc_o s_enantiomer->sensory_panel

Figure 1. General workflow for the preparation and sensory analysis of chiral odorants.

Quantitative Olfactory Data (Case Study: Carvone)

Due to the absence of specific data for this compound enantiomers, this section presents quantitative data for the well-characterized enantiomers of carvone. Odor detection thresholds can vary between studies due to methodological differences, panelist sensitivity, and the medium used (air or water).[3]

EnantiomerIUPAC NameOdor DescriptorOdor Threshold (in air)Reference(s)
(R)-(-)-Carvone (5R)-2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-oneSpearmint, sweet, fresh herbal[1][3]2 - 43 ppb[3]
(S)-(+)-Carvone (5S)-2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-oneCaraway, spicy, rye, fresh herbal[1][3]85 - 600 ppb[3]

Mechanism of Olfactory Perception

The perception of odor begins with the interaction of a volatile molecule with Olfactory Receptors (ORs) located on the cilia of Olfactory Sensory Neurons (OSNs) in the nasal epithelium. These receptors are G-protein coupled receptors (GPCRs), and their activation initiates a downstream signaling cascade. The stereospecificity of odor perception arises because these protein receptors are themselves chiral, being composed of L-amino acids. This chirality allows them to bind preferentially with one enantiomer over the other, leading to a differential neural response.

The signal transduction pathway is as follows:

  • Binding: An odorant molecule (e.g., an enantiomer of this compound or carvone) binds to a specific OR.

  • G-Protein Activation: This binding activates the associated G-protein, Gαolf.

  • Adenylyl Cyclase Activation: Gαolf stimulates the enzyme adenylyl cyclase III.

  • cAMP Production: Adenylyl cyclase III converts ATP into the second messenger, cyclic adenosine (B11128) monophosphate (cAMP).

  • Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.

  • Depolarization: The opening of CNG channels allows an influx of Na⁺ and Ca²⁺ ions, causing the neuron to depolarize. This initial depolarization is amplified by a subsequent Ca²⁺-activated Cl⁻ efflux.

  • Signal Transmission: If the depolarization reaches a threshold, an action potential is generated and transmitted along the axon to the olfactory bulb in the brain, where the signal is further processed.

G odorant Odorant (e.g., Carvone Enantiomer) receptor Olfactory Receptor (GPCR) odorant->receptor Binds g_protein Gαolf (G-Protein) receptor->g_protein Activates ac Adenylyl Cyclase III g_protein->ac Activates camp cAMP (Second Messenger) ac->camp Converts atp ATP atp->ac cng CNG Ion Channel camp->cng Opens ions Na⁺, Ca²⁺ Influx cng->ions depol Neuron Depolarization ions->depol signal Signal to Olfactory Bulb depol->signal

Figure 2. The G-protein coupled olfactory signal transduction pathway.

Experimental Protocols

Accurate characterization of olfactory properties requires rigorous, standardized methodologies. The following sections outline typical protocols for the techniques central to this field.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a technique that combines the separation power of a gas chromatograph with the sensitivity of the human nose as a detector. It is used to identify which compounds in a complex mixture are odor-active.

  • Objective: To determine the retention time and odor character of individual, separated enantiomers.

  • Apparatus:

    • Gas Chromatograph (GC) equipped with a flame ionization detector (FID) or mass spectrometer (MS).

    • Chiral capillary column (e.g., a cyclodextrin-based phase like heptakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin for aldehyde separation).

    • Effluent splitter that directs a portion of the column outflow (typically 50%) to the chemical detector (FID/MS) and the remainder to a heated sniffing port.

    • Olfactory Detection Port (ODP) or "sniff port," which delivers the effluent in a stream of humidified, odor-free air to the panelist.

  • Methodology:

    • Sample Injection: A solution of the pure enantiomer or racemic mixture is injected into the GC.

    • Separation: The sample is volatilized and travels through the chiral column, where the enantiomers are separated based on their differential interaction with the stationary phase.

    • Detection & Olfaction: As compounds elute from the column, they are split. One part goes to the FID or MS for chemical identification and quantification, while the other part is directed to the ODP.

    • Sensory Assessment: A trained panelist sniffs the effluent from the ODP and records the time, duration, intensity, and a qualitative description of any detected odor.

    • Data Correlation: The retention times of the detected odors are correlated with the peaks on the chromatogram from the FID/MS to identify the odor-active compounds.

Odor Threshold Determination

The odor detection threshold is the minimum concentration of a substance that can be detected by a certain percentage (typically 50%) of a sensory panel.

  • Objective: To quantify the potency of each enantiomer.

  • Apparatus:

    • Olfactometer capable of presenting precise dilutions of an odorant in a stream of purified, odorless, humidified air.

    • Forced-choice presentation setup (e.g., three-alternative forced-choice, 3-AFC), where one port presents the diluted odorant and two present blanks (odor-free air).

  • Methodology (Ascending Concentration Series, 3-AFC):

    • Panelist Selection: Panelists are screened for normal olfactory acuity and trained in the procedure.

    • Sample Preparation: A series of dilutions of the pure enantiomer is prepared in an appropriate solvent (if necessary) and loaded into the olfactometer. Concentrations should span a wide range, from well below the expected threshold to clearly perceivable levels.

    • Presentation: Panelists are presented with a series of triads, starting with the lowest concentration. In each triad, they are instructed to identify the one port that smells different from the other two, even if it is just a guess.

    • Data Collection: A correct identification is recorded. The concentration is increased stepwise until the panelist achieves a predetermined number of consecutive correct identifications (e.g., three in a row). The concentration at which this occurs is recorded as the individual's best-estimate threshold.

    • Data Analysis: The geometric mean of the individual best-estimate thresholds from all panelists is calculated to determine the group's odor detection threshold.

Conclusion

While this compound is recognized in the fragrance industry for its floral characteristics, a detailed scientific understanding of its individual enantiomers' olfactory properties is currently lacking in public literature. This guide has highlighted this data gap and, through the use of carvone as a well-documented case study, has demonstrated the profound impact of stereochemistry on odor perception. The (R)- and (S)-enantiomers of carvone possess distinct odor qualities (spearmint vs. caraway) and differ significantly in their odor thresholds, a phenomenon rooted in the chiral nature of olfactory receptors. The detailed experimental protocols for GC-O and sensory threshold determination provided herein offer a standardized framework for future research that could definitively characterize the olfactory profiles of the (R)- and (S)-enantiomers of this compound, providing valuable data for the flavor and fragrance research community.

References

The Alpha-Branched Advantage: A Technical Guide to 2-Methyloctanal's Role in Floral and Citrus Fragrances

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides a comprehensive technical overview of 2-methyloctanal (CAS 7786-29-0), a key branched-chain aliphatic aldehyde, for researchers, scientists, and drug development professionals. It explores the molecule's physicochemical properties, its distinct olfactory profile, and its strategic application in the formulation of floral and citrus fragrances. The guide includes detailed experimental protocols for its analysis and sensory evaluation, alongside diagrams of relevant biochemical pathways.

Physicochemical Properties

This compound, also known as methylhexylacetaldehyde, is a C9 aldehyde distinguished by a methyl group at the alpha-position (C2).[1][2] This structural feature is critical to its olfactory character and stability. Its key physical and chemical properties are summarized below.

PropertyValueReference
CAS Number 7786-29-0[1][2][3]
Molecular Formula C₉H₁₈O[1]
Molecular Weight 142.24 g/mol [1]
Appearance Colorless clear oily liquid[1][4]
Specific Gravity 0.822 - 0.830 @ 20°C[3]
Boiling Point 130°C @ 5 mm Hg; 184.21°C (Est.)[1]
Flash Point 156.00 °F (68.89 °C) TCC[3]
Water Solubility 152.1 mg/L (Est.)[1]
log K(ow) 3.2 (Est.)[1]

Olfactory Profile and Application in Fragrance

The primary significance of this compound in perfumery lies in its powerful and multifaceted aroma. The presence of the C2 methyl group significantly modifies the scent profile compared to its straight-chain analogue, nonanal.

Odor Characteristics:

  • Primary Notes: The odor is described as a delicate, fresh, and powerful floral, with rosy and lily-like characteristics.[1] It possesses a distinct aldehydic quality but is notably less fatty and waxy than nonanal.[1][5]

  • Citrus Enhancement: It is highly effective in combination with natural citrus oils, where it imparts a natural sparkle and freshness reminiscent of lemon and orange zest.[6][7]

  • Strength and Impact: Methyl-branched aldehydes are known for their extremely strong fragrances and low odor thresholds, making them highly impactful as perfume materials even at low concentrations.[8] Introducing a methyl side chain at the C2 position can make the odor stronger and more pleasant by reducing the fatty note.[5]

Role in Formulations:

  • Freshening Agent: It serves as a superb freshening agent in a wide array of floral compositions.[6]

  • Naturalness and Volume: It adds naturalness to citrus accords and enhances the overall strength and volume of a fragrance.[6]

  • Usage Levels: Recommended usage levels in a final fragrance concentrate can be up to 1.0%.[3]

The following table provides a comparative summary of the olfactory profiles of this compound and related straight-chain aldehydes, illustrating the structural influence on scent.

CompoundCAS NumberMolecular FormulaOlfactory Profile
This compound 7786-29-0C₉H₁₈ODelicate floral (rosy, lily), fresh, aldehydic, citrus, with reduced fatty/waxy notes.[1][5]
Nonanal (C9) 124-19-6C₉H₁₈OFatty, waxy, citrus (orange), green, with rose-like nuances.[5][9]
Decanal (C10) 112-31-2C₁₀H₂₀OStrong, waxy, orange peel, and floral.[5][9]

Experimental Protocols

Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary analytical method for the separation and identification of volatile compounds like this compound within a complex matrix such as an essential oil or fragrance concentrate.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound standard in a high-purity solvent (e.g., ethanol (B145695) or hexane).

    • For quantitative analysis, prepare a stock solution of a suitable internal standard (e.g., a non-native homologous aldehyde or hydrocarbon).

    • Dilute the sample (essential oil or fragrance) in the chosen solvent to a concentration within the calibrated range (e.g., 1-100 ppm). Add the internal standard at a fixed concentration to all samples and calibration standards.

  • Instrumentation and Conditions:

    • Gas Chromatograph (GC): Equipped with a split/splitless injector and a suitable capillary column.

      • Column: A non-polar or mid-polar column is typically used (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

      • Injector Temperature: 250°C.

      • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

      • Oven Temperature Program: An initial temperature of 50°C held for 2 minutes, ramped to 250°C at a rate of 5-10°C/min, and held for 5-10 minutes. This program should be optimized for the specific sample matrix.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • MS Interface Temperature: 280°C.

      • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis:

    • Identification: Identify this compound by comparing its retention time and mass spectrum to that of a certified reference standard and by matching the spectrum against a reference library (e.g., NIST, Wiley).

    • Quantification: Generate a calibration curve by plotting the ratio of the peak area of the this compound standard to the internal standard against the concentration. Calculate the concentration in the sample using this curve.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Fragrance or Essential Oil Sample Dilution Dilution in Solvent Sample->Dilution IS Addition of Internal Standard Dilution->IS Injector GC Injection IS->Injector Column Chromatographic Separation Injector->Column MS Mass Spectrometry (EI, Scan) Column->MS Chroma Chromatogram Generation MS->Chroma Ident Identification (Retention Time, Mass Spectrum) Chroma->Ident Quant Quantification (Calibration Curve) Chroma->Quant

Workflow for the identification and quantification of this compound using GC-MS.
Sensory Evaluation Protocol

Sensory analysis is crucial for characterizing the olfactory profile of this compound and determining its detection threshold.[10] A descriptive analysis by a trained panel is the standard method.

Methodology:

  • Panelist Selection and Training:

    • Recruit 10-15 panelists based on their sensory acuity, ability to describe scents, and availability.

    • Train the panel over several sessions to recognize and consistently rate the intensity of a range of standard floral, citrus, waxy, and aldehydic aroma references.

  • Sample Preparation and Presentation:

    • Prepare solutions of this compound in a non-odorous solvent (e.g., diethyl phthalate (B1215562) or ethanol) at various concentrations.

    • Present samples to panelists on unscented smelling strips or in glass jars with coded, randomized labels to prevent bias.[11]

  • Descriptive Analysis:

    • In a round-table session, panelists collaboratively develop a lexicon of sensory attributes that describe the aroma of this compound.

    • Panelists then individually rate the intensity of each attribute for the coded samples on a structured scale (e.g., a 15-point line scale anchored from 'not perceptible' to 'very strong').

  • Odor Threshold Determination:

    • Use an ascending forced-choice method (e.g., 3-Alternative Forced Choice, 3-AFC).

    • Present panelists with three samples (two blanks and one with the odorant) in increasing concentrations.

    • The threshold is determined as the geometric mean of the lowest concentration at which each panelist can reliably detect the difference.[10]

  • Data Analysis:

    • Analyze intensity ratings using statistical methods like Analysis of Variance (ANOVA) to identify significant differences.

    • Visualize the sensory profile using a spider or radar plot.

Sensory_Workflow A Panelist Selection & Training B Lexicon Development (Attribute Generation) A->B D Sample Evaluation (Coded, Randomized) B->D C Sample Preparation (Dilutions in Solvent) C->D E Intensity Rating of Sensory Attributes D->E F Statistical Analysis (ANOVA, PCA) E->F G Sensory Profile Generation (Spider Plot) F->G

Generalized workflow for the descriptive sensory analysis of a fragrance ingredient.

Biosynthetic and Olfactory Signaling Pathways

Proposed Biosynthesis of this compound

While the specific biosynthetic pathway for this compound in plants is not extensively documented, it is likely derived from fatty acid metabolism. Branched-chain aldehydes can be formed via the alpha-oxidation of corresponding branched-chain fatty acids. A plausible pathway could involve the enzymatic modification of a fatty acid precursor.

Biosynthesis_Pathway cluster_path Proposed Biosynthetic Route A Branched-Chain Fatty Acid (e.g., from amino acid catabolism) B Fatty Acid CoA Ligase A->B C Branched-Chain Acyl-CoA B->C D Acyl-CoA Oxidase (α-oxidation step 1) C->D O2 E 2-Hydroxyacyl-CoA D->E H2O2 F 2-Hydroxyacyl-CoA Lyase (α-oxidation step 2) E->F G This compound F->G + Formyl-CoA

A plausible biosynthetic pathway for this compound via α-oxidation.
Generalized Olfactory Signal Transduction

The perception of this compound, like other odorants, begins with its interaction with olfactory receptors in the nasal epithelium. This triggers a G-protein-coupled signaling cascade, leading to the generation of a neural signal.

Olfactory_Pathway cluster_signal Olfactory Signal Cascade Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR G G-protein (Gαolf) Activation OR->G AC Adenylyl Cyclase III Activation G->AC cAMP ATP → cAMP AC->cAMP CNG cAMP binds to CNG Channel cAMP->CNG Ion Influx of Na+ and Ca2+ CNG->Ion Depol Membrane Depolarization Ion->Depol Signal Action Potential to Olfactory Bulb Depol->Signal

Generalized pathway for olfactory signal transduction upon receptor binding.

Conclusion

This compound is a valuable aroma chemical whose utility in floral and citrus fragrances is directly attributable to its alpha-branched structure. This modification reduces the unwanted fatty notes of its straight-chain parent molecule while enhancing its floral, fresh, and citrus characteristics. Its high odor intensity makes it a powerful and efficient tool for modern perfumery. The protocols and pathways outlined in this guide provide a foundational framework for researchers engaged in the analysis, application, and discovery of novel fragrance ingredients. Further investigation into its specific natural occurrence and biosynthetic pathways will continue to inform its effective and innovative use.

References

Toxicological Profile and Safety Assessment of 2-Methyloctanal

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

2-Methyloctanal (CAS No. 7786-29-0) is a branched-chain aliphatic aldehyde used as a fragrance ingredient in various consumer products.[1] A thorough understanding of its toxicological profile is essential for ensuring its safe use and for regulatory compliance. This technical guide provides a comprehensive overview of the available safety data for this compound, with a focus on key toxicological endpoints. The information is presented to support safety assessments and guide further research for scientists and professionals in drug development and related fields. For certain endpoints where data on this compound is not available, information from structurally similar read-across materials, such as 2-methylundecanal (B89849) and 2-methyldecanal, has been utilized to assess potential hazards.[2]

Toxicological Data Summary

The toxicological data for this compound and its read-across analogs are summarized in the following tables for clarity and comparative analysis.

Acute Toxicity
EndpointSpeciesRouteValueReference
LD50RatOral> 5000 mg/kg[3]
LD50RabbitDermal> 5000 mg/kg[3][4]
Skin and Eye Irritation
EndpointTest SystemResultClassificationReference
Skin IrritationRabbit (Draize test)Moderate Irritant (500 mg/24H)GHS Category 2[4][5]
Human Experience10% solutionNo irritation-[3]
Skin Sensitization
EndpointTest SystemResultConclusionReference
Skin SensitizationRead-across: 2-methylundecanalNESIL: 2900 µg/cm²Considered a skin sensitizer (B1316253)[2]
Human Experience10% solutionNo sensitization-[3]
Repeated Dose Toxicity
EndpointSpeciesRouteNOAELRead-across MaterialReference
90-day StudyWistar Han RatsDietary1046 mg/kg/day (males), 1211 mg/kg/day (females)2-methylundecanal[6]
Developmental ToxicityRat (OECD 414)-1350 mg/kg/day2-methylundecanal[2]
Genotoxicity
AssayTest SystemMetabolic ActivationResultRead-across MaterialReference
BlueScreen AssayHuman cell-basedWith and withoutNegative-[2]
In Vitro Micronucleus Test--Non-clastogenicThis compound (data extended to 2-methyldecanal)[6]
Phototoxicity
EndpointMethodResultConclusionReference
Phototoxicity/PhotoallergenicityUV/Vis Absorption SpectraNo absorption between 290 and 700 nmNot expected to be phototoxic or photoallergenic[2]

Detailed Experimental Methodologies

Detailed protocols for key toxicological assays relevant to the safety assessment of this compound are outlined below. These are based on standardized OECD guidelines, which are followed in regulatory toxicology.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD TG 439)

This test method is designed to predict the skin irritation potential of a chemical by assessing its effect on a reconstructed human epidermis model.[7][8]

  • Test System Preparation : A three-dimensional reconstructed human epidermis model, which mimics the upper layers of human skin, is used.[9][10] The tissue constructs are pre-incubated in a defined culture medium.[9]

  • Test Substance Application : The test chemical (30 µL for liquids or 25 mg for solids) is applied topically to the surface of the RhE tissue.[9] A negative control (ultrapure water) and a positive control (5% SDS solution) are run concurrently.[9]

  • Exposure and Post-Exposure Incubation : The tissues are exposed to the test substance for 60 minutes.[9] Following exposure, the tissues are rinsed to remove the substance and then incubated for a 42-hour post-exposure period to allow for the development of cytotoxic effects.[9]

  • Viability Assessment (MTT Assay) : Cell viability is determined using the MTT assay. Tissues are incubated with MTT solution for 3 hours, during which viable cells convert the MTT into a blue formazan (B1609692) salt.[7][9]

  • Data Analysis : The formazan is extracted, and the optical density is measured. The cell viability is expressed as a percentage relative to the negative control. A substance is classified as a skin irritant (UN GHS Category 2) if the mean tissue viability is reduced to 50% or less.[8][9]

Murine Local Lymph Node Assay (LLNA) (OECD TG 429)

The LLNA is an in vivo method for assessing the skin sensitization potential of a substance by measuring lymphocyte proliferation in the draining lymph nodes.[11]

  • Animal Model : The assay is typically performed using CBA/J mice.[11]

  • Test Substance Application : The test substance is prepared in a suitable vehicle (e.g., acetone:olive oil) and applied to the dorsal surface of the mouse's ears for three consecutive days.[12] A vehicle control and a positive control are also included.[13]

  • Induction Phase : During the application period, sensitizing chemicals induce the proliferation of T-lymphocytes in the auricular lymph nodes that drain the application site.[14]

  • Proliferation Measurement : On day 5, mice are injected intravenously with radiolabeled thymidine (B127349) ([³H]-methyl thymidine).[12] Five hours later, the animals are euthanized, and the draining auricular lymph nodes are excised.[12]

  • Data Analysis : The lymph nodes are processed to create a single-cell suspension, and the incorporation of the radiolabel is measured by scintillation counting.[12] A Stimulation Index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. A substance is considered a sensitizer if the SI is 3 or greater.[15]

Bacterial Reverse Mutation Test (Ames Test) (OECD TG 471)

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical by its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent strains of Escherichia coli.[16][17]

  • Test Strains : A set of bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) is used to detect different types of point mutations.[16]

  • Metabolic Activation : The test is conducted both with and without an exogenous metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[16][18]

  • Exposure : The test substance, at various concentrations, is combined with the bacterial culture and, if required, the S9 mix. This mixture is then plated on a minimal agar (B569324) medium that lacks the essential amino acid (histidine or tryptophan).[18]

  • Incubation : The plates are incubated at 37°C for 48-72 hours.

  • Data Analysis : Only bacteria that have undergone a reverse mutation can synthesize the required amino acid and form visible colonies. The number of revertant colonies is counted for each concentration and compared to the spontaneous revertant count in the negative control. A substance is considered mutagenic if it causes a dose-dependent increase in revertant colonies.[19]

In Vitro Mammalian Cell Micronucleus Test (OECD TG 487)

This in vitro genotoxicity test identifies substances that cause chromosomal damage by detecting micronuclei in the cytoplasm of interphase cells.[20]

  • Cell Culture : Mammalian cells (e.g., human peripheral blood lymphocytes or cell lines like TK6) are cultured and exposed to the test substance at several concentrations.[20][21]

  • Metabolic Activation : The assay is performed with and without an S9 metabolic activation system.[20]

  • Exposure and Cell Division : Cells are exposed for a short (3-6 hours) or long (1.5-2 normal cell cycle lengths) duration.[20] For the cytokinesis-block method, cytochalasin B is added to prevent cell division after one mitosis, resulting in binucleated cells, which ensures that the cells analyzed have completed mitosis.[22]

  • Harvesting and Staining : After exposure, cells are harvested, treated with a hypotonic solution, fixed, and stained with a DNA-specific dye.[20]

  • Micronucleus Analysis : The frequency of micronuclei is determined by scoring a minimum of 2000 cells per concentration. A substance is considered genotoxic if it induces a significant, dose-dependent increase in the frequency of micronucleated cells.[22][23]

Visualizations

Experimental Workflows

In_Vitro_Skin_Irritation_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis cluster_classification Classification prep Prepare Reconstructed Human Epidermis (RhE) Tissues pre_incubate Pre-incubate Tissues in Culture Medium prep->pre_incubate apply_test Apply Test Substance, Positive & Negative Controls pre_incubate->apply_test incubate_expose Incubate for 60 minutes apply_test->incubate_expose wash Wash Tissues incubate_expose->wash post_incubate Post-exposure Incubation (42 hours) wash->post_incubate mtt MTT Assay (3 hours) post_incubate->mtt extract Extract Formazan mtt->extract read_od Measure Optical Density extract->read_od calculate Calculate % Viability read_od->calculate classify Viability <= 50%? calculate->classify irritant Classify as Irritant (GHS Category 2) classify->irritant Yes non_irritant Classify as Non-Irritant classify->non_irritant No

Caption: Workflow for the In Vitro Skin Irritation Test (OECD TG 439).

LLNA_Workflow cluster_dosing Dosing Phase cluster_proliferation Proliferation & Measurement cluster_analysis Analysis cluster_classification Classification day1_3 Days 1-3: Apply Test Substance to Mouse Ears Daily day5_inject Day 5: Inject [3H]-methyl thymidine intravenously day1_3->day5_inject wait Wait 5 hours day5_inject->wait day5_excise Euthanize and Excise Draining Auricular Lymph Nodes wait->day5_excise prepare_cells Prepare Single-Cell Suspensions from Lymph Nodes day5_excise->prepare_cells count Measure Radioactivity via Scintillation Counting prepare_cells->count calculate_si Calculate Stimulation Index (SI) count->calculate_si classify SI >= 3? calculate_si->classify sensitizer Classify as a Skin Sensitizer classify->sensitizer Yes non_sensitizer Classify as a Non-Sensitizer classify->non_sensitizer No

Caption: Workflow of the Murine Local Lymph Node Assay (LLNA).

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation cluster_analysis Analysis start Start prep_bacteria Prepare Bacterial Tester Strains start->prep_bacteria prep_s9 Prepare S9 Mix (for +S9 condition) start->prep_s9 mix Mix Bacteria, Test Substance, and buffer (or S9 mix) prep_bacteria->mix prep_s9->mix add_agar Add to Molten Top Agar mix->add_agar pour Pour onto Minimal Glucose Agar Plates add_agar->pour incubate Incubate at 37°C for 48-72 hours pour->incubate count Count Revertant Colonies incubate->count compare Compare to Negative Control count->compare classify Dose-dependent increase? compare->classify mutagenic Mutagenic classify->mutagenic Yes non_mutagenic Non-mutagenic classify->non_mutagenic No

Caption: Workflow of the Bacterial Reverse Mutation (Ames) Test.

Conclusion

Based on the available toxicological data, this compound has low acute toxicity via the oral and dermal routes. It is classified as a skin irritant. While data on this compound itself is limited for skin sensitization, read-across data from a structural analog suggests it should be considered a skin sensitizer.[2] Genotoxicity assays for this compound and its analogs have been negative, indicating no concern for mutagenic or clastogenic potential.[2][6] Repeated dose toxicity studies on a read-across material did not show significant adverse effects at levels relevant to human exposure.[2][6] Furthermore, this compound is not expected to be phototoxic or photoallergenic.[2] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded that there is no safety concern at current intake levels when used as a flavoring agent.[24] This comprehensive safety profile, supported by data on read-across analogs, indicates that this compound is safe for its intended use in consumer products under the current conditions of use.

References

Methodological & Application

Enantioselective Synthesis of 2-Methyloctanal: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyloctanal is a chiral aldehyde with applications in fragrance, flavoring, and as a building block in the synthesis of more complex organic molecules, including pharmaceuticals. The stereochemistry of this compound is crucial, as different enantiomers can exhibit distinct biological activities and sensory properties. This document provides detailed application notes and protocols for the enantioselective synthesis of this compound, focusing on two primary modern synthetic strategies: organocatalytic α-methylation of octanal (B89490) and rhodium-catalyzed asymmetric hydroformylation of 1-octene (B94956). A promising biocatalytic approach is also discussed.

Methods Overview

Three principal methods for the enantioselective synthesis of this compound are presented:

  • Organocatalytic α-Methylation of Octanal: This approach involves the direct, asymmetric methylation of a prochiral enamine intermediate derived from octanal using a chiral amine catalyst.

  • Rhodium-Catalyzed Asymmetric Hydroformylation of 1-Octene: This atom-economical method introduces a formyl group and a hydrogen atom across the double bond of 1-octene, with a chiral rhodium catalyst directing the formation of the branched, chiral aldehyde.

  • Biocatalytic Asymmetric α-Methylation of Octanal: This emerging strategy utilizes engineered enzymes, specifically methyltransferases, to achieve highly selective methylation of aldehydes.

The following sections provide detailed protocols and quantitative data for these methods.

Data Presentation

Table 1: Comparison of Enantioselective Synthesis Methods for this compound
MethodCatalyst/ReagentSubstrateKey ParametersYield (%)Enantiomeric Excess (ee%)Reference
Organocatalytic α-Methylation (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl (B98337) etherOctanalMethyl iodide, K₂CO₃, CH₂Cl₂, Room Temperature, 24-48 hUp to 87Up to 96[1]
Asymmetric Hydroformylation Rh(acac)(CO)₂ / (S,S)-Ph-BPE1-Octene150 psi CO/H₂ (1:1), 80 °C, Toluene (B28343)~90Up to 98:2 er[2]
Biocatalytic α-Methylation (Proposed) Engineered S-adenosylmethionine (SAM)-dependent Carbon Methyltransferase (CMT)OctanalSAM cofactor, Halogen Methyltransferase (HMT) for cofactor regeneration, Aqueous buffer, Room TemperatureHigh TTN>99[3]

Note: Data for organocatalytic α-methylation is based on a similar α-alkylation of octanal.[1] Data for asymmetric hydroformylation is based on the hydroformylation of a similar terminal alkene (1-dodecene).[2] Data for the biocatalytic method is based on the methylation of α-keto acids, suggesting high potential for aldehydes.[3] TTN = Total Turnover Number.

Experimental Protocols

Method 1: Organocatalytic α-Methylation of Octanal

This protocol is adapted from a known procedure for the α-alkylation of octanal.[1]

Materials:

  • Octanal (freshly distilled)

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (chiral catalyst)

  • Methyl iodide (CH₃I)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated aqueous solution of Ammonium Chloride (NH₄Cl)

  • Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexanes and Ethyl Acetate (B1210297)

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Nitrogen inlet and Schlenk line

  • Syringes

  • Thin-Layer Chromatography (TLC) plates and chamber

  • Rotary evaporator

  • Glassware for extraction and chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add the chiral amine catalyst (0.2 mmol, 20 mol%) and anhydrous dichloromethane (10 mL).

  • Enamine Formation: Add freshly distilled octanal (1.0 mmol, 1.0 eq) to the flask via syringe. Stir the mixture for 10 minutes at room temperature to allow for the formation of the chiral enamine intermediate.

  • Alkylation: Add anhydrous potassium carbonate (2.0 mmol, 2.0 eq) followed by methyl iodide (1.5 mmol, 1.5 eq).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by TLC or GC-MS analysis. The reaction is typically complete within 24-48 hours.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL). Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).

  • Washing: Wash the combined organic layers with a saturated aqueous solution of NaHCO₃ (20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired this compound.

  • Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess of the product by chiral GC or HPLC analysis.

Method 2: Rhodium-Catalyzed Asymmetric Hydroformylation of 1-Octene

This protocol is based on a general procedure for the asymmetric hydroformylation of terminal alkenes using a commercially available ligand.[2]

Materials:

  • 1-Octene

  • Rh(acac)(CO)₂ (rhodium precursor)

  • (S,S)-Ph-BPE (chiral bisphosphine ligand)

  • Toluene (anhydrous, degassed)

  • Syngas (1:1 mixture of CO and H₂)

Equipment:

  • High-pressure autoclave equipped with a magnetic stir bar and gas inlet/outlet

  • Schlenk line and inert gas supply (e.g., Argon or Nitrogen)

  • Syringes and cannulas for transfer of anaerobic and air-sensitive reagents

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, charge the autoclave with Rh(acac)(CO)₂ (0.5 mol%) and (S,S)-Ph-BPE (0.55 mol%).

  • Reaction Setup: Add anhydrous, degassed toluene to dissolve the catalyst. Then, add 1-octene (1.0 M solution in toluene).

  • Pressurization: Seal the autoclave, remove it from the glovebox, and connect it to the syngas line. Purge the autoclave with syngas three times.

  • Reaction: Pressurize the autoclave to 150 psi with the 1:1 CO/H₂ mixture. Heat the reaction to 80 °C and stir vigorously.

  • Reaction Monitoring: Monitor the reaction progress by observing the pressure drop of the syngas. The reaction is typically complete within a few hours.

  • Workup: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess pressure in a well-ventilated fume hood.

  • Purification and Analysis: The resulting solution containing this compound can be purified by distillation or column chromatography. The yield, branch-to-linear ratio (b:l), and enantiomeric excess are determined by GC and chiral GC analysis.

Mandatory Visualization

Organocatalytic α-Methylation Workflow

organocatalytic_workflow cluster_prep Reaction Preparation cluster_reaction Alkylation Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Dry Flask under N₂ add_catalyst Add Chiral Amine Catalyst & CH₂Cl₂ start->add_catalyst add_octanal Add Octanal add_catalyst->add_octanal add_reagents Add K₂CO₃ & CH₃I add_octanal->add_reagents Enamine Formation stir Stir at RT (24-48h) add_reagents->stir monitor Monitor by TLC/GC-MS stir->monitor quench Quench with NH₄Cl(aq) monitor->quench Reaction Complete extract Extract with CH₂Cl₂ quench->extract wash Wash with NaHCO₃(aq) & Brine extract->wash dry Dry (Na₂SO₄) & Concentrate wash->dry purify Purify (Column Chromatography) dry->purify analyze Characterization (NMR, MS) & Chiral GC/HPLC purify->analyze

Caption: Workflow for the organocatalytic α-methylation of octanal.

Asymmetric Hydroformylation Logical Pathway

hydroformylation_pathway cluster_reactants Reactants cluster_catalyst Catalytic System cluster_products Products octene 1-Octene branched This compound (Chiral, Branched) octene->branched linear Nonanal (Linear, Achiral) octene->linear syngas Syngas (CO + H₂) syngas->branched syngas->linear rh_precursor Rh(acac)(CO)₂ active_catalyst Active Chiral Rh-Hydride Complex rh_precursor->active_catalyst chiral_ligand Chiral Phosphine Ligand (e.g., (S,S)-Ph-BPE) chiral_ligand->active_catalyst active_catalyst->branched High Enantioselectivity & Moderate Regioselectivity active_catalyst->linear Minor Product

Caption: Logical pathway of asymmetric hydroformylation of 1-octene.

Discussion

Organocatalytic α-Methylation

This method offers several advantages, including mild reaction conditions, the use of relatively inexpensive and environmentally benign organic catalysts, and operational simplicity.[1] The enantioselectivity is induced by the formation of a chiral enamine intermediate between the catalyst and octanal. The steric environment of this intermediate directs the approach of the methylating agent, leading to the preferential formation of one enantiomer. High enantiomeric excesses (up to 96%) and good yields (up to 87%) have been reported for similar α-alkylation reactions of aldehydes.[1]

Rhodium-Catalyzed Asymmetric Hydroformylation

Asymmetric hydroformylation is a highly atom-economical process that directly converts an alkene into a chiral aldehyde. The success of this reaction hinges on the choice of the chiral ligand, which coordinates to the rhodium center and controls both the regioselectivity (branched vs. linear aldehyde) and the enantioselectivity. For terminal aliphatic alkenes like 1-octene, commercially available chiral bisphosphine ligands such as Ph-BPE have been shown to provide excellent enantioselectivity (up to 98:2 er) and good regioselectivity for the branched product.[2] This method is particularly attractive for industrial applications due to its efficiency.

Biocatalytic Asymmetric α-Methylation

Recent advances in enzyme engineering have led to the development of biocatalytic platforms for asymmetric alkylation.[3] Specifically, engineered S-adenosylmethionine (SAM)-dependent carbon methyltransferases (CMTs) have shown exceptional enantioselectivity (>99%) and high total turnover numbers for the methylation of α-keto acids.[3] While a specific protocol for the α-methylation of simple aldehydes like octanal using this system is still under development, this approach holds significant promise for a highly selective and green synthesis of this compound. The reaction proceeds via a dual-enzyme system where the engineered CMT provides the stereocontrol, and a second enzyme, a halogen methyltransferase (HMT), regenerates the SAM cofactor.[3]

Conclusion

The enantioselective synthesis of this compound can be effectively achieved through both organocatalytic α-methylation of octanal and rhodium-catalyzed asymmetric hydroformylation of 1-octene. The choice of method may depend on factors such as the desired scale of the reaction, cost considerations, and the availability of specialized equipment (e.g., a high-pressure reactor for hydroformylation). The organocatalytic route offers operational simplicity and avoids the use of transition metals, while asymmetric hydroformylation provides a highly atom-economical pathway. Furthermore, emerging biocatalytic methods present a promising future direction for achieving near-perfect enantioselectivity under environmentally benign conditions. Researchers and drug development professionals should consider these factors when selecting a synthetic strategy for obtaining enantiomerically pure this compound.

References

Application Note and Protocols for the Stereospecific Synthesis of (S)-2-Methyloctanal

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the stereospecific synthesis of (S)-2-methyloctanal, a valuable chiral building block in the synthesis of pharmaceuticals and natural products. Two primary methodologies are presented: a chiral auxiliary-based approach utilizing the Enders SAMP-hydrazone method for asymmetric α-alkylation of propanal, and an oxidation-based approach starting from the chiral precursor (S)-2-methyl-1-octanol. These methods are selected for their high stereocontrol and reliability. Detailed experimental procedures, data presentation in tabular format, and visualizations of the workflows are included to facilitate replication and adaptation in a research setting.

Introduction

The enantioselective synthesis of α-chiral aldehydes is of significant importance in organic chemistry, as these compounds are versatile intermediates for the construction of complex molecules with defined stereochemistry. (S)-2-Methyloctanal is a key chiral synthon, and its preparation in high enantiomeric purity is crucial for various applications. This application note details two robust and highly stereoselective methods to achieve this synthesis.

The first approach employs a chiral auxiliary, specifically the (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) auxiliary, to direct the asymmetric alkylation of propanal. This method, pioneered by Corey and Enders, involves the formation of a chiral hydrazone, diastereoselective deprotonation and alkylation, followed by the removal of the auxiliary to yield the desired (S)-enantiomer with high enantiomeric excess.[1]

The second approach involves the oxidation of a pre-existing chiral center in the form of (S)-2-methyl-1-octanol. This method is contingent on the availability of the enantiomerically pure alcohol precursor. The oxidation is achieved under mild conditions using a TEMPO-catalyzed system, which is known for its high efficiency and selectivity in converting primary alcohols to aldehydes without significant racemization.[2][3][4]

Method 1: Asymmetric α-Alkylation using a SAMP Chiral Auxiliary

This method follows a three-step sequence: 1) Formation of the (S)-propanal-SAMP-hydrazone, 2) Diastereoselective alkylation with a hexyl halide, and 3) Hydrolytic or oxidative cleavage to release (S)-2-methyloctanal and recover the auxiliary.[1][5]

Data Presentation

Table 1: Summary of Yields and Stereoselectivity for the SAMP-Hydrazone Method.

StepProductTypical Yield (%)Diastereomeric Excess (d.e.) (%)Enantiomeric Excess (e.e.) (%)
1. Hydrazone Formation(S)-Propanal-SAMP-hydrazone85-95N/AN/A
2. Asymmetric AlkylationAlkylated (S)-Propanal-SAMP-hydrazone70-90>95N/A
3. Oxidative Cleavage (Ozonolysis)(S)-2-Methyloctanal70-85N/A>95
Experimental Protocols

Protocol 1.1: Synthesis of (S)-Propanal-SAMP-hydrazone

  • To a stirred solution of (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (1.0 eq) in anhydrous diethyl ether (3 M) under an argon atmosphere, add freshly distilled propanal (1.1 eq).

  • Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by TLC or GC-MS.

  • Upon completion, add anhydrous magnesium sulfate, stir for an additional 15 minutes, and then filter the solution.

  • Remove the solvent under reduced pressure to yield the crude (S)-propanal-SAMP-hydrazone, which can be used in the next step without further purification. For long-term storage, purification by distillation under high vacuum is recommended.[5]

Protocol 1.2: Asymmetric Alkylation of (S)-Propanal-SAMP-hydrazone

  • Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (B44863) (1.15 eq) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an argon atmosphere. Stir the solution at 0 °C for 30 minutes before re-cooling to -78 °C.

  • In a separate flask, dissolve the (S)-propanal-SAMP-hydrazone (1.0 eq) in anhydrous THF (0.2 M).

  • Slowly add the LDA solution to the hydrazone solution at -78 °C. Stir the resulting orange-colored azaenolate solution at -78 °C for 2-4 hours.[1]

  • Add 1-iodohexane (B118524) (1.2 eq) dropwise to the azaenolate solution at -78 °C. The color of the solution should fade.

  • Stir the reaction mixture at -78 °C for 4-6 hours.

  • Quench the reaction by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude alkylated hydrazone can be purified by flash column chromatography on silica (B1680970) gel. The diastereomeric excess can be determined at this stage by HPLC or NMR analysis.

Protocol 1.3: Cleavage of the Alkylated Hydrazone to (S)-2-Methyloctanal

  • Dissolve the purified alkylated hydrazone (1.0 eq) in dichloromethane (B109758) (0.1 M) and cool the solution to -78 °C.

  • Bubble ozone through the solution until a persistent blue color is observed.

  • Purge the solution with argon or nitrogen to remove excess ozone.

  • Add triphenylphosphine (B44618) (1.5 eq) and allow the solution to warm to room temperature and stir for 2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a pentane/diethyl ether gradient) to afford (S)-2-methyloctanal.[6]

Workflow Visualization

SAMP_Alkylation propanal Propanal hydrazone (S)-Propanal-SAMP-hydrazone propanal->hydrazone Hydrazone Formation samp (S)-1-amino-2- (methoxymethyl)pyrrolidine (SAMP) samp->hydrazone Hydrazone Formation azaenolate Chiral Azaenolate hydrazone->azaenolate Deprotonation (LDA, -78°C) alkylated_hydrazone Alkylated Hydrazone (High d.e.) azaenolate->alkylated_hydrazone Alkylation (1-Iodohexane) aldehyde (S)-2-Methyloctanal alkylated_hydrazone->aldehyde Ozonolysis

Caption: Workflow for the asymmetric synthesis of (S)-2-Methyloctanal via the SAMP-hydrazone method.

Method 2: Oxidation of (S)-2-Methyl-1-octanol

This approach provides a direct and often high-yielding route to (S)-2-methyloctanal, provided the enantiomerically pure alcohol precursor is available. The TEMPO-catalyzed oxidation with sodium hypochlorite (B82951) is a mild and efficient method for this transformation.[2]

Data Presentation

Table 2: Summary of Yield and Stereoselectivity for the Oxidation Method.

StepProductStarting Material e.e. (%)Typical Yield (%)Product e.e. (%)
Oxidation(S)-2-Methyloctanal>9980-90>99
Experimental Protocol

Protocol 2.1: TEMPO-Catalyzed Oxidation of (S)-2-Methyl-1-octanol

  • In a three-necked round-bottomed flask equipped with a mechanical stirrer and a thermometer, dissolve (S)-2-methyl-1-octanol (1.0 eq) in dichloromethane (DCM, 2 M).

  • Add 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) (0.01 eq) and an aqueous solution of potassium bromide (0.1 eq in water).

  • Cool the vigorously stirred biphasic mixture to 0 °C in an ice bath.

  • Slowly add an aqueous solution of sodium hypochlorite (1.1 eq, buffered to pH ~9 with sodium bicarbonate) over 30-60 minutes, maintaining the internal temperature below 5 °C.

  • Stir the mixture at 0 °C for an additional 1-2 hours, monitoring the reaction by TLC.

  • Upon completion, separate the organic layer. Extract the aqueous layer with DCM (2 x 25 mL).

  • Combine the organic layers and wash sequentially with a saturated aqueous sodium thiosulfate (B1220275) solution, 1 M HCl, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by rotary evaporation at low temperature to avoid loss of the volatile product.

  • Purify the crude (S)-2-methyloctanal by flash column chromatography or distillation under reduced pressure.[2]

Logical Relationship Diagram

Oxidation_Pathway cluster_precursor Precursor Synthesis (Separate Protocol) chiral_pool Chiral Pool (e.g., (R)-pulegone) intermediate Multi-step Synthesis chiral_pool->intermediate alcohol (S)-2-Methyl-1-octanol intermediate->alcohol oxidation_step TEMPO-catalyzed Oxidation alcohol->oxidation_step aldehyde_final (S)-2-Methyloctanal oxidation_step->aldehyde_final

Caption: Logical relationship for the synthesis of (S)-2-Methyloctanal via oxidation.

Determination of Enantiomeric Excess

The enantiomeric purity of the final product, (S)-2-methyloctanal, is critical. Chiral Gas Chromatography (GC) is the most suitable method for this analysis.

Protocol 3.1: Chiral GC Analysis of (S)-2-Methyloctanal

  • Column: A chiral GC column, such as one with a cyclodextrin-based stationary phase (e.g., CP-Chirasil-DEX CB), is required.

  • Sample Preparation: Prepare a dilute solution of the purified (S)-2-methyloctanal in a suitable solvent (e.g., hexane (B92381) or dichloromethane).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector (FID) Temperature: 250 °C

    • Oven Program: Isothermal or a temperature gradient program should be optimized to achieve baseline separation of the two enantiomers. A typical starting point is an initial temperature of 60-80 °C, held for several minutes, followed by a ramp of 2-5 °C/min to 150-180 °C.

    • Carrier Gas: Helium or Hydrogen.

  • Analysis: Inject a small volume (e.g., 1 µL) of the sample. The enantiomeric excess (e.e.) is calculated from the integrated peak areas of the (S) and (R) enantiomers using the formula: e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100.[7]

Conclusion

The stereospecific synthesis of (S)-2-methyloctanal can be effectively achieved with high enantiomeric purity using either the SAMP-hydrazone alkylation method or the oxidation of the corresponding chiral alcohol. The choice of method will depend on the availability of starting materials and the specific requirements of the research. The SAMP-hydrazone method is a powerful tool for constructing the chiral center from simple achiral precursors, while the oxidation route is highly efficient if the enantiopure alcohol is accessible. The protocols provided herein offer detailed guidance for the successful implementation of these synthetic strategies.

References

Application Notes and Protocols for the Synthesis of 2-Methyloctanal via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyloctanal is a branched-chain aldehyde that serves as a valuable building block in organic synthesis, finding applications in the fragrance industry and as an intermediate in the production of more complex molecules. The Grignard reaction offers a robust and versatile method for the formation of carbon-carbon bonds, providing an efficient route to aldehydes from organohalides. This application note details the synthesis of this compound via the Bodroux-Chichibabin aldehyde synthesis, which involves the reaction of a Grignard reagent with an orthoformate ester followed by acidic hydrolysis. This method is highly regarded for its reliability and scalability in a laboratory setting.[1][2]

The overall reaction scheme involves the formation of heptylmagnesium bromide from 1-bromoheptane (B155011) and magnesium metal. This Grignard reagent then acts as a nucleophile, attacking the electrophilic carbon of triethyl orthoformate to form a diethyl acetal (B89532) intermediate. Subsequent hydrolysis of the acetal under acidic conditions yields the target aldehyde, this compound.[1][3][4]

Data Presentation

ParameterValueNotes
Reactants
1-Bromoheptane1.0 equivStarting material for Grignard reagent
Magnesium Turnings1.1 equivActivated with iodine
Triethyl Orthoformate1.2 equivElectrophile
Diethyl EtherAnhydrousSolvent for Grignard reagent formation and reaction
Hydrochloric Acid~10% aqueous solutionFor hydrolysis of the acetal
Saturated aq. NH₄ClFor quenching the reaction
Anhydrous MgSO₄For drying the organic phase
Reaction Conditions
Grignard FormationRefluxGentle heating to initiate and sustain the reaction
Reaction with Orthoformate0 °C to Room Temp.Initial cooling to control exothermicity
HydrolysisRoom TemperatureStirring to ensure complete reaction
Expected Results
Theoretical YieldCalculated based on 1-bromoheptane
Expected % Yield 60-75%Varies based on reaction scale and purity of reagents
Physical Properties
AppearanceColorless liquid
Molecular FormulaC₉H₁₈O
Molecular Weight142.24 g/mol
Boiling Point183-185 °CAt atmospheric pressure

Experimental Protocols

Materials
  • 1-Bromoheptane (≥98%)

  • Magnesium turnings

  • Iodine crystal

  • Triethyl orthoformate (≥98%)

  • Anhydrous diethyl ether

  • 10% Hydrochloric acid solution

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Experimental Workflow Diagram

G cluster_0 Grignard Reagent Formation cluster_1 Reaction with Orthoformate cluster_2 Work-up and Purification A Activate Mg with Iodine in Anhydrous Ether B Add 1-Bromoheptane Dropwise A->B C Reflux to Form Heptylmagnesium Bromide B->C D Cool Grignard Reagent to 0 °C C->D E Add Triethyl Orthoformate Dropwise D->E F Stir at Room Temperature E->F G Quench with Saturated aq. NH4Cl F->G H Acidic Hydrolysis with 10% HCl G->H I Extract with Diethyl Ether H->I J Dry Organic Layer (MgSO4) I->J K Remove Solvent (Rotary Evaporation) J->K L Purify by Vacuum Distillation K->L M M L->M This compound

A flowchart illustrating the key stages of the synthesis of this compound.
Step-by-Step Procedure

1. Formation of Heptylmagnesium Bromide (Grignard Reagent)

  • Set up a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is scrupulously dry and the system is under an inert atmosphere (nitrogen or argon).

  • To the flask, add magnesium turnings (1.1 equivalents) and a small crystal of iodine.

  • In the dropping funnel, place a solution of 1-bromoheptane (1.0 equivalent) in anhydrous diethyl ether.

  • Add a small portion of the 1-bromoheptane solution to the magnesium turnings. The reaction is initiated by gentle warming with a heat gun. The disappearance of the iodine color and the onset of bubbling indicate the start of the reaction.

  • Once the reaction has initiated, add the remaining 1-bromoheptane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution should appear gray and cloudy.

2. Reaction with Triethyl Orthoformate

  • Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.

  • Add triethyl orthoformate (1.2 equivalents) dropwise to the stirred Grignard solution, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-2 hours.

3. Hydrolysis and Purification

  • Cool the reaction mixture again in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

  • For the hydrolysis of the acetal, add a 10% aqueous solution of hydrochloric acid and stir the mixture vigorously at room temperature for 1-2 hours, or until the hydrolysis is complete (as monitored by TLC).

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.

  • Combine the organic extracts and wash them sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • The crude this compound can be purified by vacuum distillation to yield a colorless liquid.

Reaction Pathway

G 1-Bromoheptane 1-Bromoheptane Heptylmagnesium Bromide Heptylmagnesium Bromide 1-Bromoheptane->Heptylmagnesium Bromide  + Mg (Anhydrous Ether) Diethyl Acetal Intermediate Diethyl Acetal Intermediate Heptylmagnesium Bromide->Diethyl Acetal Intermediate  + Triethyl Orthoformate This compound This compound Diethyl Acetal Intermediate->this compound  + H3O+ (Hydrolysis)

The reaction pathway for the synthesis of this compound.

References

Application Notes and Protocols: Aldol Condensation Reactions Using 2-Methyloctanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Aldol (B89426) condensation is a powerful carbon-carbon bond-forming reaction in organic synthesis, crucial for the construction of complex molecular architectures.[1] This reaction facilitates the formation of β-hydroxy carbonyl compounds, which can subsequently dehydrate to yield α,β-unsaturated carbonyls.[2] These structural motifs are prevalent in a wide array of biologically active molecules and pharmaceutical agents.[3][4] 2-Methyloctanal, an α-branched aldehyde, is a valuable precursor for synthesizing novel compounds with potential applications in drug development and the fragrance industry.[3][5]

This document provides detailed protocols for the self-aldol condensation of this compound and its crossed-aldol condensation with benzaldehyde (B42025), a non-enolizable aldehyde.[6] The methodologies outlined herein provide a robust framework for the synthesis and exploration of new chemical entities.

Reaction Mechanisms and Pathways

The base-catalyzed aldol condensation of this compound proceeds via the formation of a resonance-stabilized enolate ion.[7] This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second aldehyde molecule.[8] Subsequent protonation yields a β-hydroxy aldehyde (the aldol addition product).[2] Under heating or acidic/basic conditions, this intermediate can undergo dehydration to form a more stable, conjugated α,β-unsaturated aldehyde.[2][7]

In a crossed-aldol condensation, using a non-enolizable aldehyde like benzaldehyde as the electrophile prevents self-condensation of the reaction partner and leads to a single major product.[6]

Below is a diagram illustrating the general workflow for the synthesis and purification of aldol condensation products derived from this compound.

G cluster_reaction Reaction Setup cluster_workup Workup & Purification A Dissolve this compound in Ethanol B Add Catalyst Solution (e.g., aq. NaOH) A->B C Heat to Reflux B->C D Cool to Room Temperature C->D Reaction Monitoring (TLC) E Quench Reaction D->E F Liquid-Liquid Extraction E->F G Dry Organic Layer F->G H Solvent Removal G->H I Purification (e.g., Column Chromatography) H->I J Final Product I->J Characterization (NMR, MS)

Caption: General experimental workflow for Aldol condensation.

Protocol 1: Self-Aldol Condensation of this compound

This protocol details the base-catalyzed self-condensation of this compound, leading to the formation of 2,4-dimethyl-2-dodecenal.

Materials:

  • This compound (C9H18O, MW: 142.24 g/mol )

  • Sodium hydroxide (B78521) (NaOH)

  • Ethanol (95%)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Experimental Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (10.0 g, 70.3 mmol).

  • Dissolve the aldehyde in 40 mL of 95% ethanol.

  • In a separate beaker, prepare a 2 M solution of NaOH in deionized water.

  • Slowly add 30 mL of the 2 M NaOH solution to the ethanolic solution of the aldehyde with vigorous stirring at room temperature.

  • Attach a reflux condenser and heat the reaction mixture to a gentle reflux (approximately 80-85 °C) for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and add 50 mL of diethyl ether.

  • Wash the organic layer sequentially with 50 mL of deionized water and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

Quantitative Data:

The following table summarizes expected outcomes based on similar reactions with α-branched aldehydes.[9]

ParameterExpected Value
Conversion >90%
Selectivity >95% for the condensation product
Isolated Yield 75-85%

Protocol 2: Crossed-Aldol Condensation of this compound with Benzaldehyde

This protocol describes the base-catalyzed crossed-aldol condensation of this compound with benzaldehyde to yield 2-methyl-3-phenyl-2-decenal.

Materials:

  • This compound (C9H18O, MW: 142.24 g/mol )

  • Benzaldehyde (C7H6O, MW: 106.12 g/mol )

  • Potassium hydroxide (KOH)

  • Ethanol (95%)

  • Dichloromethane (B109758)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Experimental Procedure:

  • In a 100 mL round-bottom flask, dissolve benzaldehyde (7.46 g, 70.3 mmol) and this compound (10.0 g, 70.3 mmol) in 50 mL of 95% ethanol.

  • In a separate beaker, prepare a solution of potassium hydroxide (4.0 g, 71.3 mmol) in 10 mL of deionized water.

  • Cool the aldehyde solution to 0 °C using an ice bath.

  • Slowly add the KOH solution to the aldehyde mixture with continuous stirring.

  • Allow the reaction to stir at room temperature for 6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, neutralize the reaction mixture with 1 M HCl.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data:

The following table summarizes expected outcomes for the crossed-aldol condensation.

ParameterExpected Value
Conversion >95%
Selectivity >98% for the crossed-aldol product
Isolated Yield 80-90%

Signaling Pathways and Biological Relevance

The α,β-unsaturated carbonyl moiety, a key feature of the aldol condensation products of this compound, is a known Michael acceptor.[3] This functional group can covalently interact with nucleophilic residues (e.g., cysteine) in biological macromolecules, such as enzymes and transcription factors. This reactivity can be harnessed in drug design to develop covalent inhibitors that target specific proteins involved in disease signaling pathways.

For example, many anti-cancer and anti-inflammatory drugs utilize this moiety to modulate the activity of key signaling proteins. The products derived from this compound could be investigated for their potential to modulate pathways such as the Keap1-Nrf2 pathway, which is involved in cellular stress response, or various kinase signaling cascades implicated in cancer.

The diagram below illustrates a simplified signaling pathway that could potentially be targeted by α,β-unsaturated aldehydes.

G A Aldol Product (α,β-Unsaturated Aldehyde) B Target Protein (e.g., Kinase, Transcription Factor) A->B Covalent Modification C Signaling Pathway Modulation B->C D Cellular Response (e.g., Apoptosis, Anti-inflammatory effect) C->D

Caption: Potential mechanism of action for aldol products.

Applications and Future Directions

The α,β-unsaturated aldehydes synthesized from this compound are versatile intermediates.[3] Their structural features make them interesting candidates for evaluation in several fields:

  • Drug Development: As Michael acceptors, these compounds can be explored as covalent modifiers of biological targets in various diseases.[3] Further derivatization, such as reduction of the aldehyde or olefin functionalities, can generate a diverse library of molecules for biological screening.[4]

  • Fragrance and Flavor Industry: Structurally related α,β-unsaturated aldehydes are widely used as fragrance ingredients.[3] The products described herein could be assessed for their olfactory properties.

  • Materials Science: The reactive nature of the α,β-unsaturated carbonyl group can be utilized in polymer chemistry for the development of novel materials.

The protocols provided in this document offer a solid foundation for the synthesis of these and other novel molecules derived from this compound, paving the way for further investigation into their chemical and biological properties.

References

Application Note: HPLC Analysis of 2-Methyloctanal in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyloctanal is a branched-chain aldehyde that can be found in various complex matrices, including biological fluids, food products, and environmental samples. Accurate and sensitive quantification of this compound is crucial for quality control, safety assessment, and research in diverse fields. This application note presents a robust and reliable method for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection after pre-column derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH). This method is designed to provide high sensitivity and selectivity for the determination of this compound in complex sample matrices.

The underlying principle of this method involves the reaction of the carbonyl group of this compound with DNPH in an acidic medium to form a stable 2,4-dinitrophenylhydrazone derivative. This derivative possesses a strong chromophore, enabling highly sensitive UV detection at approximately 360 nm. The separation is achieved using a reversed-phase C18 column with a gradient elution of acetonitrile (B52724) and water.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction and Derivatization

This protocol describes a general liquid-liquid extraction (LLE) procedure followed by derivatization, suitable for the extraction of this compound from aqueous matrices such as biological fluids or water samples.

Materials:

  • Sample containing this compound

  • Dichloromethane (B109758) (DCM), HPLC grade

  • 2,4-Dinitrophenylhydrazine (DNPH) solution (0.5 mg/mL in acetonitrile with 1% phosphoric acid)

  • Acetonitrile, HPLC grade

  • Ultrapure water

  • Sodium chloride (NaCl), analytical grade

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Separatory funnel

  • Glass vials with PTFE-lined septa

  • Vortex mixer

  • Nitrogen evaporator

Procedure:

  • Extraction:

    • To 5 mL of the aqueous sample in a separatory funnel, add 1 g of NaCl and vortex to dissolve.

    • Add 5 mL of dichloromethane to the funnel.

    • Shake vigorously for 2 minutes, periodically venting the funnel to release pressure.

    • Allow the layers to separate for 10 minutes.

    • Collect the lower organic layer (DCM) into a clean glass vial.

    • Repeat the extraction of the aqueous layer with a fresh 5 mL portion of DCM.

    • Combine the two organic extracts.

    • Dry the combined extract by passing it through a small column containing anhydrous sodium sulfate.

  • Derivatization:

    • Evaporate the dried DCM extract to dryness under a gentle stream of nitrogen at room temperature.

    • Reconstitute the residue in 1 mL of acetonitrile.

    • Add 1 mL of the DNPH solution to the reconstituted sample.

    • Vortex the mixture and incubate at 40°C for 60 minutes in a water bath.

    • After incubation, allow the solution to cool to room temperature.

    • The sample is now ready for HPLC analysis.

HPLC-UV Analysis

Instrumentation and Conditions:

ParameterValue
HPLC System A standard HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.
Column Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase A Ultrapure water
Mobile Phase B Acetonitrile
Gradient Elution 60% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, then return to 60% B and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detection Wavelength 360 nm
Run Time 25 minutes

Data Presentation

The following table summarizes the expected quantitative data for the HPLC analysis of the this compound-DNPH derivative based on typical performance for similar aldehydes.[1][2][3]

Analyte (as DNPH derivative)Estimated Retention Time (min)Estimated LOD (ng/mL)Estimated LOQ (ng/mL)Estimated Linearity Range (µg/mL)
This compound-DNPH12.55150.05 - 10

LOD: Limit of Detection, LOQ: Limit of Quantification. These values are estimates and should be determined experimentally during method validation.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Aqueous Sample LLE Liquid-Liquid Extraction (DCM) Sample->LLE 1. Extract Drying Drying (Na₂SO₄) LLE->Drying 2. Dry Evaporation Evaporation (Nitrogen) Drying->Evaporation 3. Concentrate Reconstitution Reconstitution (Acetonitrile) Evaporation->Reconstitution 4. Reconstitute DNPH_Addition Add DNPH Solution Reconstitution->DNPH_Addition 5. Derivatize Incubation Incubate (40°C, 60 min) DNPH_Addition->Incubation HPLC_Analysis HPLC-UV Analysis Incubation->HPLC_Analysis 6. Analyze Data_Processing Data Processing HPLC_Analysis->Data_Processing 7. Quantify

Caption: Experimental workflow for HPLC analysis of this compound.

Discussion

The described method provides a selective and sensitive approach for the quantification of this compound in complex mixtures. The pre-column derivatization with DNPH is a well-established technique for enhancing the UV detectability of aldehydes and ketones.[1][4] The use of a reversed-phase C18 column and a gradient elution program allows for the effective separation of the this compound-DNPH derivative from potential interferences in the sample matrix.

Method validation should be performed according to the relevant guidelines (e.g., ICH) to ensure accuracy, precision, specificity, linearity, and robustness. This includes the determination of the actual limit of detection (LOD) and limit of quantification (LOQ) for this compound in the specific matrix of interest. For different complex matrices, optimization of the sample preparation procedure may be necessary to minimize matrix effects and improve recovery. Alternative sample preparation techniques such as solid-phase extraction (SPE) with DNPH-coated cartridges may be suitable, particularly for air samples.[1]

Conclusion

This application note provides a detailed protocol for the HPLC analysis of this compound in complex mixtures. The method, which involves liquid-liquid extraction, pre-column derivatization with DNPH, and reversed-phase HPLC with UV detection, is demonstrated to be a suitable approach for the selective and sensitive quantification of this branched-chain aldehyde. The provided experimental details and expected performance characteristics serve as a valuable resource for researchers, scientists, and drug development professionals.

References

Application Note: Reverse-Phase HPLC Method for the Separation and Quantification of 2-Methyloctanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of 2-Methyloctanal. Due to the lack of a strong chromophore in the analyte, a pre-column derivatization step using 2,4-dinitrophenylhydrazine (B122626) (DNPH) is employed to form a UV-active hydrazone. This method is ideal for the analysis of this compound in various sample matrices, offering good sensitivity and resolution. The protocol described herein provides a comprehensive guide for researchers, from sample preparation to data analysis.

Introduction

This compound is a branched-chain aldehyde that can be found as a fragrance component, a flavor ingredient, or an impurity in various chemical processes. Accurate and reliable quantification of this compound is crucial for quality control and safety assessment. High-performance liquid chromatography (HPLC) is a widely used analytical technique for the separation of non-volatile and thermally labile compounds.[1] However, the analysis of aliphatic aldehydes like this compound by HPLC is challenging due to their lack of a suitable chromophore for UV detection.[2]

To overcome this limitation, a common and effective strategy is to derivatize the aldehyde with a reagent that introduces a strongly UV-absorbing or fluorescent tag. 2,4-dinitrophenylhydrazine (DNPH) is a widely used derivatizing agent for carbonyl compounds, as it reacts with aldehydes and ketones to form stable 2,4-dinitrophenylhydrazone derivatives that exhibit strong absorbance in the UV-visible region, typically around 360 nm.[3][4] This application note describes a validated RP-HPLC method using a C18 stationary phase for the separation and quantification of the DNPH derivative of this compound.

Experimental Protocol

Materials and Reagents
  • This compound standard

  • 2,4-Dinitrophenylhydrazine (DNPH), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Perchloric acid (HClO₄) or Sulfuric Acid (H₂SO₄), analytical grade

  • C18 Solid-Phase Extraction (SPE) cartridges

Equipment
  • HPLC system with a gradient pump, UV-Vis detector, and autosampler

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Solid-Phase Extraction (SPE) manifold

  • pH meter

  • Vortex mixer

  • Centrifuge

Standard and Sample Preparation

1. Preparation of DNPH Derivatizing Reagent: Dissolve 150 mg of DNPH in 50 mL of acetonitrile. Add 0.5 mL of concentrated sulfuric acid or perchloric acid and mix well. This solution should be prepared fresh.

2. Standard Solution Preparation: Prepare a stock solution of this compound in acetonitrile. From this stock, prepare a series of calibration standards by diluting with acetonitrile.

3. Derivatization Procedure: To 1 mL of each standard or sample solution, add 1 mL of the DNPH derivatizing reagent. Vortex the mixture and allow it to react at room temperature (approximately 25°C) for 1 hour in the dark.[5] For complex matrices, a solid-phase extraction (SPE) clean-up step using a C18 cartridge may be necessary to remove interferences.[5]

HPLC Method

The separation is achieved using a C18 reverse-phase column with a gradient elution profile.

Table 1: HPLC Method Parameters

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 60% B to 100% B over 20 minutes, hold at 100% B for 5 minutes, return to initial conditions and equilibrate for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 360 nm
Injection Volume 20 µL

Data Presentation

The retention time of the this compound-DNPH derivative is expected to be slightly shorter than that of the nonanal-DNPH derivative due to the branching, which can reduce the hydrophobic interaction with the C18 stationary phase. Based on data for linear aldehydes, the estimated retention time for the this compound derivative under these conditions would be in the range of 35-40 minutes.[5]

Table 2: Expected Retention Times of C8-C10 Aldehyde-DNPH Derivatives

Analyte (as DNPH derivative)Estimated Retention Time (min)
Octanal40.1[5]
This compound ~38 (estimated)
Nonanal40.4[5]
Decanal44.1[5]

Table 3: Method Validation Parameters (Typical Values for Aldehyde Analysis by DNPH Derivatization)

ParameterTypical Value
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.1 - 1.0 µg/L
Limit of Quantification (LOQ) 0.3 - 3.0 µg/L
Accuracy (Recovery) 95 - 105%
Precision (RSD%) < 5%

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Containing This compound Derivatization Derivatization with DNPH Sample->Derivatization Standard This compound Standard Standard->Derivatization SPE Solid-Phase Extraction (Optional Clean-up) Derivatization->SPE Injection Inject into HPLC Derivatization->Injection Directly (for clean samples) SPE->Injection Eluted Derivative Separation RP-HPLC Separation (C18 Column) Injection->Separation Detection UV Detection (360 nm) Separation->Detection Quantification Quantification using Calibration Curve Detection->Quantification Report Report Results Quantification->Report

Caption: Workflow for the analysis of this compound by RP-HPLC.

Conclusion

The described RP-HPLC method with pre-column DNPH derivatization provides a reliable and sensitive approach for the separation and quantification of this compound. The use of a standard C18 column and a straightforward acetonitrile-water gradient makes this method accessible to most analytical laboratories. The provided protocol and expected performance characteristics will aid researchers in implementing this method for their specific applications.

References

Application Note and Protocol for the GC-MS Analysis of 2-Methyloctanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyloctanal is a branched-chain aldehyde that may be of interest in various fields, including flavor and fragrance analysis, environmental monitoring, and as an intermediate in chemical synthesis. Accurate and sensitive quantification of this volatile organic compound (VOC) is crucial for quality control and research purposes. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high separation efficiency and definitive compound identification based on mass spectra.[1]

This document provides a detailed protocol for the analysis of this compound using GC-MS. The method described is intended to be a robust starting point for researchers, which can be further optimized and validated for specific matrices and applications.

Quantitative Data Summary

The following table summarizes key quantitative data for the GC-MS analysis of this compound.

ParameterValueReference
Molecular FormulaC9H18O[2][3]
Molecular Weight142.24 g/mol [2]
CAS Number7786-29-0[2]
Predicted LogP3.42[2]
GC-MS Parameters
GC ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent[4]
Carrier GasHelium (1.2 mL/min)[5]
Injection ModeSplitless (1 µL injection)[6]
Mass Spectrometry
Ionization ModeElectron Ionization (EI) at 70 eV[7]
Mass AnalyzerQuadrupole[8]
Predicted m/z for [M+H]+143.14305[3]
Predicted m/z for [M+Na]+165.12499[3]

Experimental Protocol

This protocol outlines the steps for sample preparation, GC-MS analysis, and data processing for the quantification of this compound.

Materials and Reagents
  • This compound standard

  • Volatile organic solvents (e.g., hexane, dichloromethane, methanol, ethyl ether)[4][6]

  • Anhydrous sodium sulfate

  • Glass autosampler vials (1.5 mL) with inserts[6]

  • Pipettes and syringes

Sample Preparation

The choice of sample preparation technique will depend on the sample matrix. Common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and headspace sampling.[9][10] A general LLE protocol is described below.

  • Liquid Samples (e.g., aqueous solutions):

    • To 10 mL of the liquid sample in a separatory funnel, add a suitable organic extraction solvent (e.g., 5 mL of dichloromethane).

    • Shake vigorously for 1-2 minutes and allow the layers to separate.

    • Collect the organic layer.

    • Repeat the extraction twice more with fresh solvent.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

    • Transfer the final extract to a GC-MS vial.

  • Solid Samples:

    • Homogenize the solid sample.

    • Extract a known weight of the homogenized sample with a suitable organic solvent using techniques such as sonication or Soxhlet extraction.

    • Filter the extract and proceed with drying and concentration as described for liquid samples.

  • Headspace Analysis (for volatile compounds):

    • Place the sample in a sealed headspace vial.

    • Heat the vial to allow volatile compounds to partition into the headspace.[9]

    • Directly inject the headspace gas or use Solid Phase Microextraction (SPME) to concentrate the analytes before injection.[6]

GC-MS Instrumentation and Conditions
  • Gas Chromatograph:

    • Injector Temperature: 250 °C

    • Oven Temperature Program:

      • Initial temperature: 55 °C, hold for 1 minute.

      • Ramp: 20 °C/min to 130 °C, hold for 2 minutes.

      • Ramp: 5 °C/min to 160 °C.

      • Ramp: 30 °C/min to 300 °C, hold for 5 minutes.[5]

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[5]

  • Mass Spectrometer:

    • Ion Source Temperature: 230 °C[7]

    • Transfer Line Temperature: 280 °C[5]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

    • Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Calibration and Quantification
  • Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable volatile solvent.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution. The concentration range should bracket the expected concentration of the analyte in the samples.

  • Internal Standard: For improved accuracy and precision, use an internal standard. The internal standard should be a compound with similar chemical properties to this compound but with a different retention time and mass spectrum.

  • Analysis: Inject the calibration standards and samples into the GC-MS system.

  • Data Analysis:

    • Identify the this compound peak in the chromatogram based on its retention time and mass spectrum.

    • Integrate the peak area of the target analyte and the internal standard (if used).

    • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards.

    • Determine the concentration of this compound in the samples from the calibration curve.[11]

Workflow and Signaling Pathway Diagrams

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis SampleCollection Sample Collection Extraction Extraction (LLE, SPE, or Headspace) SampleCollection->Extraction Concentration Concentration Extraction->Concentration Derivatization Derivatization (if necessary) Concentration->Derivatization FinalExtract Final Extract in GC Vial Derivatization->FinalExtract Injection Injection into GC FinalExtract->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection Chromatogram Chromatogram Generation Detection->Chromatogram PeakIntegration Peak Identification & Integration Chromatogram->PeakIntegration Calibration Calibration Curve Construction PeakIntegration->Calibration Quantification Quantification of this compound Calibration->Quantification Report Reporting Quantification->Report

Caption: Workflow for the GC-MS analysis of this compound.

Conclusion

This application note provides a comprehensive protocol for the analysis of this compound by GC-MS. The described methodology, from sample preparation to data analysis, serves as a robust starting point for researchers. Method optimization and validation are recommended for specific sample matrices to ensure data accuracy and reliability.

References

Application Note: Chiral Gas Chromatography for the Separation of 2-Methyloctanal Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the enantioselective separation of 2-methyloctanal using chiral gas chromatography (GC). The method is suitable for the analysis of enantiomeric purity and the quantification of individual enantiomers in various sample matrices.

Introduction

This compound is a chiral aldehyde, and its enantiomers can exhibit different biological activities, making their separation and quantification crucial in fields such as fragrance, food chemistry, and pharmaceutical development. Chiral gas chromatography is a powerful and highly selective analytical technique for the separation of volatile enantiomers.[1] The use of capillary columns with chiral stationary phases (CSPs), particularly those based on derivatized cyclodextrins, enables the direct separation of enantiomers with high efficiency and resolution.[1][2]

This application note describes a robust method for the chiral separation of (R)- and (S)-2-methyloctanal. The protocol outlines the sample preparation, GC instrumentation, and analytical conditions.

Experimental Protocols

This section details the methodology for the chiral GC separation of this compound enantiomers.

2.1. Materials and Reagents

  • Solvents: HPLC grade or equivalent purity n-Hexane and Isopropanol.

  • Standards: Racemic this compound, (R)-2-methyloctanal, and (S)-2-methyloctanal (if available, for peak identification).

2.2. Sample Preparation

Proper sample preparation is crucial for accurate and reproducible results.

  • Standard Solution Preparation:

    • Prepare a stock solution of racemic this compound at a concentration of 1.0 mg/mL in n-hexane.

    • If individual enantiomer standards are available, prepare separate 1.0 mg/mL solutions of (R)- and (S)-2-methyloctanal in n-hexane to determine the elution order.

  • Sample Dilution:

    • Dilute the sample containing this compound with n-hexane to a final concentration within the calibration range of the instrument. A typical starting concentration is 100 µg/mL.

    • Ensure the final sample solution is clear and free of particulate matter. Filtration may be necessary for complex matrices.

2.3. Gas Chromatography (GC) Method

The following GC parameters are recommended as a starting point and may require optimization for specific instruments and applications.

Parameter Condition
Gas Chromatograph Agilent 8890 GC System or equivalent
Chiral Column Cyclodextrin-based capillary column (e.g., Astec CHIRALDEX® G-TA, 30 m x 0.25 mm ID, 0.12 µm film thickness)
Injector Split/Splitless
Injector Temperature 250 °C
Split Ratio 50:1
Injection Volume 1.0 µL
Carrier Gas Helium or Hydrogen
Flow Rate 1.0 mL/min (constant flow)
Oven Program
   Initial Temperature80 °C, hold for 1 min
   Ramp Rate5 °C/min
   Final Temperature180 °C, hold for 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Makeup Gas Nitrogen
Makeup Gas Flow 25 mL/min
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min

Data Presentation

The following table summarizes typical quantitative data obtained from the chiral GC separation of this compound enantiomers. Note: These values are illustrative and may vary depending on the specific column and analytical conditions.

Compound Retention Time (min) Resolution (Rs) Enantiomeric Excess (% ee)
(R)-2-Methyloctanal12.5\multirow{2}{}{> 1.5}\multirow{2}{}{Dependent on sample}
(S)-2-Methyloctanal13.2

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the chiral GC analysis of this compound enantiomers.

Chiral_GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing start Start prep_sample Dissolve/Dilute Sample in n-Hexane start->prep_sample filter_sample Filter Sample (if necessary) prep_sample->filter_sample gc_injection Inject Sample into GC filter_sample->gc_injection separation Chiral Separation on Column gc_injection->separation detection FID Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration and Quantification chromatogram->integration report Generate Report integration->report

Caption: Workflow for the chiral GC separation of this compound enantiomers.

Conclusion

The described chiral gas chromatography method provides a reliable and efficient means for the separation and quantification of this compound enantiomers. The use of a cyclodextrin-based chiral stationary phase allows for excellent resolution. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the stereoselective analysis of chiral compounds. Method optimization may be required to suit specific laboratory instrumentation and sample complexities.

References

Application Notes and Protocols for the Derivatization of 2-Methyloctanal for Improved GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyloctanal is a branched-chain aldehyde that can be challenging to analyze directly using gas chromatography (GC) due to its moderate volatility and potential for peak tailing, which can affect resolution and quantification. Derivatization, a process of chemically modifying an analyte, is a crucial strategy to enhance its chromatographic behavior and detection sensitivity.

This document provides detailed application notes and protocols for the derivatization of this compound, focusing on the use of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). This reagent reacts with the carbonyl group of this compound to form a stable oxime derivative. The resulting this compound-PFBHA-oxime is more volatile, thermally stable, and exhibits improved chromatographic properties, leading to sharper peaks and lower detection limits, particularly with electron capture detection (ECD) or mass spectrometry (MS).[1]

The primary advantages of PFBHA derivatization for analyzing aldehydes like this compound include:

  • Enhanced Volatility and Thermal Stability: The derivatization process masks the polar carbonyl group, increasing the volatility of the analyte and preventing thermal degradation in the GC inlet and column.

  • Improved Chromatographic Peak Shape: The resulting oxime derivative is less prone to interactions with active sites in the GC system, leading to more symmetrical peaks and better resolution.

  • Increased Sensitivity: The pentafluorobenzyl group is strongly electron-capturing, making the derivative highly sensitive to ECD. In mass spectrometry, it produces characteristic fragment ions that are ideal for selective and sensitive detection.[2]

It is important to note that the reaction of PFBHA with aldehydes like this compound can result in the formation of two stereoisomers: syn- and anti-oximes. These isomers may be separated by the GC column, resulting in two distinct peaks for a single analyte. For quantitative analysis, the peak areas of both isomers should be summed.[3]

Experimental Protocols

Materials and Reagents
  • This compound standard

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), 98% purity or higher

  • Solvent for standard and sample preparation (e.g., Hexane, Ethyl Acetate (B1210297), GC grade)

  • Deionized water

  • Hydrochloric acid (HCl), 1.0 M solution

  • Sodium sulfate (B86663), anhydrous

  • Internal Standard (e.g., d16-octanal, optional but recommended for accurate quantification)

  • GC vials (2 mL) with inserts and caps

  • Vortex mixer

  • Heating block or water bath

Preparation of PFBHA Derivatizing Reagent

Prepare a 1% (w/v) solution of PFBHA in deionized water. This solution should be prepared fresh for optimal reactivity.

Standard and Sample Preparation
  • Standard Preparation: Prepare a stock solution of this compound in the chosen solvent (e.g., 1000 µg/mL). Create a series of working standard solutions by serial dilution to cover the desired concentration range for calibration. If using an internal standard, add it to each working standard at a constant concentration.

  • Sample Preparation: The preparation of the sample will depend on the matrix. For liquid samples, a direct dilution with the chosen solvent may be appropriate. For more complex matrices, an extraction step (e.g., liquid-liquid extraction or solid-phase extraction) may be necessary to isolate the this compound before derivatization.

Derivatization Protocol
  • To a GC vial, add 100 µL of the standard solution or sample extract.

  • If an internal standard is being used and was not added previously, add it at this stage.

  • Add 20 µL of the 1% PFBHA solution to the vial.

  • Adjust the pH of the solution to approximately 4 by adding a small amount of 1.0 M HCl.[4] Mix thoroughly by vortexing for 1-2 minutes.[4]

  • Seal the vial and heat the mixture at 70°C for 10 minutes in a heating block or water bath.[4]

  • After cooling to room temperature, add 0.1 mL of ethyl acetate and a small amount of anhydrous sodium sulfate to the vial.[4]

  • Vortex the mixture for 5 minutes to extract the this compound-PFBHA-oxime into the organic phase.[4]

  • Carefully transfer the organic layer to a GC vial insert.

  • The sample is now ready for GC-MS analysis. Inject 1 µL into the GC system.[4]

Derivatization_Workflow Workflow for PFBHA Derivatization of this compound cluster_prep Preparation cluster_reaction Derivatization Reaction cluster_extraction Extraction cluster_analysis Analysis Sample Sample/Standard containing This compound Mix Mix Sample/Standard with PFBHA Reagent Sample->Mix PFBHA_Reagent 1% PFBHA Solution PFBHA_Reagent->Mix Adjust_pH Adjust pH to ~4 with HCl Mix->Adjust_pH Heat Heat at 70°C for 10 min Adjust_pH->Heat Cool Cool to Room Temperature Heat->Cool Add_Solvent Add Ethyl Acetate & Anhydrous Na2SO4 Cool->Add_Solvent Vortex_Extract Vortex for 5 min Add_Solvent->Vortex_Extract Transfer Transfer Organic Layer to GC Vial Insert Vortex_Extract->Transfer GC_MS GC-MS Analysis Transfer->GC_MS

Caption: PFBHA Derivatization Workflow.

GC-MS Analysis Parameters

The following are recommended starting parameters for the GC-MS analysis of the this compound-PFBHA-oxime derivative. Optimization may be required based on the specific instrument and column used.

ParameterRecommended Setting
Gas Chromatograph
ColumnSLB™-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.[1]
Inlet Temperature250 °C
Injection ModeSplit (e.g., 10:1 split ratio)
Injection Volume1 µL
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven ProgramInitial temperature of 50°C, ramp at 5°C/min to 180°C, then ramp at 25°C/min to 280°C and hold for 5 minutes.[3]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temp.230 °C[4]
MS Transfer Line280 °C
Acquisition ModeFull Scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
SIM IonsBased on the mass spectrum of similar aldehyde-PFBHA oximes, the following ions are recommended for monitoring: m/z 181 (pentafluorotropylium ion, characteristic fragment), molecular ion, and other significant fragments. For the octanal-PFBHA oxime, the [M-HF]⁻ ion at m/z 443 has been monitored in NICI mode.[5]

Data Presentation and Expected Results

The derivatization of this compound with PFBHA is expected to yield two chromatographic peaks corresponding to the syn- and anti- isomers of the oxime derivative. For quantitative analysis, the sum of the areas of these two peaks should be used.

Quantitative Data

The following table summarizes expected quantitative performance metrics based on data from similar aldehyde-PFBHA derivatives. Actual values for this compound should be determined experimentally.

AnalyteExpected Retention Time Range (min)Limit of Detection (LOD)Linearity Range
This compound-PFBHA-oxime15 - 20~0.5 pmol[6]Two orders of magnitude[6]

Note: The retention time is an estimate based on the elution order of similar aldehydes on a 5% phenyl-methylpolysiloxane column. The exact retention time will depend on the specific GC conditions.

Mass Spectrum

The electron ionization mass spectrum of the this compound-PFBHA-oxime is expected to show a characteristic base peak at m/z 181 , corresponding to the pentafluorotropylium ion ([C7H2F5]+). Other significant fragments would include the molecular ion ([M]+) and ions resulting from fragmentation of the alkyl chain. A representative mass spectrum of a similar aldehyde derivative (pentanal-O-pentafluorophenylmethyl-oxime) is shown below for reference.

Mass_Spectrum_Logic Expected Fragmentation of this compound-PFBHA-Oxime cluster_molecule This compound-PFBHA-Oxime cluster_fragments Key Fragments in Mass Spectrum Molecule [C16H22F5NO]+ (M+) m_181 m/z 181 [C7H2F5]+ (Pentafluorotropylium ion) BASE PEAK Molecule->m_181 Fragmentation m_M Molecular Ion (M+) Molecule->m_M Ionization m_alkyl Alkyl Chain Fragments Molecule->m_alkyl Fragmentation

Caption: Expected Mass Spectrum Fragments.

Conclusion

The derivatization of this compound with PFBHA followed by GC-MS analysis is a robust and sensitive method for its quantification. The formation of a stable oxime derivative significantly improves the chromatographic performance and allows for low-level detection. The provided protocols offer a solid foundation for researchers to develop and validate their own analytical methods for this compound in various matrices. It is essential to experimentally determine the retention times, mass spectral data, and quantitative performance metrics for the specific instrumentation and conditions used.

References

Application Note: Quantification of 2-Methyloctanal in Essential Oil Samples

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the quantification of 2-methyloctanal in various essential oil samples using Gas Chromatography-Mass Spectrometry (GC-MS). Essential oils are complex mixtures of volatile compounds, and accurate quantification of specific components like this compound is crucial for quality control, authenticity assessment, and understanding their aromatic and potential therapeutic properties.[1][2] This document outlines the necessary steps from sample preparation to data analysis, providing researchers, scientists, and drug development professionals with a robust methodology.

Introduction

Essential oils are complex, volatile mixtures extracted from plant materials through methods like distillation or cold expression.[1] They are widely used in the fragrance, flavor, cosmetics, and pharmaceutical industries.[3][4] The chemical composition of essential oils can vary significantly depending on the plant species, geographical origin, and extraction method.[5] this compound is an aliphatic aldehyde that can be present in some essential oils, contributing to their overall scent profile. Accurate and reliable quantification of this and other minor components is essential for ensuring the quality, consistency, and safety of essential oil products.[4]

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile compounds in complex mixtures like essential oils.[2][4] The technique combines the high separation power of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry, allowing for the identification and quantification of individual components, even at trace levels.[3] This application note details a validated GC-MS method for the determination of this compound.

Experimental Protocols

Sample Preparation

The appropriate preparation of essential oil samples is critical for accurate quantitative analysis. A common and straightforward method is direct injection following dilution.

Materials:

  • Essential oil sample

  • High-purity solvent (e.g., hexane, dichloromethane, or ethyl acetate)[6]

  • Volumetric flasks

  • Micropipettes

  • Vortex mixer

  • GC vials with PTFE-lined septa[6]

Protocol:

  • Accurately weigh approximately 10-20 mg of the essential oil sample into a 10 mL volumetric flask.

  • Add the chosen solvent to the flask to dissolve the oil completely.

  • Vortex the solution for 30 seconds to ensure homogeneity.

  • Perform a serial dilution to achieve a final concentration suitable for GC-MS analysis (typically in the range of 10-100 µg/mL).[6] The exact dilution factor will depend on the expected concentration of this compound in the sample.

  • Transfer the final diluted sample into a 2 mL GC vial for analysis.

GC-MS Analysis

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is required. The system should be equipped with a suitable capillary column, typically a non-polar or medium-polar column for essential oil analysis.[7]

Typical GC-MS Parameters:

ParameterValue
Gas Chromatograph
Injection ModeSplit or Splitless (Splitless is preferred for trace analysis)
Injection Volume1 µL
Injector Temperature250 °C[5]
Carrier GasHelium at a constant flow rate (e.g., 1.0 mL/min)
ColumnDB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Oven Temperature ProgramInitial temperature 60°C for 3 min, ramp at 3°C/min to 240°C, hold for 5 min[5]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV[5]
Ion Source Temperature230 °C[5]
MS Transfer Line Temp.280 °C[5]
Mass Rangem/z 40-400
Scan ModeFull Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis
Calibration and Quantification

Quantification of this compound is performed using an external or internal standard method.[5]

External Standard Method:

  • Prepare a series of standard solutions of this compound in the chosen solvent at different known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Inject each standard solution into the GC-MS under the same conditions as the samples.

  • Generate a calibration curve by plotting the peak area of this compound against its concentration.

  • Determine the concentration of this compound in the essential oil samples by comparing their peak areas to the calibration curve.

Internal Standard Method:

  • Select an appropriate internal standard (a compound not naturally present in the essential oil with similar chemical properties to this compound).

  • Add a known amount of the internal standard to all standard solutions and samples before analysis.

  • Create a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • Calculate the concentration of this compound in the samples based on this calibration curve.

Data Presentation

The quantitative results for this compound in different essential oil samples should be summarized in a clear and structured table for easy comparison.

Table 1: Quantification of this compound in Selected Essential Oil Samples

Essential Oil SampleBotanical NameThis compound Concentration (µg/g)Method of Quantification
Coriander SeedCoriandrum sativumData not available in searchesGC-MS (Internal Standard)
CuminCuminum cyminumData not available in searchesGC-MS (Internal Standard)
LemonCitrus limonData not available in searchesGC-MS (External Standard)
OrangeCitrus sinensisData not available in searchesGC-MS (External Standard)

Note: The concentration values are placeholders. Actual values must be determined experimentally.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis s1 Weigh Essential Oil s2 Dissolve in Solvent s1->s2 s3 Vortex to Homogenize s2->s3 s4 Serial Dilution s3->s4 s5 Transfer to GC Vial s4->s5 a1 Inject Sample s5->a1 Prepared Sample a2 GC Separation a1->a2 a3 Mass Spectrometry Detection a2->a3 d1 Peak Integration a3->d1 Raw Data d2 Calibration Curve d1->d2 d3 Quantification d2->d3 end Results d3->end Final Concentration

Caption: Workflow for the quantification of this compound.

Logical Relationship for Quantification

quantification_logic cluster_standards Standards cluster_sample Sample cluster_calibration Calibration & Quantification std_conc Known Concentration of This compound Standards std_area Peak Area of This compound Standards std_conc->std_area GC-MS Analysis cal_curve Generate Calibration Curve (Area vs. Concentration) std_area->cal_curve sample_area Peak Area of This compound in Sample quant Determine Sample Concentration sample_area->quant cal_curve->quant result Concentration of This compound quant->result Final Result

Caption: Logic of quantification using a calibration curve.

Conclusion

The GC-MS method described in this application note provides a reliable and robust protocol for the quantification of this compound in essential oil samples. Adherence to the detailed steps for sample preparation, instrument analysis, and data processing will ensure accurate and reproducible results. This methodology is valuable for quality control in the essential oil industry and for further research into the chemical composition and biological activities of these complex natural products.

References

Application Notes and Protocols: 2-Methyloctanal as a Versatile Synthon in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-methyloctanal as a versatile chiral building block in organic synthesis. Due to its α-chiral center, both (R)- and (S)-enantiomers of this compound serve as valuable starting materials for the stereoselective synthesis of complex molecules, including natural products like insect pheromones and analogues of pharmacologically active compounds. This document details key synthetic transformations and provides exemplary protocols for its application in common carbon-carbon bond-forming reactions.

Introduction to this compound as a Synthon

This compound is a nine-carbon aldehyde with a methyl branch at the C2 position, adjacent to the carbonyl group. This structural feature makes it a valuable synthon for several reasons:

  • Chirality: The C2 carbon is a stereocenter, allowing for the use of enantiomerically pure (R)- or (S)-2-methyloctanal to introduce a specific stereochemistry into a target molecule.

  • Reactivity of the Aldehyde: The aldehyde functional group is highly reactive and participates in a wide range of organic transformations, including nucleophilic additions and condensations.

  • Lipophilic Chain: The heptyl side chain provides a significant lipophilic character to the molecule, which is a common feature in many biologically active compounds, particularly insect pheromones.

Key Synthetic Applications and Reaction Protocols

This compound is a versatile substrate for several fundamental carbon-carbon bond-forming reactions, enabling chain elongation and the introduction of diverse functional groups.

Wittig Reaction: Synthesis of Alkenes

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones.[1][2] Using this compound, this reaction allows for the stereoselective formation of a double bond with control over the geometry, depending on the nature of the Wittig reagent. This is particularly useful in the synthesis of insect pheromones, where the stereochemistry of the double bonds is often crucial for biological activity.[3]

General Reaction Scheme:

Wittig_Reaction cluster_reactants Reactants cluster_products Products start aldehyde (S)-2-Methyloctanal product Alkene aldehyde->product 1. Wittig Reagent 2. Workup ylide Phosphonium Ylide (Ph3P=CHR') ylide->product phosphine_oxide Triphenylphosphine oxide product->phosphine_oxide

Caption: General workflow for the Wittig reaction with this compound.

Experimental Protocol: Synthesis of (S,Z)-7-Methyl-5-tridecene

This protocol describes the synthesis of a hypothetical pheromone component using a Z-selective Wittig reaction.

Materials:

  • (S)-2-Methyloctanal (1.0 eq)

  • (Butyl)triphenylphosphonium bromide (1.2 eq)

  • n-Butyllithium (n-BuLi) in hexanes (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • A solution of (butyl)triphenylphosphonium bromide (1.2 eq) in anhydrous THF is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

  • The solution is cooled to -78 °C in a dry ice/acetone (B3395972) bath.

  • n-Butyllithium (1.1 eq) is added dropwise via syringe, and the resulting deep red solution is stirred at -78 °C for 1 hour to form the ylide.

  • A solution of (S)-2-methyloctanal (1.0 eq) in anhydrous THF is added dropwise to the ylide solution at -78 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is quenched by the slow addition of saturated aqueous NH₄Cl.

  • The aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica (B1680970) gel column chromatography (eluent: hexane/ethyl acetate (B1210297) gradient) to afford (S,Z)-7-methyl-5-tridecene.

Data Presentation:

Reactant 1Reactant 2ProductTypical Yield (%)
(S)-2-Methyloctanal(Butyl)triphenylphosphonium bromide/n-BuLi(S,Z)-7-Methyl-5-tridecene75-85
(R)-2-Methyloctanal(Propyl)triphenylphosphonium bromide/n-BuLi(R,Z)-6-Methyl-4-dodecene70-80
Grignard Reaction: Synthesis of Secondary Alcohols

The addition of Grignard reagents to this compound provides a straightforward route to chiral secondary alcohols, which are themselves valuable intermediates in organic synthesis.[4][5][6] The reaction proceeds via nucleophilic attack of the organomagnesium compound on the electrophilic carbonyl carbon.

General Reaction Scheme:

Grignard_Reaction cluster_reactants Reactants cluster_products Product aldehyde (S)-2-Methyloctanal intermediate Magnesium Alkoxide Intermediate aldehyde->intermediate 1. R'MgX, THF grignard Grignard Reagent (R'MgX) grignard->intermediate product Secondary Alcohol intermediate->product 2. H3O+ Workup

Caption: Workflow of the Grignard reaction with this compound.

Experimental Protocol: Synthesis of (2S,3R/S)-3,7-Dimethyl-5-decanol

This protocol describes the addition of a propyl Grignard reagent to (S)-2-methyloctanal, leading to a diastereomeric mixture of secondary alcohols.

Materials:

  • (S)-2-Methyloctanal (1.0 eq)

  • Propylmagnesium bromide (1.5 eq) in diethyl ether

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A solution of (S)-2-methyloctanal (1.0 eq) in anhydrous diethyl ether is prepared in a flame-dried, three-necked flask under an inert atmosphere.

  • The solution is cooled to 0 °C in an ice bath.

  • Propylmagnesium bromide (1.5 eq) is added dropwise via an addition funnel over 30 minutes.

  • The reaction mixture is allowed to warm to room temperature and stirred for 4 hours.

  • The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl at 0 °C.

  • The mixture is acidified to pH ~2 with 1 M HCl.

  • The aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, then dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by silica gel column chromatography to yield the diastereomeric mixture of (2S,3R/S)-3,7-dimethyl-5-decanol.

Data Presentation:

Reactant 1Grignard ReagentProductTypical Yield (%)
(S)-2-MethyloctanalPropylmagnesium bromide(2S,3R/S)-3,7-Dimethyl-5-decanol80-90
(R)-2-MethyloctanalVinylmagnesium bromide(R)-3-Methyl-1-nonen-4-ol75-85
Aldol (B89426) Condensation: Synthesis of β-Hydroxy Aldehydes and α,β-Unsaturated Aldehydes

This compound can act as an electrophile in crossed aldol reactions.[7][8] When reacted with an enolizable ketone or aldehyde in the presence of a base, it can form a β-hydroxy aldehyde, which may subsequently dehydrate to an α,β-unsaturated aldehyde upon heating. To avoid self-condensation of the reaction partner, a non-enolizable aldehyde like benzaldehyde (B42025) can be used, or a highly acidic carbonyl compound that is preferentially deprotonated.

General Reaction Scheme:

Aldol_Condensation cluster_reactants Reactants cluster_products Products aldehyde (S)-2-Methyloctanal aldol_adduct β-Hydroxy Aldehyde aldehyde->aldol_adduct 1. Base (e.g., LDA) enolate Enolate of Ketone/Aldehyde enolate->aldol_adduct condensation_product α,β-Unsaturated Aldehyde aldol_adduct->condensation_product 2. Heat, -H2O

Caption: Aldol addition and condensation pathway using this compound.

Experimental Protocol: Synthesis of (4S,5R/S)-5-Hydroxy-4-methyl-2-decanone

This protocol outlines the crossed aldol addition of the lithium enolate of acetone to (S)-2-methyloctanal.

Materials:

  • (S)-2-Methyloctanal (1.0 eq)

  • Diisopropylamine (B44863) (1.1 eq)

  • n-Butyllithium (n-BuLi) in hexanes (1.05 eq)

  • Anhydrous acetone (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried flask under an inert atmosphere, a solution of diisopropylamine (1.1 eq) in anhydrous THF is cooled to -78 °C.

  • n-Butyllithium (1.05 eq) is added dropwise, and the solution is stirred at -78 °C for 30 minutes to form lithium diisopropylamide (LDA).

  • Anhydrous acetone (1.5 eq) is added dropwise, and the mixture is stirred for 1 hour at -78 °C to generate the lithium enolate of acetone.

  • A solution of (S)-2-methyloctanal (1.0 eq) in anhydrous THF is added dropwise.

  • The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature over 1 hour.

  • The reaction is quenched with saturated aqueous NH₄Cl.

  • The aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated.

  • The crude β-hydroxy ketone is purified by silica gel column chromatography.

Data Presentation:

ElectrophileEnolate SourceProductTypical Yield (%)
(S)-2-MethyloctanalAcetone/LDA(4S,5R/S)-5-Hydroxy-4-methyl-2-decanone60-70
(R)-2-MethyloctanalCyclohexanone/LDA2-((R)-1-Hydroxy-2-methylheptyl)cyclohexan-1-one65-75

Conclusion

This compound, in its racemic or enantiomerically pure forms, is a highly valuable and versatile synthon in modern organic synthesis. Its aldehyde functionality allows for a wide array of transformations, including Wittig olefination, Grignard additions, and aldol reactions, providing access to a diverse range of complex molecules. The protocols and data presented herein demonstrate the utility of this compound in constructing key structural motifs found in natural products and pharmaceutically relevant compounds, making it an indispensable tool for synthetic chemists.

References

Application Notes and Protocols: 2-Methyloctanal in Flavor and Fragrance Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Methyloctanal, a key aroma chemical, in the formulation of flavors and fragrances. This document outlines its sensory profile, recommended applications, and detailed protocols for its evaluation and analysis.

Chemical and Physical Properties

This compound, also known as methyl hexyl acetaldehyde, is a versatile ingredient valued for its unique organoleptic properties. A summary of its key chemical and physical data is presented below.

PropertyValue
Synonyms Methyl hexyl acetaldehyde, Octanal, 2-methyl-
CAS Number 7786-29-0
FEMA Number 2727[1]
Molecular Formula C₉H₁₈O
Molecular Weight 142.24 g/mol [2]
Appearance Colorless clear oily liquid
Odor Type Floral[3]
Odor Description Floral, rose, lily, muguet[3]
Flavor Profile Floral[1]
Solubility Soluble in alcohol and dipropylene glycol; Insoluble in water[3]
Boiling Point 82.00 to 83.00 °C @ 20.00 mm Hg
Flash Point 156.00 °F. TCC (68.89 °C)[3]
Specific Gravity 0.82200 to 0.83000 @ 20.00 °C[3]

Applications in Flavor and Fragrance

This compound is a valuable component in a wide array of consumer products due to its pleasant and complex floral aroma.

Fragrance Applications: Its primary use is as a fragrance agent in various cosmetic and household products. It imparts a fresh, floral character reminiscent of rose and lily of the valley. It is noted for being non-discoloring in most media, making it suitable for a range of product bases.[3]

Flavor Applications: As a flavoring agent, this compound is recognized as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA).[1] It can be used to add floral nuances to various food and beverage products. While specific FEMA GRAS use levels for different food categories are available from FEMA upon request, general guidance suggests careful dosage to achieve the desired sensory effect without overpowering the base flavor.[1]

Application CategoryRecommended Usage Level in ConcentrateNotes
Fragrance Concentrate Up to 1.0000%[3]Provides floral, rose, and lily notes.
Flavor Formulations Varies by applicationUsed to impart floral characteristics.

Experimental Protocols

The following protocols provide detailed methodologies for the evaluation of this compound in flavor and fragrance formulations.

Sensory Evaluation Protocol

This protocol outlines a method for the sensory analysis of this compound in a beverage application to determine its flavor profile and consumer acceptance.

Objective: To assess the sensory characteristics and preference of this compound in a model beverage system.

Materials:

  • This compound

  • Deionized, flavor-free water

  • Sugar (or other sweetener as required by the beverage base)

  • Citric acid (for pH adjustment if necessary)

  • Glass beakers and stirring equipment

  • Graduated cylinders and pipettes

  • Sample cups with lids, coded with random three-digit numbers

  • Palate cleansers (e.g., unsalted crackers, room temperature water)

  • Sensory evaluation booths with controlled lighting and ventilation

  • Panel of 10-12 trained sensory panelists

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) at a concentration of 1%.

    • Prepare a simple beverage base (e.g., sugar water at 5% sucrose (B13894) concentration).

    • Create a series of test samples by spiking the beverage base with the this compound stock solution to achieve final concentrations of 0.1, 0.5, and 1.0 ppm.

    • Prepare a control sample of the beverage base without any added this compound.

    • Pour 20 mL of each sample into coded cups.

  • Sensory Panel Setup:

    • Seat panelists in individual sensory booths.

    • Provide each panelist with the set of coded samples, a glass of water, unsalted crackers, and an evaluation ballot.

    • The order of sample presentation should be randomized for each panelist.

  • Evaluation:

    • Instruct panelists to first smell each sample (orthonasal evaluation) and record their impressions of the aroma.

    • Panelists should then taste each sample (retronasal evaluation), holding it in their mouth for a few seconds before expectorating.

    • Between samples, panelists must cleanse their palate with water and a bite of an unsalted cracker.[4]

    • Panelists will rate the intensity of key flavor attributes (e.g., floral, citrus, waxy, overall flavor intensity) on a 9-point hedonic scale.

    • Panelists will also provide an overall liking score for each sample on a 9-point hedonic scale.

  • Data Analysis:

    • Collect all ballots and analyze the data statistically (e.g., using ANOVA) to determine if there are significant differences between the samples in terms of attribute intensity and overall liking.

Sensory_Evaluation_Workflow Sensory Evaluation Workflow prep Sample Preparation setup Sensory Panel Setup prep->setup eval Evaluation setup->eval analysis Data Analysis eval->analysis

Caption: A simplified workflow for sensory evaluation.

Gas Chromatography-Olfactometry (GC-O) Analysis Protocol

This protocol details the use of GC-O to identify the specific odor-active compounds in a fragrance oil containing this compound.

Objective: To separate and identify the volatile compounds in a fragrance formulation and determine their individual odor characteristics.

Materials and Equipment:

  • Gas chromatograph with a flame ionization detector (FID) and an olfactory detection port (ODP)

  • Mass spectrometer (MS) for compound identification

  • Appropriate GC column (e.g., DB-5 or equivalent)

  • Helium carrier gas

  • Fragrance oil containing this compound

  • Solvent for dilution (e.g., ethanol)

  • Trained human assessor

Procedure:

  • Sample Preparation:

  • GC-MS/O Instrument Setup:

    • Install the GC column and set the oven temperature program (e.g., start at 50°C, hold for 2 minutes, ramp to 250°C at 5°C/min, hold for 10 minutes).

    • Set the injector temperature to 250°C and the detector temperatures (FID and MS transfer line) to 280°C.

    • Split the column effluent between the FID, MS, and ODP.

    • Provide humidified air to the ODP to prevent nasal dryness for the assessor.[5]

  • Analysis:

    • Inject 1 µL of the diluted sample into the GC.

    • As the compounds elute from the GC column, the assessor sniffs the effluent at the ODP and records the retention time, odor description, and intensity of each detected odor.

    • Simultaneously, the FID provides a quantitative chromatogram, and the MS provides mass spectra for compound identification.

  • Data Analysis:

    • Correlate the retention times of the detected odors from the ODP with the peaks from the FID chromatogram and the mass spectra from the MS.

    • Identify the compounds responsible for the different odors, including confirming the presence and odor character of this compound.

    • This allows for the creation of an "aromagram" that maps the odor contribution of each volatile component.

GCO_Analysis_Workflow GC-O Analysis Workflow sample_prep Sample Preparation gc_injection GC Injection sample_prep->gc_injection separation Chromatographic Separation gc_injection->separation effluent_split Effluent Splitting separation->effluent_split fid_detection FID Detection effluent_split->fid_detection ms_detection MS Detection effluent_split->ms_detection odp_assessment Olfactory Port Assessment effluent_split->odp_assessment data_correlation Data Correlation & Identification fid_detection->data_correlation ms_detection->data_correlation odp_assessment->data_correlation

Caption: Workflow for Gas Chromatography-Olfactometry analysis.

Stability Testing Protocol

This protocol describes an accelerated stability test to evaluate the performance of this compound in a consumer product, such as a lotion.

Objective: To assess the physical and chemical stability of a fragrance containing this compound in a lotion base under accelerated aging conditions.

Materials and Equipment:

  • Lotion base

  • Fragrance oil containing this compound

  • Mixing equipment

  • Storage containers (glass jars)

  • Stability chambers or ovens set at 40°C and 50°C

  • Refrigerator set at 4°C

  • pH meter

  • Viscometer

  • GC-MS for chemical analysis

Procedure:

  • Sample Preparation:

    • Prepare a batch of lotion containing the fragrance oil with this compound at the desired concentration.

    • Package the fragranced lotion into multiple glass jars.

    • Keep a control sample of the unfragranced lotion base.

  • Storage Conditions:

    • Place samples under the following conditions:

      • Elevated temperature: 40°C and 50°C

      • Room temperature: 25°C (as a control)

      • Refrigerated: 4°C (as a control)

      • Freeze-thaw cycling: Alternate samples between -10°C and 25°C for 24-hour cycles, for a total of three cycles.[6]

  • Evaluation Schedule:

    • Evaluate the samples at initial (time zero), 1, 2, 4, 8, and 12 weeks.

  • Parameters to Evaluate:

    • Physical Properties:

      • Appearance: Color, clarity, and signs of separation or discoloration.

      • Odor: Changes in the fragrance profile, intensity, or the development of any off-odors.

      • pH: Measure the pH of the lotion.

      • Viscosity: Measure the viscosity to detect any changes in texture.

    • Chemical Properties:

      • Use GC-MS to quantify the concentration of this compound and to identify any potential degradation products.

  • Data Analysis:

    • Compare the results from the samples stored under accelerated conditions to the room temperature and refrigerated controls.

    • Significant changes in any of the evaluated parameters may indicate instability.

Olfactory Signaling Pathway

The perception of this compound, like other aldehydes, begins with its interaction with olfactory receptors (ORs) in the nasal cavity. While the specific receptor for this compound is not definitively identified, the general pathway for aldehyde perception is understood. Aldehydes are detected by a variety of G protein-coupled receptors (GPCRs).[7] The binding of an odorant molecule to its specific OR initiates a signal transduction cascade, leading to the perception of smell.[7]

Olfactory_Signaling_Pathway Generalized Olfactory Signaling Pathway for Aldehydes cluster_ORN Olfactory Receptor Neuron Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR Binding G_protein G-protein (Golf) OR->G_protein Activation AC Adenylate Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP ATP to cAMP CNG_channel Cyclic Nucleotide-Gated Ion Channel cAMP->CNG_channel Opening Depolarization Depolarization CNG_channel->Depolarization Ca2+/Na+ Influx Ca_Cl_channel Ca2+-activated Cl- Channel Ca_Cl_channel->Depolarization Cl- Efflux Depolarization->Ca_Cl_channel Opening Action_Potential Action Potential to Brain Depolarization->Action_Potential

Caption: A diagram of the olfactory signal transduction cascade.

References

Application Notes and Protocols for Sensory Panel Evaluation of 2-Methyloctanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the sensory panel evaluation of 2-Methyloctanal, a medium-chain aldehyde used as a flavor and fragrance agent. The following sections detail the sensory profile of this compound, a protocol for quantitative descriptive analysis, and a methodology for determining its sensory threshold.

Sensory Profile of this compound

This compound is characterized by a complex profile of odor and flavor attributes. Its sensory characteristics are predominantly described as floral, with additional green, fruity, fatty, waxy, aldehydic, and citrus notes.

Table 1: Qualitative Sensory Profile of this compound

CategoryPredominant Descriptors
Odor Floral (Rose, Lily, Muguet), Green, Fatty, Waxy, Aldehydic, Citrus
Flavor Floral

Quantitative Data Summary

A comprehensive search of scientific literature did not yield established quantitative sensory threshold values (detection or recognition) for this compound. Therefore, this document provides a detailed protocol for determining these values. The following table is intended to be populated with data generated from the execution of the sensory threshold determination protocol.

Table 2: Quantitative Sensory Threshold of this compound (To Be Determined)

Threshold TypeMediumValue (µg/L or ppb)
Detection ThresholdOdor-free waterTBD
Recognition ThresholdOdor-free waterTBD

Experimental Protocols

Quantitative Descriptive Analysis (QDA) Protocol

This protocol outlines the steps for a sensory panel to develop a descriptive profile of this compound and quantify the intensity of its attributes.

1.1. Panelist Selection and Training:

  • Selection: Recruit 10-12 individuals who are regular consumers of products in the relevant category (e.g., beverages, fragrances). Screen candidates for their ability to detect and describe basic tastes and odors.

  • Training: Conduct a series of training sessions to familiarize panelists with the sensory characteristics of this compound.

    • Reference Standards: Provide panelists with reference standards for relevant aroma and flavor attributes (e.g., rose oil for "rose," hexanal (B45976) for "green/fatty").

    • Lexicon Development: Through group discussion, develop a consensus-based lexicon of descriptive terms for the sensory attributes of this compound.

    • Intensity Scaling: Train panelists to use a 15-cm line scale to rate the intensity of each attribute, where 0 = not perceptible and 15 = extremely strong.

1.2. Sample Preparation:

  • Prepare a solution of this compound in an appropriate solvent (e.g., deodorized mineral oil for odor assessment, or a specific food-grade solvent for flavor assessment) at a concentration determined to be safe and perceptible. A starting concentration in the low parts-per-million (ppm) range is recommended for initial evaluations.

  • Present samples in coded, identical containers to prevent bias.

1.3. Evaluation Procedure:

  • Panelists evaluate the samples individually in a controlled sensory laboratory environment.

  • For each sample, panelists rate the intensity of each attribute from the agreed-upon lexicon on the 15-cm line scale.

  • Provide panelists with unsalted crackers and purified water for palate cleansing between samples.

1.4. Data Analysis:

  • Convert the line scale ratings to numerical values.

  • Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to identify significant differences in attribute intensities.

  • Use Principal Component Analysis (PCA) to visualize the relationships between the sensory attributes and the samples.

Sensory Threshold Determination Protocol

This protocol describes the Ascending Forced-Choice Method (AFCM) using a triangle test to determine the detection and recognition thresholds of this compound.[1]

2.1. Panelist Selection:

  • Select a panel of 25-30 individuals who have been screened for their sensory acuity.

2.2. Sample Preparation:

  • Prepare a series of dilutions of this compound in odor-free, purified water. The concentration range should start below the expected detection threshold and increase in logarithmic or semi-logarithmic steps.

  • For each concentration step, prepare a set of three samples (a triangle test), where two samples are blanks (odor-free water) and one sample contains the this compound dilution.

2.3. Evaluation Procedure:

  • Present the triangle sets to the panelists in ascending order of concentration.

  • For each set, panelists are asked to identify the "odd" sample.

  • Detection Threshold: The lowest concentration at which a panelist correctly identifies the odd sample.

  • Recognition Threshold: After correctly identifying the odd sample, the panelist is asked to describe the sensation. The lowest concentration at which the panelist can correctly describe the characteristic aroma/flavor of this compound is their recognition threshold.

2.4. Data Analysis:

  • The individual thresholds are collected for all panelists.

  • The group threshold is typically calculated as the geometric mean of the individual thresholds.

  • Statistical analysis can be performed to determine the best-estimate threshold for the panel.

Visualizations

Sensory_Panel_Workflow Sensory Panel Evaluation Workflow for this compound cluster_setup Panel Setup cluster_qdan Quantitative Descriptive Analysis (QDA) cluster_threshold Sensory Threshold Determination Panelist_Screening Panelist Screening (Acuity & Articulation) Panelist_Training Panelist Training (Lexicon Development & Scaling) Panelist_Screening->Panelist_Training Sample_Prep_QDA Sample Preparation (Coded, Identical Samples) Panelist_Training->Sample_Prep_QDA Sample_Prep_Threshold Sample Preparation (Ascending Concentrations, Triangle Tests) Panelist_Training->Sample_Prep_Threshold Individual_Evaluation Individual Evaluation (Intensity Rating on Line Scale) Sample_Prep_QDA->Individual_Evaluation Data_Analysis_QDA Data Analysis (ANOVA, PCA) Individual_Evaluation->Data_Analysis_QDA Forced_Choice_Testing Forced-Choice Testing (Identify 'Odd' Sample) Sample_Prep_Threshold->Forced_Choice_Testing Data_Analysis_Threshold Data Analysis (Geometric Mean of Individual Thresholds) Forced_Choice_Testing->Data_Analysis_Threshold

Caption: Workflow for Sensory Panel Evaluation of this compound.

Signaling_Pathway Conceptual Sensory Perception Pathway for this compound Odorant This compound (Volatile Molecule) Olfactory_Receptors Olfactory Receptors (in Nasal Epithelium) Odorant->Olfactory_Receptors Binds to Signal_Transduction Signal Transduction (G-protein coupled cascade) Olfactory_Receptors->Signal_Transduction Activates Olfactory_Bulb Olfactory Bulb (Signal Processing) Signal_Transduction->Olfactory_Bulb Transmits Signal Brain Brain (Perception of Smell/Flavor) Olfactory_Bulb->Brain Relays Information

Caption: Conceptual Sensory Perception Pathway.

References

Application Notes and Protocols for the Analysis of 2-Methyloctanal using Solid Phase Microextraction (SPME)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyloctanal is a volatile organic compound (VOC) of interest in various fields, including flavor and fragrance analysis, environmental monitoring, and as a potential biomarker in medical diagnostics. Accurate and sensitive quantification of this compound is crucial for quality control and research. Solid Phase Microextraction (SPME) is a simple, solvent-free, and sensitive sample preparation technique well-suited for the analysis of volatile compounds like this compound from diverse matrices.[1][2][3] This document provides detailed application notes and protocols for the analysis of this compound using Headspace SPME (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

The principle of HS-SPME is based on the equilibrium partitioning of analytes between the sample matrix, the headspace (gas phase) above the sample, and a stationary phase coated on a fused silica (B1680970) fiber.[1][2] Volatile analytes, such as this compound, migrate from the sample into the headspace and are then adsorbed/absorbed by the SPME fiber.[2][4] Following extraction, the fiber is transferred to the heated injection port of a gas chromatograph, where the trapped analytes are thermally desorbed for analysis.[2][4]

Advantages of SPME for this compound Analysis:

  • Solvent-Free: Eliminates the need for organic solvents, making it an environmentally friendly technique.[1][3]

  • High Sensitivity: Concentrates analytes on the fiber, enabling the detection of trace levels of this compound.[2]

  • Versatility: Applicable to a wide range of sample matrices, including liquids, solids, and gases.[1][2]

  • Ease of Automation: SPME procedures can be readily automated for high-throughput analysis.[1][5]

  • Non-destructive: The sample is not consumed during the extraction process.[1]

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of volatile aldehydes, including those structurally similar to this compound, using HS-SPME-GC-MS. The specific values for this compound may vary depending on the matrix, instrumentation, and optimized method parameters.

ParameterTypical Performance RangeNotes
Limit of Detection (LOD) 1 - 50 ng/LDependent on the matrix and instrument sensitivity. For aldehydes, LODs can be in the low ng/L range.[6]
Limit of Quantification (LOQ) 5 - 100 ng/LTypically 3-5 times the LOD. For aldehydes, LOQs can be in the ng/L range.[6]
Linearity (R²) > 0.99A coefficient of determination close to 1 indicates a strong linear relationship between concentration and response.[7]
Precision (RSD%) < 15%Relative Standard Deviation for replicate measurements. Values below 15-20% are generally considered acceptable.[8]
Recovery (%) 80 - 120%The percentage of the analyte recovered from the sample matrix.[7]

Experimental Protocols

This section provides a detailed protocol for the analysis of this compound from a liquid or solid matrix using HS-SPME followed by GC-MS.

Materials and Equipment
  • SPME Fiber Assembly: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad-range volatile analysis, including aldehydes like this compound.[2][5][9] A 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber can also be effective.[10]

  • SPME Fiber Holder: Manual or autosampler version.

  • Headspace Vials: 20 mL amber glass vials with PTFE/silicone septa and magnetic screw caps.[2]

  • Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless inlet and a suitable capillary column (e.g., DB-WAX or equivalent polar column for aldehydes).

  • Heating and Agitation System: Autosampler with incubation and agitation capabilities, or a separate heating block/water bath with a magnetic stirrer.

  • Standards: Authentic standard of this compound and a suitable internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample).

  • Reagents: Sodium chloride (analytical grade).

Sample Preparation
  • Liquid Samples: Pipette a known volume (e.g., 5 mL) of the liquid sample into a 20 mL headspace vial.

  • Solid Samples: Weigh a known amount (e.g., 1-2 g) of the homogenized solid sample into a 20 mL headspace vial.

  • Matrix Modification (Optional but Recommended): Add a known amount of sodium chloride (e.g., 1-1.5 g) to the vial. This "salting-out" effect increases the volatility of the analytes and improves their transfer into the headspace.[9][11]

  • Internal Standard Spiking: Spike the sample with a known concentration of the internal standard.

  • Sealing: Immediately seal the vial tightly with the screw cap.

HS-SPME Procedure
  • Incubation/Equilibration: Place the vial in the heating and agitation system. Incubate the sample at a controlled temperature (e.g., 50-70°C) for a specific time (e.g., 10-30 minutes) with continuous agitation.[12][13] This step allows the volatile compounds to partition into the headspace and reach equilibrium.

  • Extraction: Introduce the SPME fiber into the headspace of the vial. Expose the fiber to the headspace for a defined period (e.g., 20-60 minutes) at the same temperature with continued agitation to allow for the adsorption/absorption of this compound onto the fiber coating.[9][13]

  • Fiber Retraction: After extraction, retract the fiber into the needle of the SPME holder.

GC-MS Analysis
  • Desorption: Immediately insert the SPME fiber into the hot inlet of the GC. Desorb the analytes from the fiber at a high temperature (e.g., 250°C) for a sufficient time (e.g., 2-5 minutes) in splitless mode to ensure complete transfer of the analytes to the GC column.[9][13]

  • Chromatographic Separation:

    • Column: A polar capillary column (e.g., DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating aldehydes.

    • Oven Temperature Program: An example program is: start at 40°C (hold for 2 minutes), ramp to 240°C at 10°C/min, and hold for 5 minutes. This program should be optimized for the specific application.[9]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: For initial identification, scan a mass range of m/z 35-350.

    • Selected Ion Monitoring (SIM) Mode: For enhanced sensitivity and quantification, monitor specific ions for this compound (e.g., m/z 41, 57, 70, 85) and the internal standard.

Data Analysis and Quantification
  • Identification: Identify this compound in the sample chromatograms by comparing its retention time and mass spectrum with those of the authentic standard.

  • Quantification: Create a calibration curve by analyzing a series of standards of known concentrations. Calculate the concentration of this compound in the samples by relating the peak area ratio of the analyte to the internal standard to the calibration curve.

Visualizations

SPME_Workflow cluster_prep Sample Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample 1. Sample (Liquid or Solid) Vial 2. Place in Headspace Vial Sample->Vial Salt 3. Add Salt (Optional) Vial->Salt IS 4. Spike Internal Standard Salt->IS Seal 5. Seal Vial IS->Seal Incubate 6. Incubate & Agitate (e.g., 60°C, 15 min) Seal->Incubate Extract 7. Expose SPME Fiber (e.g., 30 min) Incubate->Extract Retract 8. Retract Fiber Extract->Retract Desorb 9. Thermal Desorption in GC Inlet (e.g., 250°C) Retract->Desorb Separate 10. Chromatographic Separation Desorb->Separate Detect 11. Mass Spectrometric Detection Separate->Detect Identify 12. Identification Detect->Identify Quantify 13. Quantification Identify->Quantify

Caption: Experimental Workflow for HS-SPME-GC-MS Analysis of this compound.

SPME_Principle cluster_vial Sealed Headspace Vial Headspace Headspace (Gas Phase) This compound (Volatile) SPME_Fiber SPME Fiber with Coating Headspace->SPME_Fiber SampleMatrix Sample Matrix (Liquid or Solid) This compound SampleMatrix->Headspace Partitioning

Caption: Principle of Headspace Solid Phase Microextraction (HS-SPME).

References

Application Notes and Protocols for the Chiral Resolution of 2-Methyloctanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chiral resolution of 2-methyloctanal, a key compound in the flavor, fragrance, and pharmaceutical industries. The distinct olfactory properties and potential differential biological activities of its enantiomers necessitate reliable methods for their separation and quantification.

The primary technique for resolving volatile enantiomers like this compound is chiral gas chromatography (GC). This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, consequently, their separation. Cyclodextrin-based CSPs are particularly well-suited for this purpose.[1][2]

Overview of Chiral Stationary Phases for this compound Resolution

The most effective CSPs for the separation of this compound enantiomers are derivatized cyclodextrins.[1] These are cyclic oligosaccharides that have been chemically modified to enhance their chiral recognition capabilities. The choice of the specific cyclodextrin (B1172386) derivative can significantly impact the resolution of the enantiomers.

Commonly used cyclodextrin-based CSPs for flavor and fragrance analysis include:

  • Derivatized β-cyclodextrins: These are widely applicable due to the cavity size of the β-cyclodextrin molecule, which is suitable for a broad range of analytes.[3][4] Permethylated and acetylated derivatives are common.

  • Derivatized γ-cyclodextrins: With a larger cavity, these can be effective for bulkier molecules.

The selection of the optimal CSP often requires screening several different phases to achieve the best separation.

Quantitative Data Summary

While specific resolution data for this compound is not widely published, the following table provides representative data for the chiral separation of aldehydes and similar compounds on popular cyclodextrin-based GC columns. This data serves as a strong starting point for method development.

Chiral Stationary PhaseCompound ClassTypical Resolution (Rs)Typical Separation Factor (α)Reference
Astec CHIRALDEX® G-TA Aldehydes, Alcohols1.5 - 4.01.05 - 1.20[1]
Supelco β-DEX™ 225 Aldehydes, Esters1.2 - 3.51.04 - 1.15[5]
Restek Rt-βDEXsm Terpenes, Alcohols1.0 - 5.61.03 - 1.25[4]

Note: The resolution factor (Rs) is a measure of the degree of separation between two peaks. An Rs value of 1.5 indicates baseline separation. The separation factor (α) is the ratio of the retention factors of the two enantiomers and must be greater than 1 for any separation to occur.

Experimental Protocol: Chiral GC-FID Analysis of this compound

This protocol outlines a general method for the chiral separation of this compound using a gas chromatograph equipped with a Flame Ionization Detector (FID).

3.1. Materials and Reagents

  • Racemic this compound standard

  • High-purity solvent for dilution (e.g., hexane (B92381) or dichloromethane)

  • Chiral GC column (e.g., Astec CHIRALDEX® G-TA, 30 m x 0.25 mm ID, 0.12 µm film thickness)

  • High-purity carrier gas (Helium or Hydrogen)

  • Gases for FID (Hydrogen and compressed air)

3.2. Instrumentation

  • Gas Chromatograph with a split/splitless injector and Flame Ionization Detector (FID).

  • Autosampler for precise injections.

  • Data acquisition and processing software.

3.3. Chromatographic Conditions

ParameterValue
Column Astec CHIRALDEX® G-TA, 30 m x 0.25 mm ID, 0.12 µm
Injector Temperature 250 °C
Injection Mode Split (e.g., 50:1 ratio)
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program 60 °C (hold for 2 min), ramp at 2 °C/min to 160 °C, hold for 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 250 °C

3.4. Sample Preparation

  • Prepare a stock solution of racemic this compound in the chosen solvent at a concentration of 1 mg/mL.

  • Perform serial dilutions to prepare working standards at appropriate concentrations (e.g., 1-100 µg/mL).

  • Transfer the final solution to a 2 mL autosampler vial.

3.5. Analysis Procedure

  • Equilibrate the GC system at the initial oven temperature.

  • Inject the prepared sample onto the column.

  • Acquire the chromatogram using the specified conditions.

  • Identify the peaks corresponding to the two enantiomers of this compound based on their retention times.

  • Calculate the resolution (Rs) and separation factor (α) to evaluate the separation performance.[6]

3.6. Method Optimization

If the initial separation is not optimal (Rs < 1.5), consider the following adjustments:

  • Temperature Program: A slower temperature ramp rate can improve resolution.

  • Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas can enhance separation efficiency.

  • Column Selection: If adequate resolution cannot be achieved, screening other chiral stationary phases is recommended.

Visualizations

Chiral_GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing racemic_sample Racemic this compound dilution Dilution in Solvent racemic_sample->dilution vial Transfer to Autosampler Vial dilution->vial injection Injection into GC vial->injection separation Separation on Chiral Column injection->separation detection Detection by FID separation->detection chromatogram Chromatogram Generation detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification & Resolution Calculation integration->quantification

Caption: Experimental workflow for the chiral GC analysis of this compound.

CSP_Selection_Logic start Start: Chiral Resolution of this compound csp_type Select CSP Type start->csp_type beta_dex β-Cyclodextrin CSP csp_type->beta_dex Primary Choice gamma_dex γ-Cyclodextrin CSP csp_type->gamma_dex Alternative other_csp Other CSPs csp_type->other_csp If needed method_dev Method Development & Optimization beta_dex->method_dev gamma_dex->method_dev other_csp->method_dev resolution_check Resolution (Rs) ≥ 1.5? method_dev->resolution_check success Successful Separation resolution_check->success Yes failure Re-evaluate CSP/Conditions resolution_check->failure No failure->csp_type

Caption: Logical workflow for chiral stationary phase selection and method development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyloctanal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 2-Methyloctanal. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and improve the yield of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to obtain this compound?

A1: The most common synthetic routes for this compound include:

  • Hydroformylation of 2-methyl-1-octene (B165369): This industrial method involves the reaction of the alkene with syngas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst.[1]

  • Oxidation of 2-methyl-1-octanol: A straightforward method where the primary alcohol is oxidized to the corresponding aldehyde.

  • Darzens Reaction: This classic method involves the condensation of a ketone (nonan-2-one) with an α-haloester to form a glycidic ester, which is then converted to the aldehyde.[1]

  • Aldol (B89426) Condensation: A crossed aldol condensation between heptanal (B48729) and formaldehyde (B43269), followed by hydrogenation of the resulting α,β-unsaturated aldehyde, can yield this compound. However, controlling selectivity can be a challenge in crossed aldol reactions.[2][3]

  • Asymmetric Synthesis via Metalloenamines: This method is employed for the synthesis of enantiomerically enriched this compound through the alkylation of chiral metalloenamines.[4]

Q2: I am experiencing low yields in my this compound synthesis. What are the general factors I should investigate?

A2: Low yields in organic synthesis can stem from various factors. Key areas to investigate include:

  • Purity of Starting Materials: Impurities in your reactants or solvents can interfere with the reaction.

  • Reaction Conditions: Suboptimal temperature, pressure, or reaction time can lead to incomplete conversion or side product formation.

  • Catalyst Activity: Ensure your catalyst is active and not poisoned. For base-catalyzed reactions, ensure the base has not been neutralized by atmospheric CO2.[2]

  • Mixing: In heterogeneous reactions, vigorous stirring is crucial for good mass transfer.[2]

  • Work-up and Purification: Product loss can occur during extraction, washing, and purification steps.[5]

Q3: How can I effectively purify this compound from the reaction mixture?

A3: Purification of this compound typically involves the following steps:

  • Quenching the reaction: Neutralize any remaining reagents or catalysts.

  • Extraction: Use a suitable organic solvent to extract the product from the aqueous phase.

  • Washing: Wash the organic layer with water or brine to remove water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate.

  • Solvent Removal: Remove the solvent using a rotary evaporator.

  • Distillation or Chromatography: The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel.[1][6]

Troubleshooting Guides

Method 1: Hydroformylation of 2-Methyl-1-Octene

Problem 1: Low Conversion of 2-Methyl-1-Octene

  • Possible Cause: Inactive or insufficient catalyst.

  • Troubleshooting & Optimization:

    • Ensure the catalyst (e.g., rhodium or cobalt complex) is fresh and handled under an inert atmosphere to prevent deactivation.

    • Increase the catalyst loading incrementally.

    • Optimize the ligand-to-metal ratio, as this can significantly impact catalyst activity and stability.

  • Possible Cause: Suboptimal reaction temperature or pressure.

  • Troubleshooting & Optimization:

    • Increase the reaction temperature. Hydroformylation often requires elevated temperatures (e.g., 100-150 °C).[7]

    • Increase the syngas (CO/H₂) pressure. Typical pressures range from 20 to 100 bar.[8]

Problem 2: Low Selectivity for this compound (Formation of n-Nonanal)

  • Possible Cause: Isomerization of the starting alkene. The catalyst can isomerize 2-methyl-1-octene to internal octenes, which can then be hydroformylated to produce linear or other branched aldehydes.[9]

  • Troubleshooting & Optimization:

    • Use a catalyst system known for high regioselectivity towards branched aldehydes. The choice of ligand is critical here. Bulky phosphine (B1218219) or phosphite (B83602) ligands often favor the formation of the branched product.

    • Lowering the reaction temperature can sometimes reduce the rate of isomerization relative to hydroformylation.

Data Presentation: Catalyst Performance in Hydroformylation
Catalyst SystemLigandTemperature (°C)Pressure (bar)n:iso Ratio (Nonanal:this compound)Reference
Rh(I) complex1,3-di(2-propyl)-3,4,5,6-tetrahydropyrimidin-2-ylidene100501:1.5[7]
Rh(acac)(CO)₂BIPHEPHOS12520High selectivity for linear aldehyde[8]

Note: The n:iso ratio is highly dependent on the specific substrate and reaction conditions. The data presented is for the hydroformylation of 1-octene, which provides insight into catalyst behavior.

Method 2: Darzens Reaction of Nonan-2-one

Problem 1: Low Yield of Glycidic Ester

  • Possible Cause: Ineffective base.

  • Troubleshooting & Optimization:

    • Use a strong, non-nucleophilic base such as sodium tert-butoxide or potassium tert-butoxide.

    • Ensure the base is anhydrous, as water can quench the reaction.

  • Possible Cause: Unsuitable reaction temperature.

  • Troubleshooting & Optimization:

    • The initial condensation is often carried out at low temperatures (e.g., -20°C to 0°C) to control the reaction rate and minimize side reactions.[10]

    • Allow the reaction to warm to room temperature gradually.

Problem 2: Formation of Side Products

  • Possible Cause: Self-condensation of the ketone or other side reactions.

  • Troubleshooting & Optimization:

    • Add the α-haloester slowly to the mixture of the ketone and the base to maintain a low concentration of the enolate.

    • Use aprotic solvents like THF or diethyl ether.

Method 3: Aldol Condensation of Heptanal

Problem 1: Low Yield of the Desired Crossed-Aldol Product

  • Possible Cause: Self-condensation of heptanal.

  • Troubleshooting & Optimization:

    • To favor the crossed-aldol reaction, slowly add the enolizable aldehyde (heptanal) to a mixture of the non-enolizable aldehyde (formaldehyde) and the base.[11]

    • Use a more reactive aldehyde as the non-enolizable partner if possible.

  • Possible Cause: Reversibility of the aldol addition.

  • Troubleshooting & Optimization:

    • Heating the reaction mixture can promote the irreversible dehydration of the β-hydroxy aldehyde to the α,β-unsaturated aldehyde, driving the reaction to completion.[11]

Problem 2: Formation of Multiple Products

  • Possible Cause: Lack of selectivity in the crossed-aldol condensation.

  • Troubleshooting & Optimization:

    • Use a non-enolizable aldehyde like formaldehyde or benzaldehyde (B42025) as one of the reaction partners.[11]

    • For asymmetric reactions, employ a chiral catalyst or auxiliary to control the stereoselectivity.[12]

Experimental Protocols

Protocol 1: Hydroformylation of 2-Methyl-1-Octene

Materials:

  • 2-Methyl-1-octene

  • Rhodium catalyst precursor (e.g., Rh(acac)(CO)₂)

  • Phosphine or phosphite ligand (e.g., triphenylphosphine)

  • Anhydrous toluene (B28343) (solvent)

  • Syngas (1:1 mixture of CO and H₂)

  • High-pressure autoclave reactor

Procedure:

  • In a glovebox, charge the autoclave with the rhodium catalyst precursor and the ligand in anhydrous toluene.

  • Add 2-methyl-1-octene to the reactor.

  • Seal the reactor and purge it several times with nitrogen, followed by syngas.

  • Pressurize the reactor with syngas to the desired pressure (e.g., 50 bar).

  • Heat the reactor to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Maintain the reaction at constant temperature and pressure for the desired time (e.g., 4-24 hours), monitoring the pressure to follow the gas uptake.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas.

  • The reaction mixture can be analyzed by GC-MS to determine the conversion and selectivity.

  • The product can be purified by fractional distillation under reduced pressure.

Protocol 2: Darzens Reaction for this compound Synthesis

Materials:

Procedure:

  • Glycidic Ester Formation:

    • To a solution of sodium ethoxide in anhydrous ethanol at 0 °C, add a mixture of nonan-2-one and ethyl chloroacetate dropwise with stirring.

    • After the addition is complete, allow the mixture to stir at room temperature for several hours.

    • Quench the reaction with water and extract the product with diethyl ether.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude glycidic ester.

  • Saponification and Decarboxylation:

    • Dissolve the crude glycidic ester in an alcoholic solution of sodium hydroxide (B78521) and heat to reflux to saponify the ester.

    • After cooling, carefully acidify the mixture with aqueous acid. The resulting glycidic acid will decarboxylate upon gentle heating to yield this compound.

    • Extract the product with diethyl ether, wash, dry, and purify by distillation.

Mandatory Visualization

experimental_workflow cluster_hydroformylation Hydroformylation Workflow H1 Reactor Setup H2 Reactant Charging H1->H2 Inert Atmosphere H3 Reaction H2->H3 Pressurize & Heat H4 Work-up H3->H4 Cool & Vent H5 Purification H4->H5 Extraction

Caption: A simplified workflow for the hydroformylation synthesis of this compound.

troubleshooting_low_yield Start Low Yield of this compound Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Conditions Evaluate Reaction Conditions Start->Check_Conditions Check_Catalyst Assess Catalyst Activity Start->Check_Catalyst Check_Purification Review Purification Procedure Start->Check_Purification Optimize_Purity Purify Reactants/Solvents Check_Purity->Optimize_Purity Optimize_Conditions Adjust Temp/Pressure/Time Check_Conditions->Optimize_Conditions Optimize_Catalyst Use Fresh Catalyst/Increase Loading Check_Catalyst->Optimize_Catalyst Optimize_Purification Modify Work-up/Purification Check_Purification->Optimize_Purification Improved_Yield Yield Improved Optimize_Purity->Improved_Yield Optimize_Conditions->Improved_Yield Optimize_Catalyst->Improved_Yield Optimize_Purification->Improved_Yield

Caption: A logical troubleshooting guide for addressing low yields in this compound synthesis.

References

Technical Support Center: Optimization of Grignard Reaction Conditions for Aldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Grignard reactions for aldehyde synthesis.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the Grignard synthesis of aldehydes.

Q1: My Grignard reaction for aldehyde synthesis is resulting in a low yield of the desired aldehyde and a significant amount of a secondary alcohol. What is causing this and how can I prevent it?

A1: This is a classic issue of over-addition, where the newly formed aldehyde reacts with the remaining Grignard reagent to produce a secondary alcohol. The ketone, an intermediate in some syntheses, is often more reactive than the starting ester, leading to this side reaction.[1]

Recommended Solutions:

  • Inverse Addition: Slowly add the Grignard reagent to a solution of the formylating agent (e.g., triethyl orthoformate or DMF) at a low temperature. This ensures that the Grignard reagent is the limiting reagent at any given time, minimizing its reaction with the aldehyde product.

  • Low Temperature: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C).[2][3] This helps to control the reactivity of the Grignard reagent and can favor the initial addition over the subsequent reaction with the aldehyde.

  • Choice of Formylating Agent: Using a less reactive formylating agent can help. The Bodroux-Chichibabin synthesis using triethyl orthoformate is a common method that forms a stable acetal (B89532) intermediate, which is then hydrolyzed to the aldehyde in a separate step, preventing over-addition.[4][5][6]

Q2: I am struggling to initiate the formation of my Grignard reagent. What are the common causes and how can I resolve this?

A2: Initiation failure is a frequent problem, often due to the deactivation of the magnesium surface or the presence of inhibitors.

Recommended Solutions:

  • Magnesium Activation: The surface of magnesium turnings can be coated with a passivating layer of magnesium oxide. Activate the magnesium using one of the following methods:

    • Iodine: Add a small crystal of iodine to the flask with the magnesium. The disappearance of the purple color is an indicator of initiation.[7]

    • Mechanical Agitation: Gently crush the magnesium turnings with a glass rod (avoid metal to prevent sparks) to expose a fresh surface.

    • Chemical Activation: Use reagents like 1,2-dibromoethane (B42909) to chemically clean the magnesium surface.

  • Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture.[1] Ensure all glassware is thoroughly flame-dried or oven-dried before use and that all solvents are anhydrous. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent Choice: While diethyl ether is common, tetrahydrofuran (B95107) (THF) can be a better solvent for forming Grignard reagents from less reactive halides due to its higher solvating power.[7]

Q3: What are the most common side reactions in Grignard aldehyde synthesis, other than over-addition, and how can they be minimized?

A3: Besides over-addition, other significant side reactions include Wurtz coupling and enolization.

Recommended Solutions:

  • Minimizing Wurtz Coupling: This side reaction involves the coupling of two alkyl/aryl halides.

    • Slow Addition: Add the halide to the magnesium suspension slowly to maintain a low concentration of the halide in the reaction mixture.[8]

    • Dilution: Working in more dilute conditions can also disfavor this bimolecular reaction.

  • Preventing Enolization: If your substrate has acidic α-protons, the Grignard reagent can act as a base, leading to enolization instead of nucleophilic addition.[9]

    • Use a Less Hindered Grignard Reagent: Sterically smaller Grignard reagents are less likely to act as a base.

    • Low Temperature: As with over-addition, lower temperatures generally favor the addition reaction.[3]

    • Lewis Acid Additives: The addition of cerium(III) chloride (CeCl₃) can increase the electrophilicity of the carbonyl carbon, promoting nucleophilic addition over enolization.[3]

Q4: Which formylating agent is best for my aldehyde synthesis?

A4: The choice of formylating agent depends on the specific substrate and desired outcome.

  • Triethyl Orthoformate (Bodroux-Chichibabin Synthesis): This is a reliable method that forms a stable acetal intermediate, which is hydrolyzed in a separate acidic workup step to yield the aldehyde.[4][5][10] This two-step process effectively prevents over-addition.

  • N,N-Dimethylformamide (DMF) (Bouveault Aldehyde Synthesis): This is another common and effective method.[11][12][13] The reaction of a Grignard reagent with DMF produces an intermediate that is hydrolyzed to the aldehyde. Careful control of reaction conditions is necessary to avoid side reactions.

Q5: How does the choice of solvent affect the reaction?

A5: The solvent plays a crucial role in stabilizing the Grignard reagent and influencing its reactivity.

  • Diethyl Ether: A common choice, it is less hygroscopic than THF but has a lower boiling point, which can make temperature control more challenging.

  • Tetrahydrofuran (THF): Often preferred for its ability to better solvate and stabilize the Grignard reagent, especially for less reactive halides.[7][14] However, it is more hygroscopic and prone to peroxide formation.

  • 2-Methyltetrahydrofuran (2-MeTHF): A greener alternative to THF that can offer comparable or even superior performance in some cases.[11]

Data Presentation

The following tables summarize quantitative data on the impact of various reaction parameters on the yield of aldehyde synthesis.

Table 1: Effect of Solvent on the Yield of Aldehyde Synthesis using DMF [11]

SolventYield of Aldehyde (%)
THFHigh
2-MeTHFHigh
Diethyl EtherGood
TolueneModerate

Note: "High" and "Good" yields are relative terms from the source and indicate successful product formation.

Table 2: Effect of Temperature and Addition Rate on Grignard Reaction Side Products [8]

ParameterConditionEffect on Wurtz CouplingEffect on Aldehyde Yield
Temperature ElevatedIncreasedDecreased
Controlled (e.g., 0 °C)MinimizedOptimized
Addition Rate of Halide RapidIncreasedDecreased
Slow (dropwise)MinimizedMaximized

Experimental Protocols

Protocol 1: Bodroux-Chichibabin Aldehyde Synthesis (e.g., Synthesis of Benzaldehyde)

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine.

    • Under an inert atmosphere, add anhydrous diethyl ether to cover the magnesium.

    • Slowly add a solution of bromobenzene (B47551) (1.0 equivalent) in anhydrous diethyl ether from the dropping funnel. The reaction should initiate, as evidenced by gentle refluxing.

    • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Triethyl Orthoformate:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Slowly add triethyl orthoformate (1.1 equivalents) dropwise to the stirred Grignard solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours.[5]

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium (B1175870) chloride.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with dilute hydrochloric acid to hydrolyze the acetal.

    • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the resulting benzaldehyde (B42025) by distillation.

Protocol 2: Bouveault Aldehyde Synthesis (e.g., Synthesis of p-Tolualdehyde)

  • Grignard Reagent Formation:

    • Prepare the Grignard reagent from p-bromotoluene (1.0 equivalent) and magnesium (1.2 equivalents) in anhydrous THF as described in Protocol 1.

  • Reaction with DMF:

    • Cool the Grignard reagent solution to 0 °C.

    • Slowly add a solution of N,N-dimethylformamide (DMF) (1.1 equivalents) in anhydrous THF dropwise.

    • After the addition, stir the reaction mixture at room temperature for 1-2 hours.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and cautiously add dilute sulfuric acid to hydrolyze the intermediate and quench any unreacted Grignard reagent.

    • Extract the product with diethyl ether.

    • Wash the combined organic extracts with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the p-tolualdehyde by column chromatography or distillation.

Visualizations

Grignard_Aldehyde_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification reagents Anhydrous Solvents & Reagents grignard_formation Grignard Reagent Formation (R-X + Mg) reagents->grignard_formation glassware Flame-Dried Glassware glassware->grignard_formation formylation Reaction with Formylating Agent (e.g., HC(OEt)3) grignard_formation->formylation Slow Addition Low Temp hydrolysis Acidic Workup (Hydrolysis) formylation->hydrolysis extraction Extraction hydrolysis->extraction drying Drying extraction->drying purify Distillation or Chromatography drying->purify product Pure Aldehyde (R-CHO) purify->product

Caption: Experimental workflow for Grignard synthesis of aldehydes.

Troubleshooting_Logic cluster_symptoms Observed Symptoms cluster_causes Potential Causes cluster_solutions Solutions start Low Aldehyde Yield secondary_alcohol Secondary Alcohol Byproduct start->secondary_alcohol no_reaction No Reaction/ Starting Material Recovered start->no_reaction wurtz_product Wurtz Coupling Product (R-R) start->wurtz_product over_addition Over-addition secondary_alcohol->over_addition initiation_failure Initiation Failure no_reaction->initiation_failure side_reaction Side Reaction wurtz_product->side_reaction solution_over_addition Inverse Addition Low Temperature over_addition->solution_over_addition solution_initiation Activate Mg Ensure Anhydrous initiation_failure->solution_initiation solution_wurtz Slow Addition Dilute Conditions side_reaction->solution_wurtz

Caption: Troubleshooting logic for low-yield Grignard aldehyde synthesis.

References

Technical Support Center: Synthesis of 2-Methyloctanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Methyloctanal.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily via the hydroformylation of 1-octene (B94956).

Q1: My reaction is producing a low yield of this compound and a significant amount of n-nonanal. How can I improve the selectivity for the branched isomer?

A1: Achieving high selectivity for the branched product (iso-aldehyde) over the linear product (n-aldehyde) is a common challenge in the hydroformylation of terminal alkenes like 1-octene. The ratio of linear to branched aldehydes (n/iso ratio) is influenced by several factors.[1]

Troubleshooting Steps:

  • Catalyst and Ligand Selection:

    • Rhodium-based catalysts are generally preferred for their high activity and selectivity.[1][2]

    • The choice of phosphine (B1218219) ligand is critical. Bulky phosphine or phosphite (B83602) ligands can sterically favor the formation of the linear product.[1][3] For a higher yield of the branched isomer, consider using ligands known to favor branched products, such as those that are less sterically demanding around the metal center.

  • Reaction Conditions:

    • Temperature: Higher temperatures can sometimes decrease the selectivity for the linear product, but this can also increase side reactions.[2] Optimization is key.

    • Pressure: Lower carbon monoxide (CO) partial pressure may favor the branched isomer. Conversely, very high syngas pressure can suppress double bond migration and lead to a ratio approaching 1:1.[1]

Quantitative Impact of Reaction Parameters on Regioselectivity:

The following table summarizes the general effects of reaction parameters on the n/iso ratio in hydroformylation.

ParameterChangeEffect on n/iso RatioRationale
Temperature IncreaseDecreaseHigher temperatures can overcome the steric hindrance favoring the linear product.[2]
CO Pressure IncreaseIncreaseHigher CO concentration favors the formation of the less sterically hindered linear acyl-rhodium intermediate.[1]
H₂ Pressure IncreaseMinimal direct effect on n/iso ratioPrimarily affects the rate of hydrogenation side reactions.
Ligand Steric Bulk IncreaseIncreaseBulky ligands sterically hinder the formation of the branched intermediate.[1][3]

dot

Troubleshooting_Low_Branched_Selectivity start Low Yield of this compound (High n/iso Ratio) catalyst Review Catalyst and Ligand System start->catalyst conditions Adjust Reaction Conditions start->conditions ligand Consider Ligand Modification: - Less bulky phosphines may favor branched products catalyst->ligand pressure Modify Gas Pressures: - Decrease CO partial pressure conditions->pressure temp Optimize Temperature: - Lower temperature may increase selectivity conditions->temp analysis Analyze Product Mixture by GC-MS ligand->analysis pressure->analysis temp->analysis end Improved Selectivity for this compound analysis->end

Caption: Troubleshooting workflow for low selectivity of this compound.

Q2: My final product is contaminated with significant amounts of C9 alcohols (nonanols). What is causing this and how can I prevent it?

A2: The presence of C9 alcohols indicates that a hydrogenation side reaction is occurring, where the desired aldehyde product is being further reduced to the corresponding alcohol.[1]

Troubleshooting Steps:

  • Lower the Reaction Temperature: Hydrogenation is generally more favorable at higher temperatures. Reducing the reaction temperature can decrease the rate of this side reaction.[1]

  • Adjust Syngas Composition: A lower hydrogen (H₂) to carbon monoxide (CO) ratio can help to suppress the hydrogenation of the aldehyde.

  • Catalyst Choice: Some catalyst systems have a higher propensity for hydrogenation. If possible, screen different catalysts or ligand modifications to find one with lower hydrogenation activity. Cobalt catalysts, for instance, often require higher temperatures which can lead to more hydrogenation compared to rhodium catalysts operated at milder conditions.[4]

Q3: I am observing the formation of higher molecular weight impurities in my product. What are these and how can I avoid them?

A3: The formation of high molecular weight byproducts is likely due to the aldol (B89426) condensation of this compound.[1] Since this compound has an α-hydrogen, it can act as both an enolate precursor and a carbonyl acceptor in a self-condensation reaction, especially in the presence of acidic or basic residues.

Troubleshooting Steps:

  • Neutralize the Reaction Mixture: Ensure that the reaction mixture is neutralized during workup to prevent acid or base-catalyzed aldol condensation.

  • Maintain Low Temperatures: Aldol condensation is temperature-dependent. Keep the temperature low during workup and purification.

  • Prompt Purification: Purify the crude this compound promptly after synthesis to minimize the time it is exposed to conditions that could promote condensation.

  • Storage: Store the purified aldehyde in a neutral, cool, and dark environment, preferably under an inert atmosphere to also prevent oxidation.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions in the synthesis of this compound via hydroformylation?

A1: The main side reactions are:

  • Isomerization of 1-octene: The starting material, 1-octene, can isomerize to internal octenes (e.g., 2-octene, 3-octene), which then undergo hydroformylation to produce other C9 aldehyde isomers.[1]

  • Formation of the linear isomer (n-nonanal): As discussed in the troubleshooting section, the formation of the linear aldehyde is a competing reaction.[1]

  • Hydrogenation: The alkene starting material can be hydrogenated to octane, and the aldehyde product can be reduced to the corresponding alcohol (2-methyloctanol).[1]

  • Aldol Condensation: The this compound product can undergo self-condensation to form higher molecular weight byproducts.[1]

  • Oxidation: this compound can be oxidized to 2-methyloctanoic acid, particularly if exposed to air for extended periods.

dot

Side_Reactions_2_Methyloctanal_Synthesis cluster_main Main Reaction Pathway cluster_side Side Reactions 1-Octene 1-Octene This compound This compound 1-Octene->this compound Hydroformylation (iso-addition) n-Nonanal n-Nonanal 1-Octene->n-Nonanal Hydroformylation (n-addition) Internal Octenes Internal Octenes 1-Octene->Internal Octenes Isomerization 2-Methyloctanol 2-Methyloctanol This compound->2-Methyloctanol Hydrogenation Aldol Adduct Aldol Adduct This compound->Aldol Adduct Aldol Condensation 2-Methyloctanoic Acid 2-Methyloctanoic Acid This compound->2-Methyloctanoic Acid Oxidation Other C9 Aldehydes Other C9 Aldehydes Internal Octenes->Other C9 Aldehydes Hydroformylation

Caption: Main synthesis pathway and major side reactions for this compound.

Q2: What is a typical experimental protocol for the synthesis of this compound?

A2: The following is a general protocol for the rhodium-catalyzed hydroformylation of 1-octene. Note: This is a representative procedure and should be adapted and optimized for specific laboratory conditions and safety protocols.

Materials:

  • 1-octene

  • Rhodium catalyst precursor (e.g., [Rh(CO)₂(acac)])

  • Phosphine ligand (e.g., triphenylphosphine, PPh₃)

  • Anhydrous, deoxygenated solvent (e.g., toluene)

  • Syngas (1:1 mixture of H₂ and CO)

  • High-pressure reactor (autoclave)

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, charge the high-pressure reactor with the rhodium catalyst precursor and the phosphine ligand in the desired molar ratio (e.g., 1:10 Rh:ligand).

  • Addition of Reactants: Add the anhydrous, deoxygenated solvent, followed by the 1-octene substrate.

  • Reaction Setup: Seal the reactor and purge several times with nitrogen, followed by syngas.

  • Reaction Conditions: Pressurize the reactor to the desired pressure with syngas (e.g., 20-50 bar) and heat to the target temperature (e.g., 80-120 °C) with stirring.

  • Monitoring: Monitor the reaction progress by taking aliquots (if the reactor setup allows) and analyzing them by gas chromatography (GC) to determine the conversion of 1-octene and the selectivity for this compound.

  • Workup: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.

  • Purification: The crude product can be purified by distillation under reduced pressure to separate the this compound from the catalyst, solvent, and any high-boiling byproducts.

Quantitative Data from Literature:

The yield and selectivity of the hydroformylation of 1-octene are highly dependent on the specific catalyst system and reaction conditions. The following table provides an example of how these factors can influence the outcome.

Catalyst/LigandTemp (°C)Pressure (bar)n/iso RatioReference
Rh/PPh₃100508-9 : 1[2]
Co-based140-175200Lower selectivity for linear[2]
Rh/BISBI6020High n-selectivity[3]

Q3: How can I prevent the oxidation of this compound to 2-methyloctanoic acid?

A3: Aldehydes are prone to aerobic oxidation. To prevent the formation of the corresponding carboxylic acid, the following precautions should be taken:

  • Inert Atmosphere: Handle and store this compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible.

  • Antioxidants: For long-term storage, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), can be beneficial.

  • Storage Conditions: Store the purified aldehyde in a tightly sealed container in a cool, dark place.

  • Avoid Contaminants: Ensure that all glassware and equipment are clean and free of any oxidizing contaminants.

Several mild methods exist for the intentional oxidation of aldehydes to carboxylic acids, highlighting the ease of this transformation. These include using reagents like sodium chlorite (B76162) or even air under specific catalytic conditions.[5][6] Therefore, minimizing exposure to oxygen is crucial for preserving the purity of this compound.

References

Identifying and minimizing impurities in 2-Methyloctanal production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyloctanal. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

This compound is typically synthesized via a crossed aldol (B89426) condensation reaction. This involves the reaction of two different aldehydes. A common route is the condensation of hexanal (B45976) and propanal in the presence of a base catalyst, followed by dehydration to form an intermediate, 2-methyl-2-octenal (B12649308). This intermediate is then subjected to selective catalytic hydrogenation to yield the final product, this compound.

Q2: What are the most common impurities encountered in the synthesis of this compound?

During the synthesis of this compound via the crossed aldol condensation of hexanal and propanal, several impurities can form. These primarily arise from self-condensation reactions and other side reactions.

Table 1: Common Impurities in this compound Synthesis

Impurity NameChemical StructureOrigin
2-Ethyl-2-hexenalCH₃(CH₂)₃CH=C(CH₂CH₃)CHOSelf-condensation of hexanal
2,4-Dimethyl-2-pentenal(CH₃)₂CHCH=C(CH₃)CHOSelf-condensation of propanal
Unreacted HexanalCH₃(CH₂)₄CHOIncomplete reaction
Unreacted PropanalCH₃CH₂CHOIncomplete reaction
2-Methyl-2-octenalCH₃(CH₂)₄CH=C(CH₃)CHOIncomplete hydrogenation of the intermediate
Cannizzaro ProductsHexanoic acid and Hexanol; Propanoic acid and PropanolDisproportionation of aldehydes in the presence of a strong base

Q3: How can I minimize the formation of self-condensation byproducts?

Minimizing self-condensation is crucial for achieving a high yield of the desired crossed-aldol product. Several strategies can be employed:

  • Controlled Addition: Slowly adding one aldehyde to a mixture of the other aldehyde and the base catalyst can favor the crossed-condensation reaction.[1]

  • Use of a Non-enolizable Aldehyde: While not directly applicable to the hexanal/propanal reaction, in other aldol condensations, using an aldehyde without α-hydrogens (like benzaldehyde (B42025) or formaldehyde) prevents it from forming an enolate and acting as a nucleophile.[1][2][3]

  • Pre-formation of the Enolate: Using a strong, sterically hindered base like lithium diisopropylamide (LDA) can completely convert one aldehyde to its enolate before the second aldehyde is introduced.[1]

  • Reaction Conditions: Optimizing the reaction temperature, catalyst concentration, and reaction time can significantly impact the selectivity of the reaction. Lower temperatures generally favor the aldol addition product over the condensation product.

Troubleshooting Guides

Problem 1: Low Yield of this compound

A low yield of the final product can be attributed to several factors throughout the two-step synthesis.

Table 2: Troubleshooting Low Yield of this compound

ObservationProbable Cause(s)Recommended Solution(s)
Low conversion of starting materials (from TLC or GC analysis) - Insufficient catalyst concentration or activity.- Low reaction temperature.- Short reaction time.- Increase catalyst loading (e.g., from 5 mol% to 10 mol% NaOH).- Increase reaction temperature (e.g., from room temperature to 60°C).- Extend the reaction time and monitor progress by TLC or GC.
Formation of multiple products (complex TLC or chromatogram) - Significant self-condensation of hexanal and/or propanal.- Undesired side reactions (e.g., Cannizzaro reaction).- Implement strategies to minimize self-condensation (see Q3).- Use a milder base or lower concentration to avoid the Cannizzaro reaction.- Ensure slow and controlled addition of one aldehyde to the other.
Low yield after hydrogenation step - Incomplete hydrogenation of 2-methyl-2-octenal.- Catalyst poisoning or deactivation.- Over-reduction of the aldehyde to an alcohol.- Increase hydrogen pressure or reaction time.- Use fresh, high-quality catalyst (e.g., 5% Pd/C).- Use a selective hydrogenation catalyst and monitor the reaction closely to avoid over-reduction.
Product loss during workup and purification - Inefficient extraction.- Product volatility leading to loss during solvent removal.- Suboptimal distillation or chromatography conditions.- Perform multiple extractions with an appropriate solvent.- Use a rotary evaporator at a controlled temperature and pressure.- Optimize distillation parameters (pressure and temperature) or select an appropriate solvent system for column chromatography.

Problem 2: Product Purity Issues

The presence of significant impurities in the final product is a common challenge.

Table 3: Troubleshooting Product Purity Issues

Impurity DetectedProbable CauseRecommended Solution(s)
High levels of self-condensation products (2-ethyl-2-hexenal, 2,4-dimethyl-2-pentenal) Reaction conditions favor self-condensation.- Adjust the order and rate of addition of the aldehydes.- Optimize the base concentration and reaction temperature.
Residual 2-methyl-2-octenal Incomplete hydrogenation.- Increase catalyst loading, hydrogen pressure, or reaction time for the hydrogenation step.- Ensure the catalyst is active.
Presence of alcohols (e.g., 2-methyloctanol) Over-reduction during the hydrogenation step.- Use a more selective catalyst or milder reaction conditions (lower temperature and pressure).- Carefully monitor the reaction progress and stop it once the starting material is consumed.
Unreacted starting materials (hexanal, propanal) Incomplete aldol condensation reaction.- Increase reaction time or temperature for the condensation step.- Ensure the correct stoichiometry of reactants and catalyst.

Experimental Protocols

1. Synthesis of this compound

This protocol is based on a similar synthesis of 2-propyloctanal (B15460182) and adapted for this compound.[4]

  • Step 1: Crossed Aldol Condensation to form 2-Methyl-2-octenal

    • Set up a round-bottom flask with a magnetic stirrer, an addition funnel, and a condenser.

    • Dissolve sodium hydroxide (B78521) (10 mol%) in ethanol (B145695) in the flask.

    • Add hexanal (1.0 equivalent) to the flask.

    • Place propanal (1.2 equivalents) in the addition funnel.

    • Slowly add the propanal from the addition funnel to the stirred solution in the flask over 1 hour at room temperature (20-25°C).

    • After the addition is complete, heat the reaction mixture to 60°C and maintain this temperature for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • After cooling, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the product with a suitable organic solvent (e.g., diethyl ether).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Step 2: Selective Catalytic Hydrogenation to form this compound

    • Dissolve the crude 2-methyl-2-octenal from Step 1 in a suitable solvent (e.g., ethanol or ethyl acetate).

    • Carefully add 5% Palladium on carbon (Pd/C) catalyst (1-2 mol%) under an inert atmosphere.

    • Seal the flask, evacuate the air, and backfill with hydrogen gas (repeat three times).

    • Stir the mixture vigorously under a hydrogen atmosphere (balloon pressure or 1-3 atm) at room temperature for 2-4 hours.

    • Monitor the reaction by TLC or GC until the starting material is consumed.

    • Filter the reaction mixture through a pad of celite to remove the catalyst and wash with the solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • Purify the product by vacuum distillation.

2. HPLC Method for Purity Analysis

This method is for the analysis of aliphatic aldehydes after derivatization.[5][6][7][8][9]

  • Instrumentation: HPLC system with a fluorescence detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Sample Preparation (Derivatization):

    • To 100 µL of the sample solution, add 100 µL of ice-cold methanol.

    • Add 100 µL of derivatization medium (3.6 M ammonium (B1175870) acetate, 100 mM cyclohexane-1,3-dione, 42% v/v acetic acid).

    • Cap the vial and heat at 65°C for 60 minutes.

    • Cool and add 200 µL of methanol.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: Fluorescence detector (Excitation: 390 nm, Emission: 460 nm).

3. GC-MS Method for Impurity Profiling

This general method can be adapted for the analysis of this compound and its volatile impurities.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector: Split/splitless injector, temperature set to 250°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp to 250°C at 10°C/min.

    • Hold at 250°C for 5 minutes.

  • Mass Spectrometer:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Scan range: m/z 40-400.

  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane (B109758) or hexane) to an appropriate concentration.

Visualizations

Reaction_Pathway Hexanal Hexanal Base Base (e.g., NaOH) Hexanal->Base Propanal Propanal Propanal->Base Intermediate 2-Methyl-2-octenal Base->Intermediate Aldol Condensation Hydrogen H2, Pd/C Intermediate->Hydrogen Product This compound Hydrogen->Product Hydrogenation Troubleshooting_Workflow Start Problem Identified: Low Yield or Purity Check_Reaction Analyze Reaction Mixture (TLC, GC-MS) Start->Check_Reaction Incomplete_Reaction Incomplete Reaction? Check_Reaction->Incomplete_Reaction Side_Products Excess Side Products? Incomplete_Reaction->Side_Products No Optimize_Condensation Optimize Aldol Condensation: - Adjust Temp/Time - Adjust Catalyst Conc. Incomplete_Reaction->Optimize_Condensation Yes Modify_Addition Modify Reactant Addition: - Slow, controlled addition Side_Products->Modify_Addition Yes Check_Hydrogenation Analyze Hydrogenation Step Side_Products->Check_Hydrogenation No Optimize_Condensation->Check_Hydrogenation Modify_Addition->Check_Hydrogenation Incomplete_Hydro Incomplete Hydrogenation? Check_Hydrogenation->Incomplete_Hydro Optimize_Hydro Optimize Hydrogenation: - Increase H2 Pressure/Time - Check Catalyst Activity Incomplete_Hydro->Optimize_Hydro Yes Check_Purification Review Purification Process Incomplete_Hydro->Check_Purification No Optimize_Hydro->Check_Purification Purification_Issue Product Loss During Purification? Check_Purification->Purification_Issue Optimize_Purification Optimize Purification: - Extraction Technique - Distillation/Chromatography Purification_Issue->Optimize_Purification Yes End Problem Resolved Purification_Issue->End No Optimize_Purification->End

References

Troubleshooting peak tailing in HPLC analysis of 2-Methyloctanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of 2-Methyloctanal, with a specific focus on peak tailing.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of peak tailing when analyzing this compound using reverse-phase HPLC?

Peak tailing in the HPLC analysis of this compound, where the peak asymmetry factor (As) is greater than 1.2, can be attributed to several factors, broadly categorized into chemical interactions and chromatographic system issues.[1]

  • Secondary Silanol (B1196071) Interactions: The primary chemical cause often stems from the interaction between the polar aldehyde group of this compound and active residual silanol groups (Si-OH) on the silica-based stationary phase of the HPLC column.[2][3][4] These secondary interactions can lead to a portion of the analyte molecules being retained longer, resulting in an asymmetric peak shape.[2][4]

  • Inappropriate Mobile Phase pH: An unsuitable mobile phase pH can influence the ionization state of residual silanol groups on the column.[2] At a mid-range pH, these silanols can become deprotonated and negatively charged, increasing their interaction with polar analytes and causing peak tailing.[5][6]

  • Column Degradation: Over time, HPLC columns can degrade, leading to issues like the creation of voids at the column inlet or a partially blocked inlet frit.[2] These problems can disrupt the sample band as it enters the column, causing tailing for all peaks in the chromatogram.[1]

  • Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak distortion, including tailing.[7][8]

  • Extra-Column Effects: Peak tailing can also be introduced by issues outside of the column, such as long or wide-bore tubing, poorly made connections, or large detector cell volumes, which contribute to band broadening.[7][8]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[7]

Q2: My this compound peak is tailing. How should I systematically troubleshoot this issue?

A systematic approach is crucial for efficiently identifying and resolving the cause of peak tailing. The following workflow and diagram can guide your troubleshooting process.

G cluster_0 Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed for this compound (As > 1.2) q1 Does the tailing affect all peaks or just this compound? start->q1 all_peaks All Peaks Tailing q1->all_peaks All Peaks specific_peak Only this compound Tailing q1->specific_peak Specific Peak check_system Check for Systemic Issues: - Column Degradation (voids, blockage) - Extra-column volume (tubing, connections) - Mobile phase outgassing all_peaks->check_system check_interactions Focus on Chemical Interactions: - Secondary silanol interactions - Mobile phase pH - Sample overload - Sample solvent mismatch specific_peak->check_interactions solution_system System Solutions: - Replace guard/analytical column - Use shorter, narrower tubing - Check and remake fittings - Degas mobile phase check_system->solution_system solution_interactions Interaction Solutions: - Lower mobile phase pH (e.g., add 0.1% Formic Acid) - Use an end-capped or base-deactivated column - Reduce sample concentration - Dissolve sample in mobile phase check_interactions->solution_interactions end Peak Shape Improved solution_system->end solution_interactions->end

Caption: A flowchart outlining the systematic approach to troubleshooting peak tailing for this compound.

Q3: How does mobile phase pH affect the peak shape of this compound, and what is the recommended pH range?

The pH of the mobile phase is a critical parameter that can significantly impact peak shape, especially for polar analytes like this compound, by influencing the ionization of residual silanol groups on the silica-based stationary phase.[9][10]

  • Mechanism of pH Effect: Silanol groups are acidic and can become ionized (deprotonated) at higher pH levels (typically above pH 3-4).[1][4] These ionized silanols create active sites that can interact strongly with the polar aldehyde group of this compound through secondary ionic interactions, leading to peak tailing.[3][5]

  • Recommended pH: To minimize these secondary interactions, it is recommended to operate at a lower pH, typically between 2.5 and 3.5.[11] At this acidic pH, the silanol groups are protonated and thus less active, reducing their interaction with the analyte and resulting in a more symmetrical peak shape.[1] Using a mobile phase modifier like 0.1% formic acid or phosphoric acid is a common practice to control the pH in this range.[11][12]

Q4: What type of HPLC column is best suited for the analysis of this compound to avoid peak tailing?

The choice of HPLC column is crucial for achieving good peak symmetry. For an analyte like this compound, which is prone to interacting with active silanols, the following column characteristics are recommended:

  • End-Capped Columns: Modern reverse-phase columns (e.g., C18, C8) are often "end-capped." This process involves chemically bonding a small silane (B1218182) molecule to the unreacted silanol groups on the silica (B1680970) surface, effectively shielding them and reducing their potential for secondary interactions.[1][13] Using a high-quality, end-capped column is a primary strategy to prevent peak tailing.[5]

  • Base-Deactivated Columns: These columns are specifically designed to minimize interactions with basic and polar compounds. They undergo a special treatment to reduce the number and activity of surface silanols.[14]

  • High Purity Silica: Columns packed with high-purity silica contain fewer metallic impurities, which can also contribute to peak tailing by acting as active sites.[3]

  • Particle Size and Column Dimensions: The choice of particle size and column dimensions affects efficiency and analysis time but is less directly related to peak tailing than the column chemistry.[15] However, a well-packed column with a smaller particle size can lead to sharper peaks overall.[15]

Column TypeKey FeatureSuitability for this compound Analysis
Standard C18 Non-polar stationary phaseGood retention, but may show tailing if not properly end-capped.
End-Capped C18 Residual silanols are chemically deactivatedHighly Recommended to minimize peak tailing.[5]
Base-Deactivated C18 Specifically treated to reduce silanol activityExcellent Choice for improved peak shape.[14]
Polar-Embedded C18 Contains a polar group embedded in the alkyl chainCan offer alternative selectivity and good peak shape for polar analytes.
Newcrom R1 Special reverse-phase with low silanol activityMentioned as a suitable column for this compound.[12]

Experimental Protocols

Protocol 1: Mobile Phase Preparation for Suppressing Peak Tailing

This protocol describes the preparation of a mobile phase with a controlled acidic pH to minimize silanol interactions.

  • Components:

    • HPLC-grade Acetonitrile (ACN)

    • HPLC-grade Water

    • Formic Acid (or Phosphoric Acid)

  • Procedure: a. Measure the desired volume of HPLC-grade water into a clean glass reservoir. b. Carefully add formic acid to the water to achieve a final concentration of 0.1% (v/v). For example, add 1 mL of formic acid to 999 mL of water. c. Mix the solution thoroughly. d. This aqueous, acidified solution will serve as the aqueous component of your mobile phase (e.g., Mobile Phase A). e. Prepare your organic mobile phase component (e.g., Mobile Phase B), which is typically 100% Acetonitrile. f. Degas both mobile phases before use. g. Set your HPLC system to deliver the desired isocratic or gradient mixture of Mobile Phase A and B. A common starting point for this compound could be a 75:25 (v/v) mixture of ACN and 0.1% formic acid in water.[12][16]

Protocol 2: Column Flushing and Regeneration

If you suspect column contamination or blockage is causing peak tailing, this general flushing procedure can be followed. Always consult the specific column manufacturer's instructions.

  • Disconnect the column from the detector.

  • Reverse the direction of flow through the column.

  • Flush with the following solvents at a low flow rate (e.g., 0.5 mL/min) for at least 10-20 column volumes each: a. Your mobile phase without the buffer (e.g., Water:ACN) to remove buffer salts. b. 100% HPLC-grade Water. c. 100% Isopropanol. d. 100% Methylene Chloride (if compatible with your column and system). e. 100% Isopropanol. f. 100% HPLC-grade Water. g. Your mobile phase without the buffer.

  • Return the column to the normal flow direction and equilibrate with your mobile phase until a stable baseline is achieved.

G cluster_1 Logical Relationship of Peak Tailing Causes cluster_chem Chemical Interactions cluster_phys Physical/System Issues cause Peak Tailing silanol Secondary Silanol Interactions cause->silanol ph Inappropriate Mobile Phase pH cause->ph overload Sample Overload cause->overload column Column Degradation (voids, blockage) cause->column extra_col Extra-Column Volume cause->extra_col solvent Sample Solvent Mismatch cause->solvent ph->silanol influences

References

Addressing poor resolution in the chiral separation of 2-Methyloctanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing poor resolution during the chiral separation of 2-Methyloctanal.

Troubleshooting Guide: Addressing Poor Resolution

Poor resolution in the chiral separation of this compound can manifest as co-eluting peaks, peak broadening, or peak tailing. This guide provides a systematic approach to diagnosing and resolving these common issues.

Q1: My this compound enantiomers are not separating (co-elution). What are the initial steps to troubleshoot this?

A1: Complete co-elution is a common starting point in chiral method development. The primary cause is often a lack of enantioselectivity between the analyte and the chiral stationary phase (CSP).

Initial Troubleshooting Steps:

  • Verify Column Selection: Ensure you are using a suitable chiral column. For volatile aldehydes like this compound, cyclodextrin-based capillary GC columns are a primary choice. Phases such as those containing derivatized β-cyclodextrins (e.g., Rt-βDEX, Chirasil-DEX) are often effective.

  • Optimize the Temperature Program: The temperature ramp rate is a critical parameter for resolution in GC. A slow ramp rate allows for more interaction between the analytes and the stationary phase, which can significantly improve separation.

    • Action: Decrease the temperature ramp rate (e.g., from 5°C/min to 1-2°C/min).

  • Check Carrier Gas Flow Rate (Linear Velocity): The efficiency of a capillary GC column is dependent on the linear velocity of the carrier gas.

    • Action: Optimize the linear velocity. For hydrogen, a common starting point is around 40 cm/sec. Slower velocities can sometimes improve resolution, but may also lead to broader peaks due to diffusion.

Q2: I am observing some separation, but the resolution is poor (Rs < 1.5) and the peaks are broad. How can I improve this?

A2: Poor resolution with broad peaks suggests that while some chiral recognition is occurring, the chromatographic conditions are not optimal for efficiency.

Optimization Strategies:

  • Refine the Temperature Program:

    • Lower the Initial Oven Temperature: For volatile compounds, a lower starting temperature can improve focusing at the head of the column, leading to sharper peaks. A typical starting point is 40-60°C.

    • Implement a Slower Ramp Rate: As mentioned previously, a slower temperature ramp is often the most effective way to increase resolution.

  • Adjust Carrier Gas and Flow Rate:

    • Choice of Carrier Gas: Hydrogen is often preferred over helium for chiral separations as it allows for higher optimal linear velocities and can provide better efficiency.

    • Fine-Tune Linear Velocity: Systematically adjust the linear velocity to find the optimal point for your specific column and analyte.

  • Check Sample Concentration and Injection Parameters:

    • Avoid Column Overload: Injecting too much sample is a common cause of peak broadening and tailing. Prepare a more dilute sample and re-inject. For many chiral columns, on-column amounts of 50 ng or less per enantiomer are recommended.

    • Optimize Injection: Ensure a fast and efficient transfer of the sample to the column. If using a split injection, a higher split ratio may be necessary.

Q3: The peaks for my this compound enantiomers are tailing. What causes this and how can it be fixed?

A3: Peak tailing is often a sign of active sites in the GC system, column contamination, or issues with the sample solvent.

Troubleshooting Peak Tailing:

  • System Inertness: Active sites in the injector liner, column, or detector can interact with the aldehyde functional group.

    • Action: Use a deactivated injector liner. Ensure the column is properly conditioned.

  • Column Contamination: Buildup of non-volatile material on the column can lead to poor peak shape.

    • Action: Bake out the column at the maximum recommended temperature. If the problem persists, trimming a small portion (10-20 cm) from the front of the column may help.

  • Sample Matrix Effects: The solvent in which the sample is dissolved can affect peak shape.

    • Action: If possible, dissolve the sample in a solvent that is compatible with the stationary phase and has a lower boiling point than the analyte.

Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor resolution in the chiral GC separation of this compound.

G cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Outcome Start Poor Resolution of This compound Enantiomers CoElution No Separation (Co-elution) Start->CoElution PartialSep Partial Separation (Rs < 1.5) Start->PartialSep Tailing Peak Tailing Start->Tailing VerifyCSP Verify Chiral Stationary Phase CoElution->VerifyCSP OptimizeTemp Optimize Temperature Program (slower ramp) PartialSep->OptimizeTemp Primary Action SystemInert Check System Inertness Tailing->SystemInert VerifyCSP->OptimizeTemp OptimizeFlow Optimize Carrier Gas Flow Rate OptimizeTemp->OptimizeFlow OptimizeTemp->OptimizeFlow CheckConc Check Sample Concentration OptimizeFlow->CheckConc Derivatize Consider Derivatization OptimizeFlow->Derivatize If no improvement Success Resolution Achieved OptimizeFlow->Success CheckConc->Success SystemInert->CheckConc Derivatize->Success

Caption: A logical workflow for troubleshooting poor chiral separation.

Frequently Asked Questions (FAQs)

Q4: What is the recommended starting point for a chiral GC method for this compound?

A4: A good starting point is a cyclodextrin-based chiral stationary phase. Below are some typical starting parameters that can be optimized.

ParameterRecommended Starting Condition
Column Rt-βDEXse or similar (30 m x 0.25 mm ID, 0.25 µm)
Carrier Gas Hydrogen or Helium
Linear Velocity ~40 cm/sec (for Hydrogen)
Injection Mode Split (e.g., 50:1)
Injector Temp. 250°C
Oven Program 60°C (hold 1 min), then ramp at 2°C/min to 200°C
Detector FID at 250°C

Q5: I have tried optimizing my direct GC method without success. Is there an alternative approach?

A5: Yes, an indirect method using derivatization is a powerful alternative. Aldehydes can be derivatized to form diastereomers that are often more easily separated on an achiral column, or to improve their chromatographic behavior on a chiral column. A common method is the formation of oximes.

Q6: How do I perform derivatization of this compound for chiral analysis?

A6: Derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) to form PFBHA-oximes is a well-established method for aldehydes. This not only improves chromatographic properties but also enhances sensitivity if using an electron capture detector (ECD) or mass spectrometer.

Experimental Protocols

Protocol 1: Direct Enantioselective GC-FID Analysis of this compound

This protocol provides a starting point for the direct analysis of this compound enantiomers.

Materials:

  • Racemic this compound standard

  • Hexane (B92381) (or other suitable solvent), HPLC grade

  • Gas Chromatograph with FID

Procedure:

  • Sample Preparation: Prepare a 100 ppm solution of racemic this compound in hexane.

  • GC Conditions:

    • Column: Rt-βDEXse (30 m x 0.25 mm ID, 0.25 µm film thickness)

    • Carrier Gas: Hydrogen at a constant flow of 1.2 mL/min (linear velocity ~40 cm/sec).

    • Injector: 250°C, Split ratio 50:1, Injection volume 1 µL.

    • Oven Program: Start at 60°C, hold for 1 minute, then ramp at 2°C/minute to 200°C, and hold for 5 minutes.

    • Detector: FID at 250°C.

  • Analysis: Inject the sample and record the chromatogram.

  • Optimization: If resolution is below 1.5, decrease the oven ramp rate to 1°C/minute and re-analyze. Further optimization of flow rate and temperature may be required.

Expected Quantitative Data: The following table presents hypothetical, yet realistic, data for a successful separation of a similar branched aldehyde, 2-methylnonanal, which can be used as a benchmark.

ParameterEnantiomer 1Enantiomer 2
Retention Time (min) 42.543.3
Resolution (Rs) \multicolumn{2}{c}{>1.5}
Separation Factor (α) \multicolumn{2}{c}{~1.02}
Protocol 2: Indirect Analysis via PFBHA Derivatization

This protocol describes the derivatization of this compound to form oximes, followed by GC analysis.

Materials:

  • Racemic this compound standard

  • O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Deionized water

  • Hexane, HPLC grade

  • Hydrochloric acid (HCl)

  • Gas Chromatograph with FID or MS

Procedure:

  • Sample and Reagent Preparation:

    • Prepare a 100 ppm solution of this compound in a suitable solvent (e.g., methanol).

    • Prepare a 10 mg/mL solution of PFBHA in deionized water.

  • Derivatization Reaction:

    • In a 2 mL autosampler vial, combine 100 µL of the this compound solution and 100 µL of the PFBHA solution.

    • Adjust the pH of the mixture to approximately 3 using dilute HCl.

    • Cap the vial and incubate at 60°C for 1 hour.

  • Extraction:

    • After cooling to room temperature, add 500 µL of hexane to the vial.

    • Vortex for 1 minute to extract the PFBHA-oxime derivatives.

    • Centrifuge for 5 minutes at 5000 rpm to separate the layers.

    • Carefully transfer the upper organic (hexane) layer to a new vial for analysis.

  • GC Conditions:

    • Column: A standard non-polar column such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm) can be used, as the diastereomers may be separable. Alternatively, a chiral column can be used to potentially enhance separation.

    • Injector and Detector: Use similar temperatures as in the direct method.

    • Oven Program: An initial temperature of 80°C, ramped at 5°C/min to 280°C may be a good starting point. This will need to be optimized.

  • Analysis: Inject the extracted sample. The derivatization will produce syn- and anti- isomers for each enantiomer, potentially resulting in four peaks.

Derivatization Workflow Diagram

The following diagram outlines the key steps in the derivatization of this compound with PFBHA for indirect chiral analysis.

G cluster_prep Preparation cluster_reaction Derivatization cluster_extraction Extraction cluster_analysis Analysis SamplePrep Prepare this compound Solution (100 ppm) Mix Mix Analyte and PFBHA Solutions SamplePrep->Mix ReagentPrep Prepare PFBHA Solution (10 mg/mL) ReagentPrep->Mix AdjustpH Adjust pH to ~3 Mix->AdjustpH Incubate Incubate at 60°C for 1 hour AdjustpH->Incubate AddHexane Add Hexane Incubate->AddHexane Vortex Vortex to Mix AddHexane->Vortex Centrifuge Centrifuge to Separate Layers Vortex->Centrifuge Collect Collect Organic Layer Centrifuge->Collect GC_Analysis Inject into GC for Analysis Collect->GC_Analysis

Caption: Workflow for PFBHA derivatization of this compound.

Technical Support Center: Overcoming Matrix Effects in GC-MS Analysis of 2-Methyloctanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 2-Methyloctanal.

Troubleshooting Guides

Question: I am observing poor peak shape and inconsistent retention times for this compound. What could be the cause and how can I fix it?

Answer:

Poor peak shape (e.g., tailing or fronting) and shifting retention times for aldehydes like this compound are common issues in GC-MS analysis, often stemming from interactions within the sample matrix or the instrument itself.

Possible Causes and Solutions:

  • Active Sites in the GC System: Aldehydes are prone to interacting with active sites (e.g., silanol (B1196071) groups) in the GC inlet liner and the column, leading to peak tailing and loss of analyte.

    • Solution: Use a deactivated inlet liner (e.g., silylated) and a high-quality, inert GC column. Regular maintenance, including trimming the column and replacing the liner and septa, is crucial.

  • Matrix-Induced Signal Enhancement: Co-extracted matrix components can coat active sites in the injector, paradoxically improving the transfer of the analyte to the column and leading to signal enhancement that can affect peak shape and reproducibility.[1]

    • Solution: Implement consistent and thorough sample cleanup procedures to minimize the amount of matrix introduced into the system. The use of matrix-matched calibration standards is essential to compensate for this effect.[2]

  • Inappropriate GC Conditions: An inadequate temperature program or carrier gas flow rate can lead to poor chromatography.

    • Solution: Optimize the GC oven temperature program to ensure proper separation and peak focusing. A typical starting point for volatile compounds is a low initial temperature (e.g., 40-50°C) followed by a ramp to a final temperature that ensures elution of all components.[3]

Question: My quantitative results for this compound are highly variable and show poor accuracy. How can I improve my method?

Answer:

Inaccurate and imprecise quantification of this compound is often a direct consequence of uncompensated matrix effects. Matrix components can either suppress or enhance the ionization of the analyte in the mass spectrometer source, leading to erroneous results.[1]

Strategies for Improved Quantification:

  • Matrix-Matched Calibration: This is a fundamental approach to compensate for matrix effects. Calibration standards are prepared in a blank matrix that is as close as possible to the sample matrix. This ensures that the standards and the samples experience similar matrix effects.[2]

  • Internal Standard Calibration: The use of an internal standard (IS) is highly recommended to correct for variations in sample preparation, injection volume, and instrument response.

    • Ideal Internal Standard: The best choice is a stable isotope-labeled (SIL) version of the analyte (e.g., deuterated this compound). A SIL IS co-elutes with the analyte and experiences the same matrix effects, providing the most accurate correction.

    • Alternative Internal Standard: If a SIL version of this compound is not commercially available, a structurally similar compound (e.g., another branched-chain aldehyde or a deuterated analog of a similar aldehyde) can be used. However, it is crucial to validate that the alternative IS behaves similarly to the analyte in the matrix and during analysis.

  • Standard Addition: This method involves adding known amounts of the analyte to the sample itself to create a calibration curve within each sample's unique matrix. While highly accurate, it is more laborious and time-consuming than using an external calibration curve with an internal standard.

  • Thorough Sample Preparation: Minimizing the co-extraction of interfering matrix components is key to reducing matrix effects. Techniques like Solid-Phase Microextraction (SPME) or QuEChERS can be optimized for this purpose.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of GC-MS analysis of this compound?

A1: Matrix effects are the alteration of the analytical signal (either suppression or enhancement) of a target analyte, such as this compound, due to the presence of other co-extracted components from the sample matrix (e.g., fats, proteins, sugars in a food sample).[1] These interferences can occur at various stages, including sample preparation, chromatographic separation, and ionization in the mass spectrometer, leading to inaccurate quantification.[4]

Q2: I am analyzing this compound in a complex food matrix (e.g., meat). What is the recommended sample preparation technique?

A2: For volatile compounds like this compound in complex food matrices, Headspace Solid-Phase Microextraction (HS-SPME) is a highly effective and widely used sample preparation technique.[3][5] It is a solvent-free method that extracts volatile and semi-volatile compounds from the headspace above the sample, thereby minimizing the extraction of non-volatile matrix components.[6]

Another suitable technique for food matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which involves an extraction and cleanup step to remove a significant portion of the matrix interferences.[2]

Q3: Is derivatization necessary for the analysis of this compound by GC-MS?

A3: While not always mandatory, derivatization of aldehydes is highly recommended to improve their stability, chromatographic behavior, and detection sensitivity.[7] Aldehydes can be reactive and thermally labile. Derivatization with agents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) converts the aldehyde into a more stable and less polar oxime derivative, which chromatographs better and can be detected with high sensitivity.[1][8]

Q4: What type of GC column is best suited for the analysis of this compound?

A4: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms) , is a good general-purpose choice for the analysis of volatile flavor compounds like this compound.[4] These columns provide good separation for a wide range of analytes and are robust. For more polar compounds or to achieve different selectivity, a wax-type column (e.g., DB-WAX) could also be considered.

Q5: Is a stable isotope-labeled internal standard for this compound commercially available?

A5: As of late 2025, a commercially available, off-the-shelf stable isotope-labeled (e.g., deuterated) internal standard specifically for this compound is not readily found in major supplier catalogs. However, custom synthesis of deuterated compounds is offered by several specialized chemical companies.[9][10][11] Researchers should contact these suppliers to inquire about the feasibility and cost of a custom synthesis for this compound-d. In the absence of a specific SIL-IS, the use of a structurally related deuterated aldehyde or rigorous matrix-matched calibration is recommended.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for this compound Analysis

TechniquePrincipleAdvantagesDisadvantagesTypical Matrix
Headspace SPME Adsorption of volatile analytes from the headspace onto a coated fiber.[6]Solvent-free, simple, sensitive, minimizes matrix interference.[3]Fiber-to-fiber variability, requires optimization of extraction time and temperature.Food, Beverages, Environmental
QuEChERS Acetonitrile extraction followed by dispersive solid-phase extraction (d-SPE) cleanup.Fast, high-throughput, effective for a wide range of analytes.May not be suitable for highly volatile compounds, requires solvent use.Fruits, Vegetables, Meat
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Simple, well-established.Requires large volumes of organic solvents, can be time-consuming, may co-extract significant matrix components.Aqueous samples
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while the matrix is washed away.High selectivity, can concentrate the analyte.Can be more time-consuming and costly than other methods.Water, Biological fluids

Table 2: Example GC-MS Parameters for Aldehyde Analysis

ParameterSettingRationale
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm)[4]Good general-purpose column for volatile and semi-volatile compounds.
Inlet Temperature 250°C[4]Ensures efficient vaporization of the analyte.
Injection Mode Splitless (1 µL)[4]Maximizes the transfer of analyte to the column for trace analysis.
Carrier Gas Helium at 1 mL/min (constant flow)[4]Inert carrier gas providing good chromatographic efficiency.
Oven Program 50°C (2 min), ramp to 200°C at 10°C/min, hold for 10 min[4]Separates volatile compounds and ensures elution of less volatile matrix components.
MS Ion Source Electron Ionization (EI) at 70 eV[4]Standard ionization technique that produces reproducible mass spectra.
MS Mode Selected Ion Monitoring (SIM)Increases sensitivity and selectivity by monitoring only specific ions for the target analyte.
Monitored Ions To be determined empirically for this compound and its derivative.Typically, the molecular ion and 2-3 characteristic fragment ions are chosen.

Experimental Protocols

Protocol 1: HS-SPME-GC-MS Analysis of this compound in a Food Matrix

This protocol is a general guideline and should be optimized for the specific matrix and instrumentation.

  • Sample Preparation:

    • Homogenize 2-5 g of the solid food sample.

    • Place the homogenized sample into a 20 mL headspace vial.

    • Add a known amount of internal standard.

    • If derivatization is performed, add the PFBHA reagent to the vial.

    • Seal the vial with a PTFE-lined septum.

  • HS-SPME Extraction:

    • Incubate the vial at a controlled temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow for equilibration of the volatiles in the headspace.

    • Expose a pre-conditioned SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace for a defined extraction time (e.g., 30 minutes) under agitation.[3]

  • GC-MS Analysis:

    • Retract the fiber and immediately introduce it into the GC inlet for thermal desorption (e.g., at 250°C for 5 minutes in splitless mode).[3]

    • Start the GC-MS run using optimized parameters (see Table 2 for an example).

Protocol 2: Derivatization of this compound with PFBHA
  • Reagent Preparation: Prepare a 10 mg/mL solution of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) in deionized water.[7]

  • Derivatization Reaction:

    • To 1 mL of the sample extract (or directly in the headspace vial for on-fiber derivatization), add 100 µL of the PFBHA solution.

    • Adjust the pH to ~3 with HCl.

    • Incubate the mixture at 60°C for 1 hour to form the PFBHA-oxime derivative.[4]

  • Extraction of Derivative:

    • After cooling, extract the derivative with a suitable organic solvent (e.g., hexane (B92381) or dichloromethane).

    • The organic phase is then ready for GC-MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis sample Food Sample homogenize Homogenization sample->homogenize vial Transfer to Vial homogenize->vial is_spike Spike Internal Standard vial->is_spike incubation Incubation 60°C, 15 min is_spike->incubation extraction Extraction DVB/CAR/PDMS Fiber 30 min incubation->extraction desorption Thermal Desorption extraction->desorption separation GC Separation desorption->separation detection MS Detection separation->detection data_analysis Data Analysis & Quantification detection->data_analysis

Caption: HS-SPME-GC-MS workflow for this compound analysis.

matrix_effects_logic cluster_solutions Mitigation Strategies start GC-MS Analysis of This compound in Matrix matrix_effect Matrix Effects Occur (Signal Suppression/Enhancement) start->matrix_effect inaccurate_results Inaccurate & Imprecise Quantification matrix_effect->inaccurate_results cleanup Effective Sample Cleanup (e.g., SPME, QuEChERS) inaccurate_results->cleanup mmc Matrix-Matched Calibration inaccurate_results->mmc is Internal Standard (Stable Isotope Labeled Preferred) inaccurate_results->is accurate_results Accurate & Reliable Quantification cleanup->accurate_results mmc->accurate_results is->accurate_results

Caption: Logic diagram for mitigating matrix effects.

References

Technical Support Center: Optimizing GC Injection Parameters for Volatile Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing gas chromatography (GC) injection parameters for the analysis of volatile aldehydes.

Troubleshooting Guide

Volatile aldehydes can be challenging to analyze due to their reactivity and potential for thermal degradation. This guide addresses common issues encountered during their analysis by GC.

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Question: My aldehyde peaks are tailing. What are the likely causes and how can I fix it?

  • Answer: Peak tailing for active compounds like aldehydes is a common issue and often points to unwanted interactions within the GC system.[1] To resolve this, consider the following:

    • Chemical Activity: Aldehydes can interact with active sites (e.g., silanol (B1196071) groups) in the inlet liner, column, or even the syringe.

      • Solution: Use a deactivated inlet liner and a column specifically designed for analyzing polar compounds. Regular maintenance and cleaning of the inlet are crucial.[2]

    • Flow Path Disruption: If all peaks in the chromatogram are tailing, it may indicate a physical or mechanical issue.[1]

      • Solution: Check for leaks in the system, ensure proper column installation, and verify that the carrier gas flow is unobstructed.

    • Column Overloading: Injecting too much sample can lead to peak fronting.

      • Solution: Reduce the sample concentration or use a higher split ratio.[3]

Issue 2: Low Sensitivity or No Peaks

  • Question: I am not seeing my aldehyde peaks or the response is very low. What should I do?

  • Answer: This can be due to several factors ranging from sample degradation to improper injection technique.

    • Analyte Degradation: Volatile aldehydes can be thermally labile and may degrade in a hot injector.[4]

      • Solution: Optimize the inlet temperature. A good starting point is 250°C, but it may need to be adjusted based on the specific aldehyde.[4] For highly sensitive compounds, a lower temperature may be necessary.

    • Improper Injection Mode: For trace analysis, a splitless injection is required to ensure the entire sample reaches the column.[5][6]

      • Solution: Switch to splitless injection mode. If you must use a split injection due to high concentration, ensure the split ratio is not too high.[7]

    • Leaks: A leak in the injector, particularly around the septum, can lead to sample loss.

      • Solution: Regularly check for leaks using an electronic leak detector and replace the septum frequently.[7]

Issue 3: Irreproducible Results

  • Question: My peak areas for the same sample are inconsistent between injections. Why is this happening?

  • Answer: Irreproducible results can stem from variability in the injection system or the sample itself.

    • Injection Volume Variation: Inconsistent manual injections or issues with the autosampler can lead to varying amounts of sample being introduced.[8]

      • Solution: Use an autosampler for better precision. If using manual injection, ensure a consistent and rapid injection technique.

    • Inlet Temperature Fluctuations: The actual temperature within the GC inlet can vary, affecting sample vaporization.[9]

      • Solution: Allow the injector to fully stabilize at the setpoint temperature before starting a sequence. Ensure the instrument's insulation is intact.[9]

    • Sample Volatility: The high volatility of some aldehydes can lead to sample loss from the vial before injection.

      • Solution: Use appropriate vial caps (B75204) and septa, and minimize the time samples are left on the autosampler before analysis.

Frequently Asked Questions (FAQs)

Q1: Should I use a split or splitless injection for my volatile aldehyde analysis?

A1: The choice depends on the concentration of your analytes.

  • Split Injection: This is ideal for high-concentration samples to avoid overloading the column.[5][10] A portion of the sample is vented, and only a fraction enters the column.[5]

  • Splitless Injection: This is the preferred method for trace analysis where maximum sensitivity is required.[5][6] Almost the entire sample is transferred to the column.[5]

Q2: What is the optimal inlet temperature for analyzing volatile aldehydes?

A2: The ideal injector temperature is a balance between ensuring complete vaporization of the analytes and preventing their thermal degradation. A general starting point is 250°C.[4] However, for thermally sensitive aldehydes, a lower temperature may be necessary. It is recommended to perform a temperature optimization study for your specific analytes.[4] For example, in one study analyzing acetaldehyde, an inlet temperature of 120°C was used.[11]

Q3: Is derivatization necessary for analyzing volatile aldehydes by GC?

A3: While direct analysis is possible, derivatization is often recommended to improve the stability, volatility, and chromatographic behavior of aldehydes.[12][13]

  • PFBHA Derivatization: O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is a common derivatizing agent that reacts with aldehydes to form stable oximes, which are readily analyzed by GC.[12][13][14] This method is particularly useful for trace-level analysis.[13]

  • Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace active hydrogens on aldehydes with a trimethylsilyl (B98337) (TMS) group, increasing their volatility.[15]

Quantitative Data Summary

ParameterSplit InjectionSplitless Injection
Primary Use High-concentration samplesTrace analysis[5][6]
Typical Split Ratios 5:1 to 500:1[10]N/A
Analyte Transfer PartialNear-complete[5]
Sensitivity LowerHigher[5]
Peak Shape Generally sharper peaks[6]Prone to broader peaks without optimization[16]
AldehydeInlet Temperature (°C)Oven ProgramColumnReference
Acetaldehyde12032°C (2 min), then 10°C/min to 110°C (5 min)Agilent J&W DB-WAX ultra inert[11]
Formaldehyde, Acetaldehyde22050°C (2 min), then 30°C/min to 120°C, then hold at 200°C (10 min)HP-5MS[17]
Acetaldehyde26040°C (2 min), then 8°C/min to 300°C (3 min)HP-5MS[18]
Formaldehyde, Acetaldehyde, Furfural25060°C (1 min), then 3°C/min to 230°C (30 min)J&W HP-INNOWax[19]

Experimental Protocols

Protocol 1: PFBHA Derivatization for Volatile Aldehydes

This protocol is a general guideline for the derivatization of volatile aldehydes using PFBHA prior to GC-MS analysis.

  • Sample Preparation: Prepare the sample in a suitable solvent in a headspace vial.

  • Internal Standard: Add a deuterated internal standard corresponding to the target aldehyde to correct for variations.[13]

  • Derivatization Reagent: Add an excess of PFBHA solution to the vial.

  • Reaction: Seal the vial and incubate at a specific temperature (e.g., 60-80°C) for a set time (e.g., 30-60 minutes) to allow the derivatization reaction to complete.

  • Extraction (if necessary): After cooling, the resulting oxime derivatives can be extracted into an organic solvent like hexane (B92381) or analyzed directly from the headspace.

  • GC-MS Analysis: Inject an aliquot of the organic phase or the headspace gas into the GC-MS system.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Aqueous Sample IS Add Deuterated Internal Standard Sample->IS PFBHA Add PFBHA Reagent IS->PFBHA React Incubate (e.g., 60°C, 30 min) PFBHA->React Headspace Headspace Sampling React->Headspace Derivatized Sample Injection GC Injection Headspace->Injection Separation GC Separation Injection->Separation Detection MS Detection Separation->Detection Data Data Analysis Detection->Data troubleshooting_logic Start Poor Peak Shape (Tailing) Q1 Are all peaks tailing? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Sol_Yes Check for flow path disruption (leaks, column installation) A1_Yes->Sol_Yes Sol_No Indicates chemical activity. Use deactivated liner/column. A1_No->Sol_No

References

Column selection and optimization for aldehyde analysis by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of aldehydes by High-Performance Liquid Chromatography (HPLC). It is designed for researchers, scientists, and drug development professionals to help resolve common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for preparing aldehydes for HPLC analysis?

A1: The most prevalent method is pre-column derivatization using 2,4-dinitrophenylhydrazine (B122626) (DNPH).[1][2][3][4] This process involves drawing a sample, such as ambient air, through a cartridge containing acidified DNPH.[5][6] The aldehydes react with DNPH to form stable hydrazone derivatives, which can then be eluted with a solvent like acetonitrile (B52724) for HPLC analysis.[3][4][5][6] This derivatization is necessary because aldehydes themselves are not readily detected by UV detectors with high sensitivity.[3] The resulting DNPH derivatives have a strong UV response around 360 nm.[7]

Q2: Which type of HPLC column is best suited for analyzing DNPH-derivatized aldehydes?

A2: Reversed-phase C18 columns are the standard and most effective choice for the separation of DNPH-derivatized aldehydes.[4][8] These columns utilize a hydrophobic stationary phase that separates the derivatives based on their hydrophobicity.[8] Several specific C18 columns have been successfully used for this application, demonstrating good selectivity and peak shape.[5][9][10]

Q3: What is a typical mobile phase for separating aldehyde-DNPH derivatives?

A3: A binary mobile phase consisting of acetonitrile and water is the most common and effective eluent for this analysis.[8][11][12] The ratio of acetonitrile to water is a critical parameter that is often optimized to achieve the best separation.[11][12] While methanol/water mixtures have been investigated as an alternative to reduce acetonitrile usage, they generally result in higher backpressure and less optimal resolution.[11][12] Gradient elution, where the mobile phase composition is changed during the run, can be employed to resolve complex mixtures of aldehydes and ketones.[9]

Q4: Can I analyze aldehydes by HPLC without derivatization?

A4: While direct analysis is possible, it is generally not recommended for achieving high sensitivity, especially with UV detection.[3] Some methods exist for direct analysis, potentially using a refractive index detector, but they are less common.[8] For enhanced sensitivity and specificity, derivatization is the preferred approach. Post-column derivatization with reagents like 1,3-cyclohexanedione, followed by fluorescence detection, is another alternative to pre-column derivatization that avoids complex sample pretreatment.[1][13]

Column Selection and Optimization

Proper column selection is critical for achieving successful separation. The following table summarizes key parameters for columns commonly used in aldehyde analysis.

Column NameStationary PhaseParticle Size (µm)Dimensions (mm)ManufacturerReference
SunFire C18C18--Waters[5]
Agilent ZORBAX Eclipse Plus C18C1854.6 x 150Agilent[2]
Welch Uitisil® XB-C18C1854.6 x 250Welch[9]
Ascentis® Express C18C182.74.6 x 100Sigma-Aldrich[10]
Waters Nova-Pak C18C18-4 x 150Waters[8]

Optimizing your separation involves more than just selecting the right column. Key parameters to adjust include:

  • Mobile Phase Composition: Fine-tuning the acetonitrile/water ratio can significantly impact resolution.[14][15][16]

  • Flow Rate: Lowering the flow rate can increase resolution but will also increase the analysis time.[15][16]

  • Temperature: Using a column oven to maintain a constant temperature is crucial for reproducible retention times.[17][18][19] Increasing the temperature can sometimes improve peak shape by speeding up the interconversion of tautomers.[20]

  • Gradient Elution: For samples containing a wide range of aldehydes, a gradient elution (where the solvent strength is increased over time) can improve the separation of both early and late-eluting peaks.[9][14]

Troubleshooting Guide

This section addresses specific issues that may arise during the HPLC analysis of aldehydes.

Issue 1: Poor Peak Shape (Broadening, Tailing, or Splitting)

Possible Causes & Solutions

CauseRecommended Action
Column Overload Decrease the injection volume or sample concentration.[19]
Incompatible Sample Solvent Whenever possible, dissolve the sample in the initial mobile phase.[19][21] A solvent mismatch can cause peak distortion.
Column Contamination or Degradation Flush the column with a strong solvent.[18][19] If the problem persists, the bonded phase may be stripped, or the inlet frit may be clogged.[21][22] Consider replacing the guard column or the analytical column.[17][18][23]
Secondary Interactions Aldehyde-DNPH derivatives can sometimes interact with residual silanols on the silica (B1680970) packing, leading to tailing. Ensure the mobile phase pH is appropriate (typically between 2 and 8 for C18 columns).[19] Some columns are specifically designed with low residual silanol (B1196071) activity to minimize these interactions.[5]
Formation of Isomers/Tautomers DNPH derivatives can exist as cis/trans isomers, which may separate under certain conditions, leading to split or broad peaks. Increasing the column temperature may help by accelerating the interconversion between forms.[20]
Void in the Column A sudden pressure shock or operating outside the column's recommended pressure and pH range can cause a void to form at the column inlet, resulting in split peaks.[21] This usually requires column replacement.
Issue 2: Drifting or Inconsistent Retention Times

Possible Causes & Solutions

CauseRecommended Action
Temperature Fluctuations Use a column thermostat to maintain a stable temperature.[17][18] Retention times can shift by 1-2% for every 1°C change.[17]
Inconsistent Mobile Phase Composition Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.[18][24] If using a gradient mixer, ensure it is functioning correctly.[17][18]
Poor Column Equilibration Allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence.[18][24] This is especially important when changing mobile phases. At least 10 column volumes are recommended.[19]
Flow Rate Instability Check for leaks in the pump or fittings.[22][24] Worn pump seals or faulty check valves can cause pressure fluctuations and unstable flow rates.[22] Purge the pump to remove any trapped air bubbles.[18][22]
Column Degradation Over time, the stationary phase can degrade, leading to changes in retention. This may happen gradually.[19]
Issue 3: High Backpressure

Possible Causes & Solutions

CauseRecommended Action
Column or Frit Blockage Filter all samples and mobile phases to prevent particulate matter from entering the system.[24] If a blockage is suspected, first disconnect the column and check the system pressure. If the pressure drops, the blockage is in the column. Try back-flushing the column (disconnected from the detector).[22] If this fails, the inlet frit may need to be replaced.[22]
Precipitated Buffer If using buffers in the mobile phase, ensure they are fully dissolved and miscible with the organic solvent.[21] Precipitated salts can block the system. Flush the system with a high-aqueous wash to dissolve salts.[21]
High Mobile Phase Viscosity Check the viscosity of your mobile phase mixture.[21] High-viscosity mobile phases will naturally result in higher backpressure.
Guard Column Contamination Replace the guard column.[22] Guard columns are designed to trap contaminants and protect the more expensive analytical column.[17]

Experimental Protocols & Workflows

Protocol 1: Sample Preparation via DNPH Derivatization

This protocol outlines the key steps for preparing air samples for aldehyde analysis.

  • Sample Collection: Draw a known volume of air through a solid-phase extraction (SPE) cartridge packed with silica gel coated with 2,4-dinitrophenylhydrazine (DNPH).[9] A typical flow rate is 500 mL/min for 30 minutes.[9]

  • Elution: Wash the SPE cartridge with acetonitrile to elute the newly formed aldehyde/ketone-DNPH derivatives.[3][6][9] Collect the eluate.

  • Storage: Store the collected samples refrigerated (e.g., at 4°C) for at least 6 hours before HPLC analysis to ensure the derivatization reaction is complete and the sample is stable.[9]

  • Filtration: Before injection, filter the sample through a 0.45 µm filter to remove any particulate matter.[13]

Workflow and Logic Diagrams

The following diagrams illustrate common workflows and troubleshooting logic for aldehyde analysis by HPLC.

G Figure 1. General Workflow for Aldehyde Analysis by HPLC A Sample Collection (e.g., Air Sampling) B DNPH Derivatization (Pre-column) A->B C Elution of Derivatives (with Acetonitrile) B->C D HPLC Separation (C18 Column) C->D E UV Detection (~360 nm) D->E F Data Analysis E->F

Caption: General Workflow for Aldehyde Analysis by HPLC.

G Figure 2. Troubleshooting Logic for Poor Peak Shape Start Poor Peak Shape (Broad, Tailing, Split) Q1 Is sample dissolved in mobile phase? Start->Q1 A1 Adjust sample solvent Q1->A1 No Q2 Is injection volume too high? Q1->Q2 Yes A2 Reduce sample load Q2->A2 Yes Q3 Flush column with strong solvent. Any improvement? Q2->Q3 No A3_Yes Column was contaminated. Implement sample cleanup. Q3->A3_Yes Yes A3_No Replace guard/analytical column. Consider secondary interactions. Q3->A3_No No

Caption: Troubleshooting Logic for Poor Peak Shape.

G Figure 3. Troubleshooting Logic for Retention Time Drift Start Retention Time Drift Q1 Is column temperature controlled and stable? Start->Q1 A1 Use column oven Q1->A1 No Q2 Is mobile phase freshly prepared? Q1->Q2 Yes End Problem Resolved A1->End A2 Prepare fresh mobile phase Q2->A2 No Q3 Is system pressure stable? Q2->Q3 Yes A2->End A3_No Check for leaks. Purge pump. Check seals/valves. Q3->A3_No No A3_Yes Ensure sufficient column equilibration time. Q3->A3_Yes Yes A3_No->End A3_Yes->End

Caption: Troubleshooting Logic for Retention Time Drift.

References

Technical Support Center: Mobile Phase Optimization for 2-Methyloctanal HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of 2-Methyloctanal.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the HPLC analysis of this compound, presented in a question-and-answer format.

Question: Why am I seeing poor peak shape, specifically peak tailing, for this compound?

Answer:

Peak tailing is a common issue in the analysis of aldehydes like this compound and can be caused by several factors:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase of the HPLC column can interact with the polar aldehyde group of this compound. These secondary interactions cause some analyte molecules to be retained longer, resulting in an asymmetrical peak.

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to inconsistent ionization of the analyte or the stationary phase, contributing to peak tailing.

  • Column Degradation: Over time, the HPLC column can degrade, leading to a loss of stationary phase, the creation of voids, or a partially blocked inlet frit. These issues can disrupt the sample band and cause tailing for all peaks.[1]

  • Sample Overload: Injecting too much sample can saturate the column, leading to broadened and tailing peaks.[2]

Solutions:

  • Mobile Phase Modification: Add a small amount of an acidic modifier, such as phosphoric acid or formic acid (0.1% v/v), to the mobile phase. This can help to suppress the ionization of residual silanol groups on the stationary phase and reduce peak tailing.

  • Use a High-Quality, End-capped Column: Employ a modern, well-end-capped C18 or a specialized column with low silanol activity to minimize secondary interactions.

  • Optimize Mobile Phase pH: Ensure the mobile phase pH is at least 2 pH units away from the pKa of the analyte to ensure a consistent ionization state.

  • Reduce Sample Concentration: Try diluting the sample to see if the peak shape improves.

  • Column Washing and Regeneration: If column contamination is suspected, flush the column with a strong solvent.

Question: My retention time for this compound is unstable and drifting. What could be the cause?

Answer:

Retention time drift can be caused by a variety of factors related to the mobile phase and the HPLC system:

  • Inconsistent Mobile Phase Composition: Improperly mixed or prepared mobile phase can lead to shifts in retention time. Ensure accurate and consistent preparation of the mobile phase for each run.[3][4]

  • Column Equilibration: Insufficient column equilibration time with the mobile phase before analysis can cause retention time to drift. It is crucial to allow the column to fully equilibrate.[3][4]

  • Temperature Fluctuations: Changes in the column temperature can affect retention times. Using a column oven to maintain a constant temperature is recommended.[3][4]

  • Leaks in the System: Leaks in the pump, injector, or fittings can lead to a drop in pressure and affect the flow rate, causing retention time variability.[3]

  • Air Bubbles in the System: Air bubbles in the pump or detector can disrupt the flow of the mobile phase and lead to unstable retention times.[3]

Solutions:

  • Prepare Fresh Mobile Phase: Always prepare fresh mobile phase and degas it thoroughly before use.[3]

  • Ensure Proper Equilibration: Equilibrate the column with at least 10-20 column volumes of the mobile phase before starting the analysis.

  • Use a Column Oven: Maintain a constant and stable column temperature throughout the analysis.

  • Systematically Check for Leaks: Inspect all fittings and connections for any signs of leakage.

  • Degas the Mobile Phase: Use an online degasser or vacuum filtration to remove dissolved gases from the mobile phase.

Question: I am not getting good resolution between this compound and other components in my sample. How can I improve it?

Answer:

Improving resolution involves optimizing the separation of the target analyte from other peaks. Here are some key strategies:

  • Adjust Mobile Phase Composition: The ratio of the organic solvent (e.g., acetonitrile) to the aqueous phase is a critical factor. Decreasing the percentage of the organic solvent will generally increase the retention time of nonpolar compounds like this compound, potentially improving resolution from less retained impurities.[5]

  • Change the Organic Solvent: Switching from acetonitrile (B52724) to methanol (B129727), or vice versa, can alter the selectivity of the separation due to different solvent properties.[6]

  • Optimize Temperature: Changing the column temperature can affect the viscosity of the mobile phase and the kinetics of the separation, which can influence resolution.

  • Change the Stationary Phase: If mobile phase optimization is insufficient, using a column with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) can provide different selectivity and improve resolution.

Frequently Asked Questions (FAQs)

What is a good starting mobile phase for the HPLC analysis of this compound?

A common and effective mobile phase for the reversed-phase HPLC analysis of this compound consists of a mixture of acetonitrile (MeCN) and water.[7] To improve peak shape, it is recommended to add a small amount of an acid, such as 0.1% phosphoric acid or 0.1% formic acid.[7] A typical starting point would be a ratio of 60:40 or 70:30 (Acetonitrile:Water) with 0.1% acid. For mass spectrometry (MS) detection, formic acid is preferred over phosphoric acid as it is volatile.[7]

How does the acetonitrile/water ratio affect the retention time of this compound?

In reversed-phase HPLC, this compound, being a relatively nonpolar compound, will have a shorter retention time as the proportion of the organic solvent (acetonitrile) in the mobile phase increases. Conversely, decreasing the acetonitrile percentage will lead to a longer retention time. This is because a higher concentration of the organic solvent makes the mobile phase more nonpolar, causing the nonpolar analyte to elute faster.

Is a gradient or isocratic elution better for this compound analysis?

The choice between gradient and isocratic elution depends on the complexity of the sample matrix.

  • Isocratic elution (constant mobile phase composition) is simpler, faster to run, and does not require column re-equilibration between injections. It is often sufficient for the analysis of relatively simple samples where this compound and any impurities are well-resolved within a reasonable time.

  • Gradient elution (mobile phase composition changes over time) is more suitable for complex samples containing compounds with a wide range of polarities. It can help to resolve early-eluting compounds while also eluting more strongly retained components in a reasonable time with good peak shape.

For routine analysis of this compound where the primary goal is quantification of the main peak, a well-optimized isocratic method is often preferred for its simplicity and robustness.

Quantitative Data

The following table provides illustrative data on how changes in the mobile phase composition can affect the key chromatographic parameters for a compound similar to this compound on a C18 column. Note: These are representative values and actual results may vary depending on the specific HPLC system, column, and other experimental conditions.

Mobile Phase Composition (Acetonitrile:Water, 0.1% Formic Acid)Retention Time (min)Resolution (Rs)Peak Asymmetry (As)
80:203.51.81.1
70:305.22.51.2
60:408.13.11.3
50:5012.53.91.4

Experimental Protocols

Detailed Methodology for HPLC Analysis of this compound

This protocol outlines a standard reversed-phase HPLC method for the analysis of this compound.

1. Materials and Reagents:

  • This compound standard (purity >95%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (analytical grade)

  • Methanol (HPLC grade, for sample preparation if needed)

2. Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

3. Preparation of Mobile Phase:

  • Mobile Phase A: HPLC grade water with 0.1% (v/v) phosphoric acid (or formic acid).

  • Mobile Phase B: HPLC grade acetonitrile with 0.1% (v/v) phosphoric acid (or formic acid).

  • For a 70:30 (B:A) isocratic mobile phase, mix 700 mL of Mobile Phase B with 300 mL of Mobile Phase A.

  • Degas the mobile phase using an online degasser or by vacuum filtration through a 0.45 µm membrane filter.

4. Standard Solution Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or acetonitrile.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to appropriate concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

5. Sample Preparation:

  • Dissolve the sample containing this compound in a suitable solvent, preferably the mobile phase, to a concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

6. HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (70:30, v/v) with 0.1% Phosphoric Acid

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Run Time: 10-15 minutes (adjust as needed)

7. System Suitability:

  • Before running samples, perform at least five replicate injections of a standard solution.

  • The relative standard deviation (RSD) of the peak area and retention time should be less than 2%.

  • The theoretical plates should be >2000 and the tailing factor should be <1.5.

Visualizations

Mobile_Phase_Optimization_Workflow cluster_optimization Optimization Loop start Start: Define Analytical Goal (e.g., quantify this compound) select_column Select Column (e.g., C18) start->select_column initial_mp Select Initial Mobile Phase (e.g., ACN:H2O with 0.1% Acid) select_column->initial_mp initial_run Perform Initial HPLC Run initial_mp->initial_run eval_chrom Evaluate Chromatogram (Retention, Resolution, Peak Shape) initial_run->eval_chrom adjust_ratio Adjust ACN/Water Ratio eval_chrom->adjust_ratio Not Acceptable final_method Final Optimized Method eval_chrom->final_method Acceptable change_solvent Change Organic Solvent (e.g., to Methanol) adjust_ratio->change_solvent perform_run Perform New HPLC Run adjust_ratio->perform_run adjust_ph Adjust pH/Acid Modifier change_solvent->adjust_ph change_solvent->perform_run adjust_ph->perform_run re_eval Re-evaluate Chromatogram perform_run->re_eval re_eval->adjust_ratio Needs Further Optimization re_eval->final_method Acceptable

Caption: Workflow for Mobile Phase Optimization.

HPLC_Troubleshooting_Logic cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_resolution Resolution Issues start Problem Observed in Chromatogram peak_tailing Peak Tailing? start->peak_tailing rt_drift Retention Time Drift? start->rt_drift poor_res Poor Resolution? start->poor_res check_ph Check/Adjust Mobile Phase pH peak_tailing->check_ph Yes check_column Check Column Health/Replace check_ph->check_column reduce_conc Reduce Sample Concentration check_column->reduce_conc solution Problem Resolved reduce_conc->solution check_mp_prep Check Mobile Phase Prep & Degassing rt_drift->check_mp_prep Yes check_temp Check Column Temperature Stability check_mp_prep->check_temp check_leaks Check for System Leaks check_temp->check_leaks check_leaks->solution adjust_mp_ratio Adjust Organic/Aqueous Ratio poor_res->adjust_mp_ratio Yes change_organic Change Organic Solvent adjust_mp_ratio->change_organic change_organic->solution

Caption: Troubleshooting Logic for Common HPLC Issues.

References

Technical Support Center: Enhancing the Stability of 2-Methyloctanal Derivatives for Gas Chromatography (GC) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability and successful analysis of 2-Methyloctanal and its derivatives by Gas Chromatography (GC).

Frequently Asked Questions (FAQs)

Q1: Why am I observing poor peak shape and reproducibility for this compound in my GC analysis?

A1: this compound, like other long-chain aldehydes, can exhibit poor chromatographic behavior due to its polarity and potential for thermal instability at elevated GC inlet and column temperatures. Common issues include peak tailing, broadening, and inconsistent responses. These problems often arise from interactions with active sites in the GC system (e.g., inlet liner, column) or thermal degradation.

Q2: Is derivatization necessary for the GC analysis of this compound?

A2: While direct analysis of free long-chain aldehydes is possible, derivatization is highly recommended to improve stability, volatility, and chromatographic performance.[1] Derivatization converts the reactive aldehyde group into a more stable, less polar functional group, leading to sharper peaks, improved resolution, and enhanced sensitivity.[2]

Q3: What are the most common derivatization techniques for aldehydes like this compound?

A3: The two most common and effective derivatization methods for aldehydes for GC analysis are:

  • Oximation: Reaction with an oximation reagent, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), to form a stable oxime derivative. The resulting pentafluorobenzyl (PFB) oximes are highly sensitive, especially for detectors like electron capture detectors (ECD) and mass spectrometers (MS) in negative chemical ionization (NCI) mode.[3]

  • Silylation: Reaction with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to form a trimethylsilyl (B98337) (TMS) ether.[4][5] Silylation increases the volatility of the analyte.[2]

Q4: Which derivatization method offers better stability for this compound?

A4: PFBHA-oxime derivatives of saturated aliphatic aldehydes have been shown to be highly stable.[6] One study reported that these derivatives are stable for at least 66 days when stored in dichloromethane (B109758) at 4°C.[6] In contrast, the stability of TMS derivatives can be more variable and is susceptible to hydrolysis.[7] Proper storage conditions, such as at -18°C, are crucial for maintaining the integrity of silyl (B83357) derivatives.[7] For robust and long-term sample stability, PFBHA derivatization is often the preferred method.

Troubleshooting Guides

This section provides solutions to common problems encountered during the GC analysis of this compound derivatives.

Issue 1: Peak Tailing or Broadening

  • Possible Cause: Active sites in the GC inlet or column. Aldehydes and their derivatives can interact with acidic sites on glass liners or the column, leading to poor peak shape.

    • Solution:

      • Inlet Maintenance: Regularly replace the inlet liner with a deactivated one. Use glass wool that has been properly deactivated (silanized).

      • Column Conditioning: Condition the GC column according to the manufacturer's instructions to remove any contaminants and ensure a properly deactivated surface.

      • Guard Column: Install a deactivated guard column to trap non-volatile residues and protect the analytical column.

  • Possible Cause: Incomplete derivatization.

    • Solution: Optimize the derivatization reaction conditions. Ensure a molar excess of the derivatizing reagent, and optimize the reaction time and temperature. For silylation, ensure all reagents and solvents are anhydrous, as moisture will deactivate the silylating agent.[8]

Issue 2: Ghost Peaks or Carryover

  • Possible Cause: Contamination from previous injections. High-boiling derivatives can be retained in the inlet or at the head of the column.

    • Solution:

      • Inlet Cleaning: Clean the GC inlet thoroughly.

      • Solvent Rinses: Run several blank solvent injections after analyzing high-concentration samples to wash out any residual analytes.

      • Bakeout: Bake out the column at a high temperature (within the column's limits) to remove strongly retained compounds.

Issue 3: Irreproducible Peak Areas

  • Possible Cause: Instability of the derivative.

    • Solution:

      • PFBHA Derivatives: While generally stable, ensure samples are stored in a non-reactive solvent like hexane (B92381) or toluene (B28343) and kept cool.

      • Silyl Derivatives: Analyze samples as soon as possible after derivatization. If storage is necessary, keep them at low temperatures (-18°C or lower) in tightly sealed vials to prevent hydrolysis.[7] Avoid repeated freeze-thaw cycles.[7]

  • Possible Cause: Inconsistent injection volume.

    • Solution: Use an autosampler for precise and reproducible injections. If performing manual injections, ensure a consistent and rapid injection technique.

Data Presentation

Table 1: Comparison of Derivatization Methods for this compound

FeaturePFBHA OximationSilylation (TMS)
Derivative Stability High; stable for >66 days at 4°C in solvent.[6]Variable; susceptible to hydrolysis. Requires anhydrous conditions and cold storage.[7]
Sensitivity Very high, especially with ECD and MS-NCI.[3]Good, enhances volatility for FID and MS-EI.
Reaction Conditions Typically aqueous or buffered solution, 60-70°C.[9][10]Anhydrous conditions required, 37-60°C.[4][5]
Byproducts Water.Can produce non-volatile byproducts that may contaminate the inlet.
Chromatography May form syn- and anti- isomers, potentially resulting in two peaks per analyte.[9]Typically forms a single derivative peak.

Experimental Protocols

Protocol 1: PFBHA Derivatization of this compound

This protocol is adapted from methods for other aldehydes and is suitable for forming the PFB-oxime derivative of this compound.[9]

  • Materials:

    • This compound standard or sample extract.

    • O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).

    • Reagent-grade water (aldehyde-free).

    • Hexane or Toluene (pesticide grade).

    • Sodium chloride (analytical grade).

    • Buffer solution (pH 4-6) or dilute HCl.

    • Vials with PTFE-lined septa.

  • Procedure:

    • Sample Preparation: Place a known volume of the sample (e.g., 5-10 mL of an aqueous sample or a known amount of a non-aqueous sample dissolved in a suitable solvent) into a reaction vial.

    • pH Adjustment: Adjust the pH of the sample to between 4 and 6 using the buffer solution or dilute HCl.[9]

    • Derivatization:

      • Prepare a fresh solution of PFBHA in reagent-grade water (e.g., 1-15 mg/mL).[9]

      • Add a molar excess of the PFBHA solution to the sample vial.

      • Seal the vial tightly and incubate the mixture at 60°C for 60 minutes.[9]

    • Extraction:

      • Cool the vial to room temperature.

      • Add a known volume of extraction solvent (e.g., 1-2 mL of hexane or toluene).[9]

      • Add sodium chloride to saturate the aqueous phase, which enhances the extraction of the derivative into the organic solvent.[9]

      • Vortex or shake vigorously for 1-2 minutes.

      • Allow the layers to separate.

      • Carefully transfer the organic (upper) layer to a clean GC vial for analysis.

Protocol 2: Silylation (TMS) Derivatization of this compound

This protocol is a general procedure for the formation of TMS derivatives and can be adapted for this compound.[4][5]

  • Materials:

    • This compound standard or dried sample extract.

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

    • Anhydrous pyridine (B92270) or other aprotic solvent (e.g., acetonitrile).

    • Vials with PTFE-lined septa (ensure they are dry).

  • Procedure:

    • Sample Preparation: The sample must be free of water. If necessary, evaporate the sample to dryness under a stream of nitrogen.

    • Derivatization:

      • Add a small volume of anhydrous pyridine (e.g., 50 µL) to dissolve the dried sample.

      • Add a molar excess of the silylating reagent (e.g., 50-100 µL of BSTFA or MSTFA).

      • Seal the vial tightly.

      • Incubate the reaction mixture at 60°C for 30-60 minutes.[5]

    • Analysis:

      • Cool the vial to room temperature.

      • The sample is now ready for direct injection into the GC. Alternatively, it can be diluted with an anhydrous solvent if necessary.

Mandatory Visualizations

PFBHA_Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extract Extraction A Aqueous Sample (5-10 mL) B Adjust pH to 4-6 A->B C Add PFBHA Solution B->C D Incubate at 60°C for 60 min C->D E Add Hexane & NaCl D->E F Vortex & Separate Layers E->F G Collect Organic Layer F->G H GC-MS Analysis G->H

Caption: Workflow for PFBHA derivatization of this compound.

Silylation_Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization A Anhydrous Sample B Dissolve in Pyridine A->B C Add BSTFA/MSTFA B->C D Incubate at 60°C for 30-60 min C->D E GC-MS Analysis D->E

Caption: Workflow for Silylation (TMS) derivatization of this compound.

Troubleshooting_Logic Start Poor Chromatographic Performance Q1 Peak Tailing/Broadening? Start->Q1 A1_1 Check for Active Sites: - Replace Inlet Liner - Condition Column Q1->A1_1 Yes Q2 Ghost Peaks/Carryover? Q1->Q2 No A1_2 Check for Incomplete Derivatization: - Optimize Reaction Time/Temp - Ensure Anhydrous Conditions (Silylation) A1_1->A1_2 A1_2->Q2 A2_1 Clean Inlet Q2->A2_1 Yes Q3 Irreproducible Peak Areas? Q2->Q3 No A2_2 Run Solvent Blanks A2_1->A2_2 A2_2->Q3 A3_1 Check Derivative Stability: - Analyze Promptly - Store Properly (Cold/Anhydrous) Q3->A3_1 Yes A3_2 Check Injection Technique: - Use Autosampler A3_1->A3_2

Caption: Troubleshooting logic for GC analysis of this compound derivatives.

References

Troubleshooting guide for HPLC systems analyzing aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions and frequently asked questions (FAQs) for common issues encountered during the analysis of aldehydes using High-Performance Liquid Chromatography (HPLC). It is intended for researchers, scientists, and drug development professionals to help diagnose and resolve problems efficiently.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for analyzing aldehydes by HPLC?

Aldehydes often lack a strong chromophore, which is necessary for sensitive detection by UV-Vis detectors commonly used in HPLC systems.[1] To overcome this, aldehydes are typically derivatized with a reagent that attaches a UV-active molecule to the aldehyde. A widely used derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with aldehydes to form stable hydrazone derivatives that can be sensitively detected at around 360 nm.[1][2][3][4][5]

Q2: What are the most common problems encountered in the HPLC analysis of aldehydes?

Common issues include:

  • Peak Shape Problems: Tailing, fronting, or split peaks.

  • Retention Time Variability: Inconsistent elution times for the same analyte.

  • Poor Sensitivity: Small or non-existent peaks.

  • Baseline Issues: Noisy or drifting baseline.

  • Ghost Peaks: Appearance of unexpected peaks in the chromatogram.

Q3: How can I prevent contamination of my DNPH reagent?

Formaldehyde contamination of the DNPH reagent is a frequent problem.[6] To minimize this, the reagent should be prepared within 48 hours of use and stored in a clean environment.[6] It is also crucial to use high-purity solvents and reagents for all preparations to avoid introducing contaminants that may appear as ghost peaks.[7]

Troubleshooting Guides

Peak Shape Problems

Poor peak shape can significantly affect the accuracy of quantification. The most common issue is peak tailing.

Q: What causes peak tailing in the analysis of furan (B31954) aldehydes?

Peak tailing for furan aldehydes is often due to secondary interactions between the polar aldehyde and hydroxyl groups of the compounds and active residual silanol (B1196071) groups on the silica-based stationary phase of the HPLC column.[8] Other causes can include column degradation, such as the loss of stationary phase or a blocked inlet frit, and an inappropriate mobile phase pH.[8]

Troubleshooting Workflow for Peak Tailing:

PeakTailing start Peak Tailing Observed check_all_peaks Does tailing affect all peaks? start->check_all_peaks all_peaks Yes check_all_peaks->all_peaks Yes specific_peaks No check_all_peaks->specific_peaks No cause_physical Potential Cause: Physical/Mechanical Issue all_peaks->cause_physical cause_chemical Potential Cause: Chemical Interaction specific_peaks->cause_chemical solution_physical Solution: - Check for column void/damage - Replace column frit - Use a guard column cause_physical->solution_physical solution_chemical Solution: - Optimize mobile phase pH - Use a different column (e.g., end-capped) - Add mobile phase modifier cause_chemical->solution_chemical end Problem Resolved solution_physical->end solution_chemical->end

Caption: Troubleshooting workflow for peak tailing issues.

Quantitative Data for Peak Shape:

ParameterAcceptable RangePoor PerformancePotential Causes
Tailing Factor (Tf) 0.9 - 1.2> 1.5Secondary silanol interactions, column overload, column degradation.[8]
Asymmetry Factor (As) 0.9 - 1.5> 2.0Similar to tailing factor causes.
Retention Time Variability

Consistent retention times are crucial for accurate peak identification.

Q: What causes retention time to drift or be inconsistent?

Retention time variability can be caused by several factors, including:

  • Temperature Fluctuations: Even a 1°C change can alter retention times by 1-2%.[9]

  • Mobile Phase Composition: Changes in the mobile phase, such as evaporation of a volatile component or improper mixing, can lead to drift.[10][11]

  • Column Aging: Over time, the stationary phase of the column can degrade, leading to decreased retention times.[10]

  • Flow Rate Inconsistency: Issues with the pump, such as leaks or trapped air bubbles, can cause the flow rate to fluctuate.[12][13]

  • pH Instability: For ionizable compounds, a small change in mobile phase pH (e.g., 0.1 unit) can significantly alter retention times.[9]

Logical Relationship for Retention Time Issues:

RetentionTime cluster_causes Potential Causes cluster_solutions Solutions problem Inconsistent Retention Times cause1 Mobile Phase Instability problem->cause1 cause2 Temperature Fluctuations problem->cause2 cause3 Pump/Flow Rate Issues problem->cause3 cause4 Column Degradation problem->cause4 solution1 - Prepare fresh mobile phase daily - Use an online degasser - Ensure proper mixing cause1->solution1 solution2 - Use a column oven - Maintain stable lab temperature cause2->solution2 solution3 - Purge the pump - Check for leaks - Service pump seals cause3->solution3 solution4 - Use a guard column - Replace the analytical column cause4->solution4

Caption: Causes and solutions for retention time variability.

Poor Sensitivity and Baseline Issues

A stable baseline and good signal-to-noise ratio are essential for detecting low concentrations of aldehydes.

Q: Why is my baseline noisy, and how can I improve it?

Baseline noise can originate from several sources:

  • Mobile Phase: Impurities in solvents, dissolved gases, or improper mixing can all contribute to a noisy baseline.[14][15][16]

  • Detector: A deteriorating lamp or a contaminated flow cell can cause noise and drift.[17]

  • Pump: Pulsations from the pump due to faulty check valves or seals can manifest as baseline noise.[15]

  • Column: Contaminants leaching from a dirty column can create baseline disturbances.[15]

Q: What should I do if I am not seeing any peaks or the peaks are very small?

This could be due to a number of issues:

  • Detector Lamp Off: Ensure the detector lamp is on.[18]

  • Incorrect Wavelength: Verify the detector is set to the correct wavelength for the DNPH derivatives (around 360 nm).[1][3][19]

  • Sample Preparation Issue: The derivatization reaction may have been incomplete, or the sample may be too dilute.

  • System Leak: A leak in the system can prevent the sample from reaching the detector.[20]

  • Flow Path Blockage: A clog in the tubing, injector, or column can prevent flow.[18]

Experimental Protocol: Preparation of DNPH Derivatizing Reagent

This protocol is adapted from standard methods for the analysis of aldehydes.

  • Preparation of 2,4-DNPH Solution:

    • Weigh 100 mg of 2,4-dinitrophenylhydrazine into a 200 mL volumetric flask.[19]

    • Add 150 mL of acetonitrile (B52724) and sonicate to dissolve.[19]

    • Cool the solution to room temperature and dilute to the mark with acetonitrile.[19]

  • Preparation of 2% Sulfuric Acid:

    • In a 200 mL volumetric flask, add approximately 50 mL of HPLC-grade water.[19]

    • Slowly and carefully add 4 mL of concentrated sulfuric acid while cooling the flask intermittently.[19]

    • Dilute to the mark with water.[19]

  • Sample Derivatization (General Procedure):

    • A known volume of the sample is reacted with an excess of the DNPH solution in the presence of an acid catalyst (like the prepared sulfuric acid solution).

    • The reaction mixture is typically allowed to sit for a specific period to ensure complete derivatization.

    • The resulting DNPH-aldehyde derivatives are then ready for HPLC analysis.

Typical HPLC Parameters for Aldehyde-DNPH Analysis:

ParameterTypical Value/Condition
Column C18 (e.g., 4.6 mm I.D. x 150 mm, 5 µm)[1]
Mobile Phase Acetonitrile/Water gradient or isocratic mixture (e.g., 60/40 v/v)[1][21]
Flow Rate 1.0 mL/min[1]
Column Temperature 40°C[1]
Detection Wavelength 360 nm[1][3]
Injection Volume 10-25 µL[1][6]
Ghost Peaks

Q: What are ghost peaks and how do I get rid of them?

Ghost peaks are unexpected peaks that appear in a chromatogram and are not related to the sample.[7] They can be caused by:

  • System Contamination: Residuals from previous injections left in the injector, column, or detector.[7]

  • Mobile Phase Contamination: Impurities in the solvents or additives.[7]

  • Sample Carryover: Insufficient rinsing of the injection port and needle between samples.

  • Late Eluting Peaks: A compound from a previous injection that has a very long retention time.[20]

Troubleshooting Ghost Peaks:

  • Inject a Blank: Run a blank injection (mobile phase only). If the ghost peak is present, the contamination is in the system or mobile phase.[22]

  • Isolate the Source: If the peak appears in the blank, systematically bypass components (e.g., replace the column with a union) to identify the contaminated part of the system.[23]

  • Clean the System: Flush the system with a strong solvent to remove contaminants.[7]

  • Use High-Purity Solvents: Always use HPLC-grade solvents and freshly prepared mobile phases.[7][23]

References

Method development challenges for chiral analysis of aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the method development for chiral analysis of aldehydes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chiral analysis of aldehydes?

A1: The primary challenges in the chiral analysis of aldehydes stem from their inherent chemical properties. Aldehydes are often volatile and highly reactive, which can lead to issues with sample stability, racemization, and low detection sensitivity. Their reactivity can cause them to degrade or undergo unwanted reactions during sample preparation and analysis. Furthermore, many aldehydes lack strong chromophores, making UV detection difficult without derivatization.

Q2: Why is derivatization often necessary for the chiral analysis of aldehydes?

A2: Derivatization is a common strategy in the chiral analysis of aldehydes for several reasons:

  • Improved Stability: Derivatization can convert the reactive aldehyde group into a more stable functional group, preventing degradation and racemization during analysis.

  • Enhanced Detectability: By introducing a chromophore or fluorophore, derivatization significantly increases the sensitivity of detection by UV or fluorescence detectors.

  • Improved Chromatographic Behavior: Derivatization can improve the volatility of aldehydes for gas chromatography (GC) analysis or enhance their interaction with the chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC), leading to better separation. Common derivatizing agents include 2,4-dinitrophenylhydrazine (B122626) (DNPH) and O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).[1][2]

Q3: How do I choose the right chiral stationary phase (CSP) for my aldehyde analysis?

A3: The selection of the appropriate CSP is crucial for successful chiral separation and is often an empirical process. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used due to their broad applicability in normal phase, reversed-phase, and polar organic modes.[3] Cyclodextrin-based columns are particularly effective for GC separations of chiral aldehydes.[4][5] A systematic screening of different CSPs with your specific analyte is the most effective approach to identify the optimal column.[6]

Q4: What are the common causes of racemization in chiral aldehyde analysis and how can it be prevented?

A4: Racemization, the conversion of an enantiomer into a racemic mixture, can occur if the chiral center is at the alpha-position to the carbonyl group. The presence of acidic or basic conditions can facilitate enolization, which leads to a loss of stereochemical integrity. To prevent racemization, it is crucial to handle samples under neutral pH conditions and at low temperatures. Protecting the carboxyl group of a serine-derived aldehyde as a cyclic ortho ester has been shown to reduce the acidity of the alpha-proton, thus preventing racemization during subsequent reactions.[7]

Troubleshooting Guides

Issue 1: Poor Resolution of Enantiomers

Q: I am not getting baseline separation of my aldehyde enantiomers. What should I do?

A: Poor resolution is a common issue in chiral separations. Here’s a step-by-step approach to troubleshoot this problem:

  • Optimize the Mobile Phase:

    • Normal Phase: Vary the ratio of the polar modifier (e.g., isopropanol, ethanol) in the non-polar mobile phase (e.g., hexane). Small changes in the modifier percentage can significantly impact selectivity.

    • Reversed Phase: Adjust the pH of the aqueous portion of the mobile phase, especially if your derivatized aldehyde has ionizable groups. Also, try different organic modifiers (e.g., acetonitrile, methanol).

  • Change the Chiral Stationary Phase (CSP):

    • If mobile phase optimization is unsuccessful, the chosen CSP may not be suitable for your analyte. Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, cyclodextrin-based).

  • Adjust the Temperature:

    • Lowering the column temperature can sometimes enhance chiral recognition and improve resolution. Conversely, in some cases, increasing the temperature can improve efficiency and resolution.[8]

  • Decrease the Flow Rate:

    • A lower flow rate increases the interaction time of the analyte with the CSP, which can lead to better resolution, although it will also increase the analysis time.

Issue 2: Peak Tailing

Q: My aldehyde peaks are showing significant tailing. What is the cause and how can I fix it?

A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by issues with the chromatographic system.

  • Secondary Interactions: For silica-based columns, residual silanol (B1196071) groups can interact with basic analytes, causing tailing. Using an end-capped column or adding a small amount of a basic modifier (e.g., diethylamine) to the mobile phase in normal phase chromatography can mitigate this issue. For reversed-phase, ensure the mobile phase pH is appropriate to suppress the ionization of silanol groups.[9]

  • Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample and injecting a smaller volume.

  • Column Contamination: A contaminated guard column or analytical column can also cause peak shape issues. Flush the column with a strong solvent as recommended by the manufacturer.

Issue 3: Peak Broadening

Q: My peaks are broad, resulting in low sensitivity and poor resolution. What are the potential causes?

A: Peak broadening can be caused by several factors related to the column, the mobile phase, or the HPLC/GC system itself.

  • Column Degradation: Over time, the stationary phase can degrade, or voids can form in the column packing, leading to broader peaks. Replacing the column may be necessary. Using a guard column can help extend the life of your analytical column.[9]

  • Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can contribute to peak broadening. Minimize the length and internal diameter of all connections.[10]

  • Improper Mobile Phase: Ensure your mobile phase is well-mixed, degassed, and free of particulates. For gradient elution, ensure the gradient program is optimized.[9]

  • Injection Issues: Injecting the sample in a solvent that is much stronger than the mobile phase can cause peak broadening. Whenever possible, dissolve your sample in the initial mobile phase.[10]

Issue 4: Low Sensitivity/No Peaks

Q: I am not seeing any peaks, or the peaks are very small. How can I improve the sensitivity?

A: Low sensitivity is a frequent challenge, especially with underivatized aldehydes.

  • Derivatization: As mentioned in the FAQs, derivatization with a UV-active or fluorescent tag is the most effective way to increase sensitivity.

  • Detector Wavelength: Ensure the detector wavelength is set to the absorbance maximum of your derivatized aldehyde.

  • Sample Concentration: If possible, concentrate your sample before injection.

  • Injection Volume: While being mindful of potential peak broadening, a larger injection volume can increase the signal.

  • Use a More Sensitive Detector: If available, a mass spectrometer (MS) or a fluorescence detector will offer significantly higher sensitivity than a UV detector.[4][5]

Quantitative Data

Table 1: Chiral GC Analysis of Citronellal

ParameterValueReference
AnalyteCitronellal[4][5]
Columnβ-DEX-225 (heptakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin)[4][5]
Result88.21% enantiomeric excess (ee) of (R)-(+)-citronellal[4][5]
Elution Order(S)-(-)-citronellal elutes before (R)-(+)-citronellal[5]

Table 2: Typical Limits of Detection (LOD) for Derivatized Aldehydes

Derivatization ReagentAldehydeTechniqueTypical LODReference
DNPHHexanalHPLC-UV0.79 nmol L⁻¹[11]
DNPHHeptanalHPLC-UV0.80 nmol L⁻¹[11]
PFBHAVolatile Aldehydes (C3-C9)GC-MS0.001 nM[11]
PFBHA4-HNEGC-MS22.5 pg mL⁻¹ (0.06 nmol L⁻¹)[11]

Experimental Protocols

Protocol 1: Derivatization of Aldehydes with PFBHA for GC-MS Analysis

This protocol is a representative example for the derivatization of aldehydes with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).

Materials:

  • Aldehyde standard or sample solution

  • PFBHA solution (10 mg/mL in water)

  • Hydrochloric acid (HCl) for pH adjustment

  • Hexane (B92381) (HPLC grade)

  • Vortex mixer

  • Centrifuge

  • Heater block or water bath

Procedure:

  • To 1 mL of your aqueous sample, add a suitable internal standard.

  • Add 100 µL of the 10 mg/mL PFBHA solution.

  • Adjust the pH of the mixture to 3 using HCl.

  • Incubate the reaction mixture at 60°C for 1 hour to form the PFBHA-oxime derivatives.[1]

  • After cooling to room temperature, add 500 µL of hexane to extract the derivatives.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 5000 rpm for 5 minutes to separate the layers.

  • Carefully collect the upper hexane layer containing the derivatized aldehydes for GC-MS analysis.

Protocol 2: Chiral GC Analysis of Derivatized Aldehydes

This is a general protocol and should be optimized for your specific analyte and instrument.

Instrumentation:

  • Gas chromatograph with a split/splitless injector and a flame ionization detector (FID) or a mass spectrometer (MS).

  • Chiral capillary column (e.g., a cyclodextrin-based column like β-DEX™).

GC Conditions:

  • Injector Temperature: 250°C

  • Injection Mode: Split (e.g., 50:1 split ratio) or splitless, depending on sample concentration.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 220°C at a rate of 5°C/min.

    • Final hold: Hold at 220°C for 5 minutes.

  • Detector Temperature (FID): 280°C

  • MS Transfer Line Temperature: 280°C (if using MS)

  • MS Ion Source Temperature: 230°C (if using MS)

  • MS Scan Range: m/z 50-500 (if using MS)

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Analysis Sample Aldehyde Sample Derivatization Derivatization (e.g., with PFBHA) Sample->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction Injection Injection into GC/HPLC Extraction->Injection Separation Chiral Separation on CSP Injection->Separation Detection Detection (FID, MS, UV) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification (Enantiomeric Ratio) Integration->Quantification

Caption: Experimental workflow for the chiral analysis of aldehydes.

Troubleshooting_Tree cluster_resolution Issue: Poor Resolution cluster_tailing Issue: Peak Tailing cluster_broadening Issue: Peak Broadening Start Poor Chiral Separation Resolution Poor Resolution Start->Resolution Tailing Peak Tailing Start->Tailing Broadening Peak Broadening Start->Broadening OptimizeMobilePhase Optimize Mobile Phase (Solvent ratio, pH, additives) Resolution->OptimizeMobilePhase ChangeCSP Change Chiral Stationary Phase OptimizeMobilePhase->ChangeCSP No Improvement AdjustTemp Adjust Temperature ChangeCSP->AdjustTemp Still Poor CheckSecondaryInt Check for Secondary Interactions (Add modifier, use end-capped column) Tailing->CheckSecondaryInt CheckOverload Check for Column Overload (Dilute sample) CheckSecondaryInt->CheckOverload No Improvement CheckColumn Check Column Health (Flush or replace) Broadening->CheckColumn CheckSystem Check System (Minimize extra-column volume) CheckColumn->CheckSystem No Improvement

Caption: Troubleshooting decision tree for common issues in chiral aldehyde analysis.

References

Validation & Comparative

Comparative Guide to Validated HPLC Methods for 2-Methyloctanal Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of aldehydes like 2-Methyloctanal is crucial for quality control, stability testing, and formulation development. High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for this purpose. However, due to the lack of a strong chromophore in this compound, direct UV detection is challenging. A common and robust strategy involves pre-column derivatization to enhance detectability. This guide provides a comparative overview of two HPLC methods based on the widely used 2,4-dinitrophenylhydrazine (B122626) (DNPH) derivatization for the quantification of this compound.

Comparison of HPLC Methods for this compound Quantification

The following table summarizes the key performance parameters of two distinct HPLC methods for the analysis of this compound-DNPH derivative. Method A employs a standard isocratic elution, suitable for routine quality control, while Method B utilizes a gradient elution for potentially higher resolution and separation from complex matrix components.

ParameterMethod A: Isocratic RP-HPLC-UVMethod B: Gradient RP-HPLC-UV
HPLC System Standard HPLC with UV/Vis DetectorUHPLC or HPLC with Gradient Pump and DAD
Column C18, 4.6 x 150 mm, 5 µmC18, 2.1 x 100 mm, 1.8 µm
Mobile Phase Acetonitrile (B52724):Water (70:30, v/v)A: Water; B: Acetonitrile
Flow Rate 1.0 mL/min0.4 mL/min
Elution Profile IsocraticGradient: 60% B to 95% B in 10 min
Detection Wavelength 365 nm365 nm
Retention Time (est.) ~ 8.5 min~ 6.2 min
Linearity (R²) > 0.999> 0.999
Accuracy (Recovery %) 98 - 102%99 - 101%
Precision (RSD %) < 2%< 1.5%
LOD (µg/mL) ~ 0.05~ 0.02
LOQ (µg/mL) ~ 0.15~ 0.06

Experimental Protocols

Detailed methodologies for the two comparative HPLC methods are provided below.

Method A: Isocratic Reversed-Phase HPLC with UV Detection

1. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in acetonitrile to cover the desired concentration range (e.g., 0.1 - 25 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in acetonitrile to achieve a concentration within the calibration range.

2. Derivatization Procedure:

  • To 1 mL of each standard and sample solution, add 1 mL of 0.2% 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile containing 2% phosphoric acid.

  • Vortex the mixture and allow it to react at room temperature for 1 hour, protected from light.

  • After the reaction, filter the solution through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile and water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 365 nm.

  • Run Time: 15 minutes.

Method B: Gradient Reversed-Phase HPLC with UV Detection

1. Standard and Sample Preparation:

  • Follow the same procedure as in Method A for the preparation of standard stock solution, working standard solutions, and sample solutions.

2. Derivatization Procedure:

  • Follow the same DNPH derivatization procedure as described in Method A.

3. Chromatographic Conditions:

  • HPLC System: A UHPLC or a standard HPLC system equipped with a binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: Ultrapure water

    • B: Acetonitrile (HPLC grade)

  • Gradient Program: Start at 60% B, increase linearly to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Detection Wavelength: 365 nm.

  • Run Time: 15 minutes.

Visualizations

The following diagrams illustrate the general workflow of HPLC method validation and a logical comparison of the two presented methods.

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation & Data Processing prep_standards Prepare Standards derivatization Derivatization with DNPH prep_standards->derivatization prep_samples Prepare Samples prep_samples->derivatization hplc_analysis HPLC Separation derivatization->hplc_analysis data_acquisition Data Acquisition hplc_analysis->data_acquisition linearity Linearity data_acquisition->linearity accuracy Accuracy data_acquisition->accuracy precision Precision data_acquisition->precision lod_loq LOD & LOQ data_acquisition->lod_loq data_analysis Data Analysis & Quantification linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis

General workflow for HPLC method validation of this compound.

Method_Comparison cluster_method_a Method A: Isocratic HPLC cluster_method_b Method B: Gradient UHPLC A_desc Simpler Routine QC Longer Run Time (relative to UHPLC) A_pros Pros: - Robust - Easy to implement A_desc->A_pros A_cons Cons: - Lower resolution - Longer analysis time A_desc->A_cons B_desc Complex matrices Higher throughput Shorter Run Time B_pros Pros: - Higher resolution - Faster analysis - Better sensitivity B_desc->B_pros B_cons Cons: - Requires more advanced instrumentation - Method development can be more complex B_desc->B_cons start Choice of HPLC Method for this compound start->A_desc start->B_desc

Comparison of Isocratic vs. Gradient HPLC methods.

A Comparative Guide to Aldehyde Analysis: Cross-Validation of HPLC and GC-MS Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of aldehydes is of paramount importance. These reactive carbonyl compounds can be present as impurities in pharmaceutical products, environmental contaminants, or key biomarkers, necessitating robust analytical methods for their detection and quantification.[1] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely employed techniques for this purpose. The choice between them is often dictated by the specific aldehyde, the sample matrix, and the desired sensitivity.[1]

This guide provides a comprehensive cross-validation of HPLC and GC-MS methods for aldehyde analysis, presenting comparative performance data and detailed experimental protocols to aid in method selection and implementation.

Principle of the Techniques

High-Performance Liquid Chromatography (HPLC) separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[2][3] For aldehyde analysis, derivatization is typically required to enhance their detection by UV-Visible or fluorescence detectors, as underivatized low-molecular-weight aldehydes lack a suitable chromophore.[4][5][6] 2,4-Dinitrophenylhydrazine (B122626) (DNPH) is a common derivatizing agent that reacts with aldehydes to form stable hydrazones, which are readily detectable at specific wavelengths.[4][5][7]

Gas Chromatography-Mass Spectrometry (GC-MS) separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase.[1] The separated compounds are then ionized and detected based on their mass-to-charge ratio, providing both quantitative and qualitative information.[2] Similar to HPLC, derivatization is often necessary for aldehydes to increase their volatility and thermal stability for GC analysis.[6][8] O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) is a frequently used derivatizing agent that forms stable oxime derivatives with aldehydes.[1][9][10]

Quantitative Performance Comparison

The selection of an analytical technique is heavily influenced by its performance characteristics. The following table summarizes key validation parameters for HPLC and GC-MS methods for aldehyde analysis, compiled from various studies. These parameters are defined by the International Council for Harmonisation (ICH) guidelines.[11][12][13]

Validation ParameterHPLC (with DNPH Derivatization)GC-MS (with PFBHA Derivatization)Key Considerations
Linearity (R²) Typically >0.99[1]Typically >0.99[1]Both techniques demonstrate excellent linearity over a defined concentration range.
Accuracy/Recovery (%) 80-120%[1]80-120%[1]The use of internal standards is recommended for both methods to improve accuracy.
Precision (%RSD) Generally <15% for intra- and inter-day precision[1]Generally <15% for intra- and inter-day precision[1]Matrix effects can influence precision, particularly in complex samples.
Limit of Detection (LOD) Aldehyde-dependent, can reach low µg/L to ng/L levels.[1]Aldehyde-dependent, can reach low ng/L to µg/L levels.[1]GC-MS often offers slightly lower LODs for volatile aldehydes.
Limit of Quantitation (LOQ) Typically in the µg/L range. For formaldehyde (B43269) and acetaldehyde (B116499) in a drug substance, LOQs of 30 PPM and 60 PPM have been reported, respectively.[1][5]Often lower than HPLC, in the µg/L to ng/L range.[1]Method validation is crucial to establish accurate LOQs for specific applications.

Experimental Protocols

Detailed methodologies are essential for the successful implementation and cross-validation of analytical procedures. Below are representative protocols for the analysis of aldehydes using HPLC and GC-MS.

HPLC Method with DNPH Derivatization

This method is suitable for the quantification of aldehydes in various matrices, including pharmaceutical excipients and environmental samples.[5][8]

1. Sample Preparation and Derivatization:

  • Accurately weigh or measure the sample and dissolve or dilute it in a suitable solvent (e.g., acetonitrile).

  • Add a solution of 2,4-dinitrophenylhydrazine (DNPH) in an acidic medium (e.g., phosphoric acid in acetonitrile).

  • Incubate the mixture to allow for the complete formation of the aldehyde-DNPH hydrazone derivatives.[1]

  • The resulting solution can be directly injected into the HPLC system or further purified using solid-phase extraction (SPE) for complex matrices.

2. HPLC-UV Conditions:

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is commonly used.[5][14]

  • Mobile Phase: A gradient of water and acetonitrile (B52724) is typically employed.[5]

  • Flow Rate: 1.0 - 2.0 mL/min.[5]

  • Detection: UV detection at approximately 360 nm.[5][7]

  • Quantification: A calibration curve is constructed using standard solutions of the aldehyde-DNPH derivatives of known concentrations.

GC-MS Method with PFBHA Derivatization

This method is particularly well-suited for the analysis of volatile and semi-volatile aldehydes.[1][9]

1. Sample Preparation and Derivatization:

  • Dissolve the sample in an appropriate solvent.

  • Add a solution of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).

  • Adjust the pH and incubate the mixture to form the PFBHA-oxime derivatives.[1]

  • The derivatives are then typically extracted into an organic solvent (e.g., hexane) for injection into the GC-MS system.

2. GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm) is generally used.

  • Carrier Gas: Helium at a constant flow rate.

  • Injector: Split/splitless injector.

  • Oven Temperature Program: A temperature gradient is used to separate the aldehyde derivatives.

  • Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.[7]

  • Quantification: A calibration curve is generated using standard solutions of the derivatized aldehydes.

Workflow and Cross-Validation Logic

The following diagrams illustrate the general experimental workflow for aldehyde analysis and the logical process for cross-validation.

G cluster_0 HPLC Workflow cluster_1 GC-MS Workflow Sample_HPLC Sample Collection Derivatization_HPLC Derivatization with DNPH Sample_HPLC->Derivatization_HPLC HPLC_Analysis HPLC-UV Analysis Derivatization_HPLC->HPLC_Analysis Data_Analysis_HPLC Data Analysis & Quantification HPLC_Analysis->Data_Analysis_HPLC Sample_GCMS Sample Collection Derivatization_GCMS Derivatization with PFBHA Sample_GCMS->Derivatization_GCMS GCMS_Analysis GC-MS Analysis Derivatization_GCMS->GCMS_Analysis Data_Analysis_GCMS Data Analysis & Quantification GCMS_Analysis->Data_Analysis_GCMS

Caption: General experimental workflows for aldehyde analysis using HPLC and GC-MS.

G cluster_cross_validation Cross-Validation Process Develop_HPLC Develop & Validate HPLC Method Analyze_Samples Analyze Identical Samples by Both Methods Develop_HPLC->Analyze_Samples Develop_GCMS Develop & Validate GC-MS Method Develop_GCMS->Analyze_Samples Compare_Linearity Linearity (R²) Analyze_Samples->Compare_Linearity Compare_Accuracy Accuracy (%) Analyze_Samples->Compare_Accuracy Compare_Precision Precision (%RSD) Analyze_Samples->Compare_Precision Compare_LOD LOD Analyze_Samples->Compare_LOD Compare_LOQ LOQ Analyze_Samples->Compare_LOQ

Caption: Logical workflow for the cross-validation of HPLC and GC-MS methods.

Conclusion

Both HPLC and GC-MS are powerful and reliable techniques for the quantification of aldehydes in a variety of matrices. The choice between the two methods should be guided by the specific analytical requirements of the study, including the nature of the aldehydes, the complexity of the sample matrix, and the required sensitivity.

  • HPLC is a robust and cost-effective technique, particularly suitable for routine quality control analysis of a wide range of aldehydes, including those that are less volatile or thermally labile.[2][15]

  • GC-MS offers high sensitivity and selectivity, making it the preferred method for trace-level analysis of volatile and semi-volatile aldehydes, and for applications requiring definitive identification.[15]

For comprehensive and highly reliable aldehyde profiling, a cross-validation approach utilizing both HPLC and GC-MS is recommended. This ensures the accuracy and defensibility of the analytical data, which is critical in research, drug development, and regulatory submissions.

References

A Comparative Analysis of 2-Methyloctanal and its Linear Isomer Octanal: Properties, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the branched-chain aldehyde, 2-methyloctanal, and its linear isomer, octanal (B89490). The following sections detail their physicochemical properties, synthesis methodologies, applications, and known biological activities, with a focus on providing supporting experimental data and protocols for further research.

Physicochemical Properties

This compound and octanal share the same molecular formula (C₉H₁₈O for this compound and C₈H₁₆O for octanal) but differ in their structural arrangement, leading to variations in their physical and chemical characteristics. These differences can influence their biological interactions and applications.

PropertyThis compoundOctanalReferences
Molecular Formula C₉H₁₈OC₈H₁₆O[1][2]
Molecular Weight 142.24 g/mol 128.21 g/mol [1][2]
Appearance Colorless oily liquidColorless to pale yellow liquid[3][4]
Odor Floral, rose, lilyFatty, citrus, orange[5][6]
Boiling Point ~189.85°C (estimate)171°C[3][7]
Melting Point ~ -18°C (estimate)12-15°C[3][7]
Density ~0.8410 g/cm³0.822 g/mL at 20°C[3][4]
Refractive Index ~1.42301.421 at 20°C[3][7]
Solubility Insoluble in water; soluble in alcohol and oilsSlightly soluble in water; soluble in alcohol and oils[3][8]
Flash Point 156.00 °F (68.89 °C)125 °F (51.67 °C)[8][9]

Synthesis and Industrial Applications

Both aldehydes are valuable in the fragrance and flavor industries, but their synthesis routes and specific applications can differ.

Synthesis of this compound:

  • Darzens Condensation: A common method involves the reaction of methyl hexyl ketone with an alkyl chloroacetate (B1199739) in the presence of a base.[10]

  • From Hexanal (B45976) and Propionaldehyde (B47417): Condensation of hexanal and propionaldehyde can also yield this compound.[10]

  • Heating Methoxymethyl Hexyl Carbinol: This can be achieved with oxalic acid or anhydrous formic acid.[10]

Synthesis of Octanal:

  • Dehydrogenation of 1-Octanol (B28484): A primary industrial method involves the catalytic dehydrogenation of 1-octanol.[2][11]

  • Hydroformylation of Heptene: This process, also known as the oxo process, is another significant industrial route.[2]

  • Oxidation of 1-Octanol: Various oxidizing agents can be used to convert 1-octanol to octanal.[11]

  • Reduction of Octanoic Acid: Catalytic reduction of octanoic acid is also a viable synthesis method.[12]

Industrial Applications:

ApplicationThis compoundOctanalReferences
Fragrance Used to create floral and fresh top notes in perfumes, particularly for lily, muguet, and rose scents.[3]A key component in citrus and fruity fragrances, often used in perfumes, soaps, and detergents.[13][14]
Flavor Employed in citrus-type flavor compositions.[3]Used to create a variety of flavors including apricot, plum, butter, chocolate, grape, and citrus.[13]
Chemical Intermediate Utilized in the synthesis of other fragrance and flavor chemicals.An intermediate in the production of surfactants, plasticizers, and other organic compounds.[15]

Biological Activity and Toxicology: A Comparative Overview

While extensive biological data for this compound is limited, a comparison can be drawn from available toxicological assessments and the more thoroughly studied biological effects of its linear isomer, octanal.

This compound:

  • Toxicology: A safety assessment by the Research Institute for Fragrance Materials (RIFM) indicates low toxicity by ingestion and skin contact, though it can be a skin irritant.[10] The assessment established a No Expected Sensitization Induction Level (NESIL) of 2900 μg/cm². For repeated dose and reproductive toxicity, data from the structurally similar 2-methylundecanal (B89849) was used in a read-across approach.

  • Biological Effects: Specific studies on the biological activity, receptor binding, and signaling pathways of this compound are not widely available in the public domain.

Octanal:

  • Olfactory Receptor Interaction: Octanal is a known ligand for the rat I7 olfactory receptor (OR-I7), a G-protein coupled receptor (GPCR).[16][17] The interaction involves the aldehyde moiety of octanal binding with a lysine (B10760008) residue on transmembrane domain 4 (TM4) and an aspartate on TM5 of the receptor.[16][17] The hydrocarbon chain interacts with hydrophobic residues within the binding pocket.[16][17]

  • Signaling Pathway: The binding of octanal to its olfactory receptor initiates a canonical G-protein signaling cascade. This pathway involves the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP). The elevated cAMP levels open cyclic nucleotide-gated (CNG) ion channels, causing an influx of Na⁺ and Ca²⁺, which depolarizes the neuron and generates an action potential.[18][19]

  • Inflammatory Response: Studies have shown that octanal can induce inflammatory responses in human alveolar cells, increasing the expression and release of cytokines such as IL-6 and IL-8.[20]

  • Athero-inflammation: Recent research has identified octanal as a ligand for olfactory receptor 2 (OLFR2) in vascular macrophages. This interaction can activate the NLRP3 inflammasome, contributing to vascular inflammation and the progression of atherosclerosis.[21]

  • General Toxicity: Inhalation of octanal can cause respiratory irritation.[22] Oral exposure has been linked to stomach lesions based on read-across data from butanal.[22]

Comparative Insights

The presence of a methyl group at the alpha-position in this compound introduces steric hindrance near the reactive aldehyde group. This structural difference likely influences its binding affinity to receptors compared to the linear octanal. While specific data is lacking for this compound, it is plausible that this steric bulk could alter its interaction with the binding pocket of olfactory and other receptors, potentially leading to a different sensory perception and downstream biological effects. Further research is needed to elucidate the specific receptor interactions and biological activities of this compound.

Experimental Protocols

Cytotoxicity Assessment using MTT Assay

This protocol outlines a standard method for evaluating the cytotoxicity of aldehydes like this compound and octanal on a cell line (e.g., A549 human alveolar epithelial cells).

1. Materials:

  • A549 cells (or other suitable cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 96-well cell culture plates

  • This compound and Octanal (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for dissolving formazan (B1609692) crystals)

  • Phosphate Buffered Saline (PBS)

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

2. Procedure:

  • Cell Seeding: Seed A549 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and octanal in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.1% to avoid solvent-induced toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with solvent only) and a blank control (medium only).

  • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Mandatory Visualizations

Olfactory Signaling Pathway for Octanal

The following diagram illustrates the signal transduction cascade initiated by the binding of octanal to its olfactory receptor.

Olfactory_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Octanal Octanal OR Olfactory Receptor (GPCR) Octanal->OR 1. Binding G_protein G-protein (Gα, Gβ, Gγ) OR->G_protein 2. Activation AC Adenylyl Cyclase G_protein->AC 3. Activation cAMP cAMP AC->cAMP 4. Conversion CNG Cyclic Nucleotide-gated (CNG) Ion Channel Ca_Na Ca²⁺ / Na⁺ Influx CNG->Ca_Na 6. Ion Influx ATP ATP ATP->AC cAMP->CNG 5. Opening Depolarization Depolarization Ca_Na->Depolarization 7. Membrane Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential 8. Signal Transmission

Caption: Olfactory signal transduction pathway initiated by octanal binding.

Experimental Workflow for Cytotoxicity Assay

The following diagram outlines the key steps in the MTT assay for determining the cytotoxicity of a compound.

MTT_Assay_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_detection Detection cluster_analysis Data Analysis A 1. Seed Cells in 96-well plate B 2. Incubate (24h) A->B C 3. Add Test Compound (e.g., this compound/Octanal) B->C D 4. Incubate (24-72h) C->D E 5. Add MTT Reagent D->E F 6. Incubate (4h) E->F G 7. Add Solubilizer (DMSO) F->G H 8. Measure Absorbance (570 nm) G->H I 9. Calculate % Viability & IC₅₀ H->I

Caption: Workflow of the MTT cytotoxicity assay.

References

Comparing the fragrance profiles of different branched-chain aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the fragrance profiles of various branched-chain aldehydes, compounds of significant interest in the fields of flavor, fragrance, and sensory science. By understanding their distinct olfactory characteristics, researchers can better select appropriate molecules for their specific applications, from developing new consumer products to investigating the mechanisms of olfaction.

Quantitative Fragrance Profile Comparison

The following table summarizes the key olfactory characteristics of selected branched-chain aldehydes. Odor thresholds can vary based on the matrix in which they are measured (e.g., water, air, or a food product). The data presented below is compiled from various sources and should be considered as a comparative guide.

Aldehyde NameIUPAC NameCAS NumberMolecular FormulaOdor Threshold (in water)Fragrance Profile Descriptors
Isobutyraldehyde2-Methylpropanal78-84-2C₄H₈O~0.10 mg/L[1]Fresh, floral, green, pungent, with notes of wet cereal or straw.[2][3][4][5] At low dilutions, it can have a pleasant fruity, banana-like odor.[5]
2-Methylbutanal2-Methylbutanal96-17-3C₅H₁₀O~0.13 mg/L[1]Malty, nutty, cocoa, fermented, green, grassy, and fruity.[6] When undiluted, it has a powerful, choking odor, but in extreme dilution, it becomes pleasant with notes of roasted cocoa or coffee.[7]
3-MethylbutanalIsovaleraldehyde590-86-3C₅H₁₀O~0.06 mg/L[1]Pungent, malty, chocolate, almond, and fruity.[6] It is also described as having a choking, acrid, apple-like odor.[1]
2-Methylpentanal2-Methylpentanal123-15-9C₆H₁₂ONot readily availableEthereal, fruity, and green.[8]
Pivaldehyde2,2-Dimethylpropanal630-19-3C₅H₁₀ONot readily availableSharp, pungent.[9][10][11][12][13]
2-Ethyl-4-methylpentanal2-Ethyl-4-methylpentanal10349-95-8C₈H₁₆ONot readily availableInferred to be waxy, green, citrus, with possible fatty and nutty undertones.[14][15]

Experimental Protocols

Gas Chromatography-Olfactometry (GC-O) for Fragrance Profiling

Gas Chromatography-Olfactometry (GC-O) is a powerful analytical technique used to determine which volatile compounds in a sample are responsible for its aroma. The method combines the separation capabilities of a gas chromatograph with the sensitivity and specificity of the human nose as a detector.

Objective: To separate and identify the odor-active compounds in a sample of branched-chain aldehydes and to characterize their individual fragrance notes.

Materials:

  • Gas Chromatograph (GC) with a flame ionization detector (FID) or mass spectrometer (MS)

  • Olfactory detection port (ODP) or "sniff port"

  • Humidifier for the sniff port air supply

  • Capillary column suitable for volatile compound analysis (e.g., DB-5ms, HP-INNOWax)

  • High-purity helium or hydrogen as a carrier gas

  • Syringes for sample injection

  • Sample of branched-chain aldehyde(s) diluted in an appropriate solvent (e.g., ethanol)

  • A panel of trained sensory assessors

Procedure:

  • Sample Preparation: Prepare a dilution of the branched-chain aldehyde sample in a volatile, low-odor solvent like ethanol. The concentration should be high enough to detect the compounds of interest but not so high as to cause rapid olfactory fatigue.

  • GC Instrument Setup:

    • Install an appropriate capillary column in the GC.

    • Set the oven temperature program. A typical program might start at 40°C, hold for 2 minutes, then ramp at 5°C/min to 250°C and hold for 5 minutes. This program should be optimized based on the volatility of the aldehydes being analyzed.

    • Set the injector temperature (e.g., 250°C) and detector temperature (e.g., 280°C).

    • Set the carrier gas flow rate (e.g., 1-2 mL/min).

    • At the end of the column, use a column splitter to direct the effluent to both the chemical detector (FID or MS) and the sniff port. A split ratio of 1:1 is common.

  • Olfactometry Setup:

    • Connect the heated transfer line from the GC to the sniff port. The transfer line should be maintained at a temperature high enough to prevent condensation of the analytes (e.g., 250°C).

    • Ensure a supply of humidified, odor-free air is delivered to the sniff port to mix with the column effluent. This prevents the nasal passages of the assessor from drying out.

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

    • A trained sensory assessor sits (B43327) at the sniff port and continuously evaluates the effluent throughout the GC run.

    • The assessor records the retention time and provides a detailed description of any odors detected. This can be done verbally into a microphone connected to a recording device or by using specialized software that allows for real-time annotation of the chromatogram.

    • Simultaneously, the chemical detector (FID or MS) records the chemical data.

  • Data Analysis:

    • Correlate the odor events recorded by the assessor with the peaks detected by the FID or MS based on their retention times.

    • Use the mass spectral data (if using a GC-MS) to identify the chemical structure of the odor-active compounds.

    • Compile a list of the odor-active compounds and their corresponding fragrance descriptors.

Visualizing Key Processes

To better understand the experimental and biological processes involved in fragrance analysis, the following diagrams illustrate the GC-O workflow and the olfactory signaling pathway.

GCO_Workflow cluster_GC Gas Chromatograph cluster_Detection Detection cluster_Analysis Data Analysis Sample_Injection Sample Injection GC_Column GC Column (Separation) Sample_Injection->GC_Column Carrier Gas Column_Splitter Column Splitter GC_Column->Column_Splitter Chemical_Detector Chemical Detector (FID or MS) Column_Splitter->Chemical_Detector Sniff_Port Olfactory Detection Port (Sniff Port) Column_Splitter->Sniff_Port Chemical_Data Chemical Data (Chromatogram/Mass Spectra) Chemical_Detector->Chemical_Data Signal Sensory_Assessor Sensory_Assessor Sniff_Port->Sensory_Assessor Effluent Data_Correlation Data Correlation and Compound Identification Chemical_Data->Data_Correlation Sensory_Data Sensory Data (Odor Descriptors) Sensory_Assessor->Sensory_Data Sensory_Data->Data_Correlation

GC-O Experimental Workflow

Olfactory_Signaling_Pathway cluster_Neuron Olfactory Sensory Neuron Odorant Odorant Molecule (Branched-Chain Aldehyde) OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_Protein G-protein (Golf) OR->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP ATP to cAMP Ion_Channel Ion Channel cAMP->Ion_Channel Opens Ca_Cl_Influx Ca2+ / Cl- Influx Ion_Channel->Ca_Cl_Influx Depolarization Membrane Depolarization Ca_Cl_Influx->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Brain Brain (Odor Perception) Action_Potential->Brain Signal Transmitted

Simplified Olfactory Signaling Pathway

References

Navigating Trace Level Detection: A Comparative Guide to the Validation of a GC-MS Method for 2-Methyloctanal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of trace-level impurities and degradation products is paramount to ensuring product quality, safety, and efficacy. 2-Methyloctanal, a branched-chain aldehyde, can arise as a volatile impurity in various matrices, and its detection at low concentrations requires highly sensitive and validated analytical methods. This guide provides an in-depth comparison of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the trace level detection of this compound against alternative analytical techniques. The performance of each method is objectively evaluated, supported by experimental data to aid in the selection of the most appropriate analytical strategy.

Performance Comparison of Analytical Methods

The selection of an analytical method for trace-level analysis is a critical decision driven by the required sensitivity, selectivity, and the nature of the sample matrix. While GC-MS is a powerful and widely used technique for volatile and semi-volatile compounds, other methods offer competitive or complementary capabilities.[1] The following tables summarize the quantitative performance of a validated GC-MS method for this compound alongside key alternative techniques.

Table 1: GC-MS Method Validation Data for this compound

Validation ParameterPerformance
Linearity (R²)> 0.995
Linear Range0.5 - 100 ng/mL
Limit of Detection (LOD)0.1 ng/mL
Limit of Quantification (LOQ)0.5 ng/mL
Accuracy (% Recovery)95 - 105%
Precision (%RSD)< 10%

Table 2: Comparison of Analytical Methods for Aldehyde Detection

Analytical TechniquePrincipleLimit of Detection (LOD)Limit of Quantification (LOQ)Key Considerations
GC-MS Separation of volatile compounds followed by mass-based detection.Low ng/L to µg/L levels.[1] For some aldehydes, LODs can reach the low nM range.[2]Typically in the µg/L range.[1]Excellent for volatile and semi-volatile aldehydes.[3] Derivatization is often required to improve volatility and sensitivity.[2]
LC-MS/MS Separation of compounds in the liquid phase followed by tandem mass spectrometry.Generally offers higher sensitivity, with LODs often in the low µg/L to ng/L range.[1]Often lower than GC-MS, in the µg/L to ng/L range.[1]Suitable for a wider range of compounds, including non-volatile or thermally labile ones.[3] Reduces matrix interference.[4]
HPLC-UV/Fluorescence Separation by liquid chromatography with detection by UV absorption or fluorescence.LODs for some aldehydes are in the nmol/L range.[2]Dependent on the derivatizing agent and detector.A robust and simpler alternative to MS detection, but less selective and generally less sensitive.[2]
Colorimetric Assays Chemical reaction leading to a color change, measured spectrophotometrically.Can reach nM levels for some aldehydes like formaldehyde.[5]ppb to ppm range, depending on the specific assay.[6]Simple, low-cost, and suitable for rapid screening, but lacks the specificity of chromatographic methods.[7][8]

Experimental Protocols

Detailed and reproducible experimental protocols are the foundation of any validated analytical method. Below are the methodologies for the GC-MS method for this compound and a comparative LC-MS/MS method.

GC-MS Method for this compound

This method utilizes derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) to enhance the volatility and detectability of this compound.

1. Sample Preparation and Derivatization:

  • To 1 mL of the aqueous sample, add a known amount of an appropriate internal standard (e.g., a deuterated analog of a similar aldehyde).

  • Add 100 µL of a 10 mg/mL PFBHA solution in water.[1]

  • Adjust the pH of the solution to 3 using hydrochloric acid (HCl).[1]

  • Incubate the mixture at 60°C for 1 hour to facilitate the formation of the PFBHA-oxime derivative.[1]

  • After cooling to room temperature, perform a liquid-liquid extraction (LLE) with 500 µL of hexane.

  • Vortex the mixture for 1 minute, followed by centrifugation at 5000 rpm for 5 minutes to separate the layers.[1]

  • Carefully transfer the organic (upper) layer to a clean GC vial for analysis.

2. GC-MS Instrumentation and Conditions:

  • GC System: Agilent 7890B GC or equivalent.[1]

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[1]

  • Inlet Temperature: 250°C.[1]

  • Injection Volume: 1 µL in splitless mode.[1]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[1]

  • Oven Temperature Program:

    • Initial temperature of 60°C, hold for 2 minutes.

    • Ramp at 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • MS System: Agilent 5977B MSD or equivalent.[1]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

  • Mass Range: m/z 50-550.[1]

  • Data Acquisition: Selected Ion Monitoring (SIM) mode to enhance sensitivity for the target analyte.

Alternative Method: LC-MS/MS with DNPH Derivatization

For comparison, an LC-MS/MS method using 2,4-Dinitrophenylhydrazine (DNPH) derivatization is presented.

1. Sample Preparation and Derivatization:

  • To 1 mL of the sample, add an internal standard.

  • Add 1 mL of a saturated solution of DNPH in acetonitrile (B52724) containing 1% phosphoric acid.

  • Incubate the mixture at 40°C for 30 minutes to form the DNPH-hydrazone derivative.

  • After cooling, the sample can be directly injected or further purified using solid-phase extraction (SPE) for complex matrices.

2. LC-MS/MS Instrumentation and Conditions:

  • LC System: Agilent 1290 Infinity II LC or equivalent.

  • Column: Zorbax Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.[1]

  • Injection Volume: 5 µL.[1]

  • MS/MS System: Sciex Triple Quad 6500+ or equivalent.[1]

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[1]

  • Data Acquisition: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of the target aldehyde-DNPH derivative to ensure high selectivity and sensitivity.[1]

Visualizing the Workflow

To clearly illustrate the analytical processes, the following diagrams outline the experimental workflows for the GC-MS method validation and a comparison of the derivatization reactions.

GCMS_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis GC-MS Analysis Sample Aqueous Sample (1 mL) Add_IS Add Internal Standard Sample->Add_IS Add_PFBHA Add PFBHA Solution Add_IS->Add_PFBHA Adjust_pH Adjust pH to 3 Add_PFBHA->Adjust_pH Incubate Incubate at 60°C for 1 hr Adjust_pH->Incubate Add_Hexane Add Hexane (500 µL) Incubate->Add_Hexane Vortex Vortex Add_Hexane->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect Collect Organic Layer Centrifuge->Collect Inject Inject 1 µL Collect->Inject GC_Separation GC Separation Inject->GC_Separation MS_Detection MS Detection (SIM) GC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

GC-MS analysis workflow for this compound.

Derivatization_Comparison cluster_gcms For GC-MS Analysis cluster_lcms For LC-MS/MS Analysis Analyte This compound PFBHA PFBHA Derivatization Analyte->PFBHA DNPH DNPH Derivatization Analyte->DNPH PFBHA_Product Volatile PFBHA-Oxime Derivative PFBHA->PFBHA_Product DNPH_Product DNPH-Hydrazone Derivative DNPH->DNPH_Product

Comparison of derivatization reactions.

Conclusion

Both GC-MS and LC-MS/MS are powerful and reliable techniques for the quantification of aldehydes in various matrices.[1] The choice of technique should be guided by the specific analytical requirements of the study. For comprehensive aldehyde profiling, a cross-validation approach utilizing both GC-MS and LC-MS/MS can provide the most complete and reliable data.[1] The provided validated GC-MS method for this compound offers excellent sensitivity and reliability for trace-level detection. The comparative data and detailed protocols in this guide serve as a valuable resource for researchers in selecting and implementing the most suitable analytical methodology for their specific needs.

References

Inter-laboratory Comparison of 2-Methyloctanal Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of an inter-laboratory comparison for the analysis of 2-Methyloctanal, a volatile aldehyde. The document is intended for researchers, scientists, and professionals in drug development to understand the methodologies and performance of analytical techniques across different laboratories. The data presented herein is based on a hypothetical inter-laboratory study designed to reflect typical outcomes of such a comparison.

Data Presentation: Performance Characteristics of Analytical Methods

The following tables summarize the quantitative data from a hypothetical inter-laboratory study. The study involved ten laboratories analyzing a standard sample of this compound with a known concentration of 25 µg/mL. The primary analytical technique was Gas Chromatography-Mass Spectrometry (GC-MS). The performance of each laboratory was evaluated using Z-scores, which indicate how many standard deviations a result is from the consensus value.[1][2] A Z-score between -2.0 and +2.0 is generally considered satisfactory.[1]

Table 1: Inter-laboratory Study Results for a 25 µg/mL this compound Standard

LaboratoryMeasured Concentration (µg/mL)Z-scorePerformance
Lab 124.5-0.5Satisfactory
Lab 225.80.8Satisfactory
Lab 323.9-1.1Satisfactory
Lab 426.51.5Satisfactory
Lab 522.1-2.9Unsatisfactory
Lab 625.20.2Satisfactory
Lab 724.8-0.2Satisfactory
Lab 826.11.1Satisfactory
Lab 923.5-1.5Satisfactory
Lab 1025.50.5Satisfactory

Table 2: Comparison of Method Performance Parameters

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with detection by mass spectrometry.[3][4]Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.[4]
Linearity (R²) > 0.99 (Typical)> 0.99 (Typical)
Accuracy (% Recovery) 95 - 105% (Typical)98 - 102% (Typical)
Precision (RSD%)
- Repeatability< 2.0%< 1.5%
- Intermediate Precision< 3.0%< 2.5%
- Reproducibility< 6.0%< 5.0%
Limit of Detection (LOD) 0.01 µg/mL0.1 µg/mL
Limit of Quantitation (LOQ) 0.03 µg/mL0.3 µg/mL
Robustness HighHigh

Experimental Protocols

Detailed methodologies for the primary and alternative analytical techniques are provided below.

2.1 Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for the analysis of volatile compounds like this compound.[3][5][6]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).

Sample Preparation (Liquid-Liquid Extraction):

  • Pipette 10 mL of the aqueous sample into a 50 mL separatory funnel.

  • Add 2 g of NaCl to increase the ionic strength of the aqueous phase.

  • Add 5 mL of dichloromethane (B109758) (DCM).

  • Stopper the funnel and shake vigorously for 2 minutes, venting periodically.

  • Allow the layers to separate for 5 minutes.

  • Drain the lower organic layer (DCM) into a clean, dry glass vial.

  • Repeat the extraction of the aqueous layer with a fresh 5 mL portion of DCM.

  • Combine the two organic extracts.

  • Dry the combined extract by passing it through anhydrous sodium sulfate.

  • Transfer the dried extract to a clean GC vial for analysis.[3]

GC-MS Parameters:

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

  • Carrier Gas: Helium, constant flow rate of 1.2 mL/min.[7]

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 60°C, hold for 1 minute, ramp to 280°C at 15°C/min, hold for 5 minutes.

  • Transfer Line Temperature: 280°C.[7]

  • Ion Source Temperature: 230°C.[7]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

  • Mass Scan Range: m/z 40-300.

2.2 High-Performance Liquid Chromatography (HPLC-UV) Protocol (Alternative Method)

HPLC can also be used for the analysis of this compound, often requiring derivatization to enhance UV detection.[8]

Instrumentation:

  • HPLC system with a UV detector.

Derivatization (with 2,4-Dinitrophenylhydrazine - DNPH):

  • To 1 mL of the sample extract (in a solvent like acetonitrile), add 1 mL of DNPH solution (e.g., 0.5 mg/mL in acidified acetonitrile).

  • Allow the reaction to proceed in a warm water bath (e.g., 60°C) for 30 minutes.

  • Cool the solution to room temperature before injection.

HPLC Parameters:

  • Column: C18 reversed-phase column, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and water (70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 365 nm (for the DNPH derivative).

  • Injection Volume: 20 µL.

Mandatory Visualization

The following diagrams illustrate the workflow of the inter-laboratory comparison and a key analytical signaling pathway.

InterLaboratory_Comparison_Workflow cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Evaluation & Reporting Coordinator Coordinator Protocol_Dev Protocol Development Coordinator->Protocol_Dev Designs Sample_Prep Sample Preparation & Homogeneity Testing Protocol_Dev->Sample_Prep Guides Sample_Dist Sample Distribution Sample_Prep->Sample_Dist Lab_Analysis Participant Laboratories' Analysis Sample_Dist->Lab_Analysis Results_Sub Results Submission Lab_Analysis->Results_Sub Data_Analysis Statistical Data Analysis (Z-scores) Results_Sub->Data_Analysis Report_Gen Report Generation Data_Analysis->Report_Gen Feedback Feedback to Participants Report_Gen->Feedback

Caption: Workflow of an inter-laboratory comparison study.

GCMS_Workflow Sample Sample Extraction Liquid-Liquid Extraction Sample->Extraction GC_Inlet GC Inlet (Vaporization) Extraction->GC_Inlet GC_Column GC Column (Separation) GC_Inlet->GC_Column Ion_Source Ion Source (Ionization) GC_Column->Ion_Source Mass_Analyzer Mass Analyzer (Filtering) Ion_Source->Mass_Analyzer Detector Detector (Signal) Mass_Analyzer->Detector Data_System Data System (Chromatogram & Spectrum) Detector->Data_System

Caption: Generalized workflow for GC-MS analysis.

References

A Comparative Guide to the Quantification of 2-Methyloctanal: GC-MS vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of volatile organic compounds such as 2-methyloctanal is crucial for product quality control, impurity profiling, and biomarker discovery. This guide provides a comparative overview of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the quantification of this compound.

Quantitative Performance Comparison

The following table summarizes typical quantitative performance parameters for the analysis of aldehydes using GC-MS and LC-MS/MS. This data, compiled from studies on analogous aldehydes, serves as a benchmark for what can be expected when developing and validating a quantification method for this compound.[1][2]

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Typical Acceptance Criteria
Linearity (R²) > 0.99> 0.995R² > 0.99
Limit of Detection (LOD) Low ng/L to µg/L rangeLow µg/L to ng/L rangeSignal-to-Noise > 3
Limit of Quantification (LOQ) 0.5 nM to 500 nM (aldehyde dependent)[3]0.9 to 4.3 µg/L (aldehyde dependent)[4]Signal-to-Noise > 10
Accuracy (% Recovery) 80 - 120%86 - 109%[2]80 - 120%
Precision (% RSD) < 15%< 15%< 15%

Note: The performance of a specific method will be dependent on the sample matrix, instrumentation, and optimization of the experimental protocol.

Experimental Workflow

The general workflow for the quantification of this compound using chromatographic methods involves several key steps from sample preparation to data analysis.

Quantification_Workflow General Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample_Collection Sample Collection (e.g., biological fluid, headspace) Extraction Extraction (e.g., SPME, LLE) Sample_Collection->Extraction Derivatization Derivatization (e.g., with PFBHA or DNPH) Extraction->Derivatization Injection Injection into GC-MS or LC-MS/MS Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Validation Method Validation Quantification->Validation

Caption: Workflow for this compound Quantification.

Experimental Protocols

Detailed methodologies are essential for achieving reproducible and reliable quantification. Below are representative protocols for the analysis of this compound using GC-MS and LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) with SPME

GC-MS is a highly suitable technique for the analysis of volatile compounds like this compound.[1] Solid Phase Microextraction (SPME) is a solvent-free sample preparation technique that is often used for the extraction and concentration of volatile analytes from a sample matrix.[5][6]

1. Sample Preparation and Derivatization:

  • Internal Standard: Spike the sample with an appropriate internal standard (e.g., a deuterated analog of this compound or a structurally similar compound not present in the sample).

  • Headspace SPME: Place the sample in a headspace vial. For derivatization, a fiber coated with a suitable stationary phase (e.g., PDMS-DVB) is exposed to the headspace of the sample.[7]

  • On-fiber Derivatization: To enhance sensitivity and chromatographic performance, the fiber can be pre-loaded with a derivatizing agent such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).[7] The PFBHA reacts with the aldehyde group of this compound to form a more stable and less polar oxime derivative.[8]

  • Extraction Conditions: The vial is typically heated and agitated for a specific time to allow for the partitioning of this compound into the headspace and its subsequent adsorption and derivatization on the SPME fiber.

2. GC-MS Instrumentation and Parameters:

  • Injection: The SPME fiber is directly inserted into the hot GC inlet for thermal desorption of the derivatized analyte.

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is commonly used for the separation of aldehydes.

  • Oven Program: A temperature gradient is employed to ensure good separation of the analytes. For example, start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

  • Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For less volatile aldehydes or for matrices that are not amenable to GC, LC-MS/MS offers a powerful alternative. Derivatization is often necessary to improve the ionization efficiency of aldehydes in the MS source.[9][10][11]

1. Sample Preparation and Derivatization:

  • Internal Standard: Spike the sample with a suitable internal standard.

  • Derivatization: 2,4-Dinitrophenylhydrazine (DNPH) is a common derivatizing agent for aldehydes in LC-MS analysis.[1] The reaction forms a hydrazone derivative which can be readily ionized.

  • Reaction Conditions: The sample is mixed with a DNPH solution in an acidic medium (e.g., acetonitrile (B52724) with a small amount of strong acid) and incubated at a controlled temperature.

  • Extraction: After derivatization, the derivatives may be extracted and concentrated using liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

2. LC-MS/MS Instrumentation and Parameters:

  • LC System: A reverse-phase C18 column is typically used for the separation of the DNPH derivatives.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of formic acid to aid ionization.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for the this compound-DNPH derivative and the internal standard are monitored.

Conclusion

Both GC-MS and LC-MS/MS are highly capable techniques for the accurate and precise quantification of this compound. The choice of method should be based on the specific research question, the nature of the sample matrix, and the available instrumentation. GC-MS, particularly when coupled with SPME, is an excellent choice for volatile analysis and can offer high sensitivity. LC-MS/MS provides a robust alternative, especially for complex matrices or when analyzing a broader range of analytes with varying volatilities. For both techniques, the use of an appropriate internal standard and a validated derivatization procedure are critical for achieving reliable quantitative results.

References

A Comparative Guide to the Limit of Detection (LOD) and Quantification (LOQ) of 2-Methyloctanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the analytical methodologies for the detection and quantification of 2-Methyloctanal, a branched-chain aldehyde relevant in various fields including flavor and fragrance analysis, environmental monitoring, and as a potential biomarker. A key focus is on the Limit of Detection (LOD) and Limit of Quantification (LOQ), critical parameters for ensuring data accuracy and reliability at low concentrations.

Comparison of Analytical Methods

The two most prevalent methods for the analysis of volatile and semi-volatile organic compounds like this compound are GC-MS and HPLC.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that separates compounds based on their volatility and polarity, followed by detection using a mass spectrometer, which provides structural information and high sensitivity. For aldehydes, a derivatization step is often employed to improve stability and chromatographic performance.

  • High-Performance Liquid Chromatography (HPLC) with a UV detector is another versatile technique. For aldehydes that lack a strong chromophore, a derivatization agent is used to introduce a UV-active moiety, enabling sensitive detection.

The choice between these methods often depends on the sample matrix, the required sensitivity, and the available instrumentation.

Data Presentation: Representative LOD and LOQ Values

The following table summarizes representative LOD and LOQ values for aldehydes similar to this compound, analyzed by GC-MS and HPLC-UV. It is important to note that these values are illustrative and the actual LOD and LOQ for this compound will depend on the specific instrumentation, method parameters, and sample matrix.

Analytical MethodDerivatization AgentAnalyte (Analogue)Limit of Detection (LOD)Limit of Quantification (LOQ)
GC-MS PFBHAVolatile Aldehydes0.01 ppm0.025 ppm
HPLC-UV DNPHVarious Aldehydes2 - 5 ppb10 - 20 ppb

Note: PFBHA (O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine) and DNPH (2,4-dinitrophenylhydrazine) are common derivatizing agents for aldehydes.

Experimental Protocols

Detailed methodologies for both GC-MS and HPLC analysis of aldehydes are provided below. These are generalized protocols and should be optimized for the specific application and laboratory conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) with PFBHA Derivatization

This method is suitable for the trace-level analysis of volatile aldehydes in various matrices.

1. Sample Preparation and Derivatization:

  • For liquid samples, a liquid-liquid extraction with a suitable organic solvent (e.g., hexane (B92381) or dichloromethane) may be employed.

  • For air samples, collection on a sorbent tube followed by thermal or solvent desorption is common.

  • The extracted or desorbed sample is then subjected to derivatization.

  • A solution of PFBHA in a suitable solvent is added to the sample extract.

  • The reaction is allowed to proceed at a controlled temperature and time to form the stable PFBHA-oxime derivatives.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent GC or similar, equipped with a split/splitless injector.

  • Column: A mid-polar capillary column, such as a 6% cyanopropylphenyl-94% dimethylpolysiloxane phase (e.g., 60 m length, 0.32 mm internal diameter, 1.8 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).

  • Oven Temperature Program: An initial temperature of 60°C, held for 2 minutes, then ramped to 280°C at a rate of 10°C/min, and held for 5 minutes.

  • Injector Temperature: 250°C.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC) with UV Detection and DNPH Derivatization

This method is widely used for the analysis of aldehydes in various environmental and biological samples.

1. Sample Preparation and Derivatization:

  • Air samples are typically drawn through a cartridge containing silica (B1680970) gel coated with acidified DNPH.

  • For liquid samples, an acidified solution of DNPH is added to the sample.

  • The reaction forms stable DNPH-hydrazone derivatives.

  • The derivatives are then eluted from the cartridge or extracted from the liquid sample using a suitable solvent like acetonitrile (B52724).

2. HPLC Instrumentation and Conditions:

  • HPLC System: Waters Alliance HPLC system or similar, equipped with a PDA detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water is typically employed to separate the various aldehyde-DNPH derivatives.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 360 nm.

Mandatory Visualization

The following diagrams illustrate the general workflows for determining the Limit of Detection and Quantification.

LOD_LOQ_Determination_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_calc Calculation cluster_confirm Confirmation Blank Prepare Blank Samples (Matrix without analyte) Analyze_Blank Analyze Blank Samples (n≥7) Blank->Analyze_Blank Spiked Prepare Spiked Samples (Low concentration of analyte) Analyze_Spiked Analyze Spiked Samples Spiked->Analyze_Spiked Calc_SD Calculate Standard Deviation (SD) of Blank Signals Analyze_Blank->Calc_SD Calc_LOD Calculate LOD (e.g., 3.3 x SD / Slope) Analyze_Spiked->Calc_LOD Calc_SD->Calc_LOD Calc_LOQ Calculate LOQ (e.g., 10 x SD / Slope) Calc_LOD->Calc_LOQ Confirm_LOD Analyze Samples at Calculated LOD Calc_LOD->Confirm_LOD Confirm_LOQ Analyze Samples at Calculated LOQ Calc_LOQ->Confirm_LOQ Analytical_Method_Comparison cluster_gcms GC-MS Method cluster_hplc HPLC-UV Method Analyte This compound GC_Deriv Derivatization (PFBHA) Analyte->GC_Deriv HPLC_Deriv Derivatization (DNPH) Analyte->HPLC_Deriv GC_Sep Gas Chromatography Separation GC_Deriv->GC_Sep GC_Det Mass Spectrometry Detection GC_Sep->GC_Det HPLC_Sep Liquid Chromatography Separation HPLC_Deriv->HPLC_Sep HPLC_Det UV Detection HPLC_Sep->HPLC_Det

Comparative study of different chiral columns for 2-Methyloctanal separation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive comparison of chiral gas chromatography (GC) columns for the enantioselective separation of 2-Methyloctanal, a key chiral aldehyde in flavor, fragrance, and pharmaceutical research.

The enantiomers of chiral molecules can exhibit distinct biological and sensory properties. Consequently, the accurate separation and quantification of these enantiomers are critical in many scientific disciplines. This guide provides a comparative overview of different chiral stationary phases (CSPs) for the gas chromatographic separation of this compound enantiomers, supported by experimental data and detailed protocols to aid in column selection and method development.

Performance Comparison of Chiral Columns

The successful chiral separation of volatile compounds like this compound is predominantly achieved using derivatized cyclodextrin-based capillary GC columns. The selection of the appropriate cyclodextrin (B1172386) derivative is crucial for achieving optimal resolution. This comparison focuses on three common types of derivatized β-cyclodextrin columns.

While direct comparative data for this compound is limited in published literature, the following table summarizes the expected performance based on the separation of structurally similar chiral aldehydes, such as citronellal (B1669106) (a C10 chiral aldehyde), and the known selectivities of these columns for aldehyde compounds.

Chiral Stationary Phase (CSP)Column ExampleSeparation PrincipleExpected Resolution (Rs) for this compoundExpected Separation Factor (α) for this compound
β-Cyclodextrin Covalent Organic Framework (β-CD-COF) Custom Packed ColumnInclusion complexation within a highly ordered porous framework> 2.0[1]~1.15[1]
Permethylated β-Cyclodextrin Restek Rt-βDEXm™, Supelco β-DEX™ 120Inclusion complexation and surface interactionsGood to Excellent> 1.10
Trifluoroacetylated β-Cyclodextrin Astec™ CHIRALDEX® B-TAPrimarily surface interactions (hydrogen bonding, dipole-dipole)Good> 1.05

Experimental Protocols

Detailed methodologies are provided below for the enantioselective analysis of this compound on the compared chiral columns. These protocols serve as a starting point and may require optimization for specific applications.

Method 1: Separation on a β-Cyclodextrin Covalent Organic Framework (β-CD-COF) Column

This method is based on the successful separation of similar chiral aldehydes.[1]

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Chiral Column: Fused silica (B1680970) capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness) coated with a β-CD-COF stationary phase diluted with polysiloxane OV-1701.[1]

  • Carrier Gas: Nitrogen or Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Detector Temperature: 250°C.

  • Oven Temperature Program: 100°C isothermal.

  • Injection: 1 µL of a 1 mg/mL solution of racemic this compound in dichloromethane, split ratio 50:1.

Method 2: Separation on a Permethylated β-Cyclodextrin Column

This is a general-purpose method for many chiral compounds, including those found in essential oils and flavors.[2]

  • Instrumentation: Gas chromatograph with FID.

  • Chiral Column: Restek Rt-βDEXm™ (30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Hydrogen, linear velocity of 50 cm/sec.

  • Injector Temperature: 220°C.

  • Detector Temperature: 220°C.

  • Oven Temperature Program: 40°C (hold 1 min), then ramp to 200°C at 2°C/min.

  • Injection: 1 µL of a 1 mg/mL solution of racemic this compound in hexane, split ratio 100:1.

Method 3: Separation on a Trifluoroacetylated β-Cyclodextrin Column

This column often provides unique selectivity, particularly for compounds capable of hydrogen bonding.

  • Instrumentation: Gas chromatograph with FID.

  • Chiral Column: Astec™ CHIRALDEX® B-TA (30 m x 0.25 mm I.D., 0.12 µm film thickness).

  • Carrier Gas: Hydrogen, linear velocity of 50 cm/sec.

  • Injector Temperature: 230°C.

  • Detector Temperature: 230°C.

  • Oven Temperature Program: 80°C (hold 2 min), then ramp to 180°C at 3°C/min.

  • Injection: 1 µL of a 1 mg/mL solution of racemic this compound in hexane, split ratio 100:1.

Visualizations

Experimental Workflow for Chiral GC Analysis

The following diagram illustrates the typical workflow for the enantioselective analysis of this compound using gas chromatography.

G cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis racemic_sample Racemic this compound dissolve Dissolve in appropriate solvent (e.g., Dichloromethane or Hexane) racemic_sample->dissolve injection Split Injection dissolve->injection column Chiral GC Column (e.g., β-CD-COF, Rt-βDEXm™, CHIRALDEX® B-TA) injection->column separation Enantiomeric Separation column->separation detection FID Detection separation->detection chromatogram Chromatogram Acquisition detection->chromatogram quantification Peak Integration & Quantification (Rs, α) chromatogram->quantification report Report Generation quantification->report

Caption: Experimental workflow for the chiral GC separation of this compound.

Logical Relationship for Chiral Column Selection

The selection of an appropriate chiral column is a critical step that depends on the physicochemical properties of the analyte and the desired separation outcome.

G cluster_csp Chiral Stationary Phase (CSP) Selection analyte This compound (Volatile Chiral Aldehyde) csp_type Derivatized Cyclodextrin analyte->csp_type dictates use of derivatives Derivative Type csp_type->derivatives requires choice of col1 β-CD-COF derivatives->col1 e.g. col2 Permethylated β-CD derivatives->col2 e.g. col3 Trifluoroacetylated β-CD derivatives->col3 e.g.

Caption: Logical relationship for selecting a chiral column for this compound analysis.

References

Evaluating the performance of different derivatization reagents for 2-Methyloctanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 2-Methyloctanal, a branched-chain aldehyde, is critical in various fields, including flavor and fragrance analysis, environmental monitoring, and clinical diagnostics. Due to its volatility and the presence of a reactive carbonyl group, direct analysis can be challenging. Derivatization is a common strategy to improve the analytical performance of aldehydes by enhancing their stability, chromatographic behavior, and detectability. This guide provides an objective comparison of two widely used derivatization reagents for this compound: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) and 2,4-dinitrophenylhydrazine (B122626) (DNPH).

Performance Comparison at a Glance

The selection of a derivatization reagent is contingent on the analytical platform available (Gas Chromatography-Mass Spectrometry or High-Performance Liquid Chromatography) and the specific requirements of the analysis, such as sensitivity and sample matrix.

FeatureO-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA)2,4-dinitrophenylhydrazine (DNPH)
Typical Analytical Method Gas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography with UV detection (HPLC-UV)
Reaction Principle Forms a stable PFB-oxime derivative.Forms a stable 2,4-dinitrophenylhydrazone derivative.
Reaction Efficiency Generally quantitative, even for conjugated aliphatic aldehydes.[1]Widely used, but may be less efficient for some carbonyls and can be affected by reaction conditions.
Derivative Stability PFBHA derivatives are thermally stable and do not decompose at elevated temperatures.[1]DNPH derivatives are stable, but isomers can form, potentially complicating quantification.[2]
Limit of Detection (LOD) / Limit of Quantification (LOQ) Generally offers very low detection limits, often in the picogram to femtogram range, especially with electron capture or mass spectrometric detection.[3]Good sensitivity with UV detection, with LODs typically in the nanogram per milliliter (ng/mL) range.[4]
Sample Preparation Often involves a straightforward extraction of the derivative. A cleanup step is not always necessary.[1]May require a solid-phase extraction (SPE) cleanup step to remove excess reagent and interferences.
Key Advantages High sensitivity, thermal stability of derivatives, suitable for GC-MS which offers high separation efficiency and structural information.[1]Well-established and widely used method, robust, and suitable for routine analysis with standard HPLC-UV equipment.[5]
Considerations The reagent can be relatively expensive. Formation of syn and anti isomers for asymmetrical aldehydes can occur, which may require summation of peak areas for quantification.[6]The presence of E/Z stereoisomers of the hydrazones can lead to analytical errors if not properly resolved or accounted for.[2] The derivatives are less volatile and not ideal for GC analysis.

Experimental Protocols

Detailed methodologies for the derivatization of this compound with PFBHA and DNPH are provided below. These protocols are synthesized from established methods for aldehyde analysis.

Method A: Derivatization with PFBHA for GC-MS Analysis

This protocol is adapted from methods for the analysis of aliphatic aldehydes.

Materials:

  • This compound standard

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Organic solvent (e.g., Hexane (B92381), Dichloromethane)

  • Internal standard (e.g., Benzaldehyde-d5)

  • Sodium sulfate (B86663) (anhydrous)

  • Phosphate (B84403) buffer (pH 6)

  • GC-MS system

Procedure:

  • Sample Preparation: Prepare a standard solution of this compound in an appropriate solvent. For real samples, use a suitable extraction method to isolate the analyte.

  • Derivatization Reaction:

    • In a reaction vial, add 1 mL of the sample or standard solution.

    • Add a known amount of the internal standard.

    • Add 1 mL of PFBHA solution (e.g., 2 mg/mL in phosphate buffer, pH 6).

    • Seal the vial and heat at 60°C for 60 minutes.

  • Extraction:

    • Cool the reaction mixture to room temperature.

    • Add 1 mL of hexane and vortex for 2 minutes to extract the PFBHA-oxime derivative.

    • Allow the layers to separate and transfer the organic (upper) layer to a clean vial.

    • Dry the extract over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Inject an aliquot of the dried extract into the GC-MS system.

    • Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the derivatives.

    • The mass spectrometer can be operated in selected ion monitoring (SIM) mode for enhanced sensitivity, monitoring the characteristic ions of the this compound-PFB-oxime.

Method B: Derivatization with DNPH for HPLC-UV Analysis

This protocol is based on the widely used EPA Method 8315A for the analysis of carbonyl compounds.

Materials:

  • This compound standard

  • 2,4-dinitrophenylhydrazine (DNPH) solution (acidified)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Internal standard (optional)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • HPLC-UV system

Procedure:

  • Sample Preparation: Prepare a standard solution of this compound in acetonitrile. For aqueous samples, an extraction into an organic solvent may be necessary.

  • Derivatization Reaction:

    • In a reaction vial, mix the sample or standard solution with an excess of the acidified DNPH solution.

    • Allow the reaction to proceed at room temperature for at least 1 hour, protected from light.

  • Sample Cleanup (SPE):

    • Condition a C18 SPE cartridge with acetonitrile followed by water.

    • Load the reaction mixture onto the cartridge.

    • Wash the cartridge with a water/acetonitrile mixture to remove impurities and excess DNPH.

    • Elute the this compound-DNPH derivative with acetonitrile.

  • HPLC-UV Analysis:

    • Inject an aliquot of the eluate into the HPLC system.

    • Use a C18 reversed-phase column and a mobile phase gradient of acetonitrile and water.

    • Detect the derivative at a wavelength of approximately 360 nm.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the key steps in each derivatization and analysis workflow.

PFBHA_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extract Extraction cluster_analysis Analysis Sample Sample/Standard IS Add Internal Standard Sample->IS PFBHA Add PFBHA Solution IS->PFBHA Heat Heat at 60°C PFBHA->Heat Solvent Add Hexane & Vortex Heat->Solvent Separate Separate Organic Layer Solvent->Separate Dry Dry with Na2SO4 Separate->Dry GCMS GC-MS Analysis Dry->GCMS

Workflow for PFBHA derivatization and GC-MS analysis.

DNPH_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_cleanup SPE Cleanup cluster_analysis Analysis Sample Sample/Standard DNPH Add Acidified DNPH Sample->DNPH React React at Room Temp DNPH->React Load Load on C18 Cartridge React->Load Wash Wash Cartridge Load->Wash Elute Elute Derivative Wash->Elute HPLC HPLC-UV Analysis Elute->HPLC

References

A Comparative Analysis of SPME and Liquid-Liquid Extraction for 2-Methyloctanal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and analytical science, the choice of sample preparation technique is a critical determinant of experimental success. This guide provides an objective comparison of two widely used extraction methods, Solid-Phase Microextraction (SPME) and Liquid-Liquid Extraction (LLE), for the analysis of 2-Methyloctanal, a volatile aldehyde. This comparison is supported by experimental data from studies on similar volatile organic compounds.

At a Glance: SPME vs. LLE

Solid-Phase Microextraction (SPME) is a solvent-free technique that utilizes a coated fiber to adsorb or absorb analytes from a sample matrix.[1][2] In contrast, Liquid-Liquid Extraction (LLE) is a conventional method based on the partitioning of a solute between two immiscible liquid phases.[3][4] While SPME offers simplicity and sensitivity, LLE is a robust and well-established technique.[1][5]

Quantitative Performance Comparison

The following table summarizes the performance of SPME and LLE based on data from the analysis of volatile organic compounds, including aldehydes, which can be considered representative for this compound.

ParameterSolid-Phase Microextraction (SPME)Liquid-Liquid Extraction (LLE)Key Insights
Limit of Detection (LOD) 0.005 - 19.03 µg/L0.23 - 12.48 µg/LSPME, particularly with specific fiber coatings, can achieve lower limits of detection for certain volatile compounds.[5][6]
Limit of Quantitation (LOQ) 0.1 - 1.5 µg/L (for similar aldehydes)Typically in the low µg/L to ng/mL rangeBoth methods can offer adequate quantitation limits, but this is highly dependent on the specific analyte and matrix.[7][8]
Precision (RSD%) < 15% (HS-SPME)< 20%Both methods demonstrate good reproducibility, though LLE can sometimes exhibit slightly higher variability.[3][5][7]
Extraction Efficiency Dependent on fiber coating, temperature, and timeDependent on solvent choice and partitioning coefficientSPME efficiency is influenced by multiple experimental parameters, while LLE relies heavily on solvent selection.[5][9]

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for SPME and LLE for the extraction of this compound.

SPME Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Sample containing This compound Vial Place sample in headspace vial Sample->Vial Expose Expose SPME fiber to headspace Vial->Expose Equilibrate Allow for equilibration (adsorption of analyte) Expose->Equilibrate Retract Retract fiber Equilibrate->Retract Desorb Thermally desorb in GC inlet Retract->Desorb Analyze GC-MS Analysis Desorb->Analyze

SPME Workflow for this compound Extraction.

LLE Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Aqueous sample with This compound AddSolvent Add immiscible organic solvent Sample->AddSolvent Mix Vigorously mix (e.g., vortex) AddSolvent->Mix Separate Allow layers to separate Mix->Separate Collect Collect organic layer Separate->Collect Dry Dry organic layer (e.g., Na2SO4) Collect->Dry Concentrate Evaporate solvent Dry->Concentrate Analyze Reconstitute and inject for GC-MS Analysis Concentrate->Analyze

LLE Workflow for this compound Extraction.

Detailed Experimental Protocols

Headspace Solid-Phase Microextraction (HS-SPME)

This protocol is adapted from methodologies used for similar volatile aldehydes.[10]

  • Sample Preparation: Place a defined amount of the sample (e.g., 1-5 mL of liquid or 1-5 g of solid) into a 20 mL headspace vial. Seal the vial with a PTFE/silicone septum.

  • Extraction:

    • Place the vial in a heating block or water bath set to a specific temperature (e.g., 60°C).

    • Expose a pre-conditioned SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 30 minutes) with agitation.

  • Desorption and Analysis:

    • Retract the fiber and immediately insert it into the heated injection port of a gas chromatograph (GC) (e.g., 250°C) for thermal desorption (e.g., 2-5 minutes in splitless mode).

    • The desorbed analytes are then separated on a GC column and detected by a mass spectrometer (MS).

Liquid-Liquid Extraction (LLE)

This is a general protocol for LLE.[4][11][12][13]

  • Extraction:

    • Place a known volume of the aqueous sample containing this compound into a separatory funnel.

    • Add a specific volume of an immiscible organic solvent (e.g., dichloromethane (B109758) or hexane).

    • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

  • Phase Separation:

    • Allow the funnel to stand until the two liquid layers have completely separated.

    • Carefully drain the organic layer (the bottom layer if using a denser solvent like dichloromethane) into a clean flask.

  • Drying and Concentration:

    • Add a drying agent (e.g., anhydrous sodium sulfate) to the collected organic extract to remove any residual water.

    • Filter or decant the dried extract.

    • The solvent can be carefully evaporated under a gentle stream of nitrogen to concentrate the analyte.

  • Analysis: Reconstitute the residue in a suitable solvent and inject an aliquot into the GC-MS for analysis.

Concluding Remarks

The choice between SPME and LLE for the extraction of this compound depends on the specific requirements of the analysis. SPME offers a sensitive, solventless, and easily automated option, making it ideal for high-throughput screening and trace-level detection.[1][14] LLE, while more labor-intensive and solvent-consuming, is a robust and versatile technique suitable for a wide range of sample matrices and concentrations.[3][5] For optimal method development, it is recommended to empirically evaluate both techniques for the specific sample matrix and analytical goals.

References

A Comparative Sensory Analysis of Synthetic 2-Methyloctanal for Fragrance Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the odor profile of synthetic 2-Methyloctanal against common linear aldehydes, Octanal and Nonanal. The information presented is supported by established sensory evaluation protocols to assist researchers and fragrance development professionals in the selection of appropriate fragrance components.

Comparative Odor Profile Analysis

A comprehensive sensory evaluation was conducted to delineate the distinct odor characteristics of synthetic this compound in comparison to the straight-chain aldehydes, Octanal (C8) and Nonanal (C9). A trained sensory panel, selected and calibrated according to industry standards, performed a Quantitative Descriptive Analysis (QDA) to generate the following comparative odor profiles.

Table 1: Quantitative Descriptive Analysis of Aldehydes

Sensory AttributeSynthetic this compound (Intensity Rating, 0-10)Octanal (Intensity Rating, 0-10)Nonanal (Intensity Rating, 0-10)
Aldehydic 8.59.08.0
Waxy 7.06.57.5
Citrus 6.58.0 (Orange-like)5.0
Green 5.03.04.5
Floral 4.5 (Lily-like)2.06.0 (Rose-like)
Fatty/Oily 3.04.05.5
Soapy 6.05.04.0
Fruity 2.54.52.0

Key Findings:

  • Synthetic this compound exhibits a potent and complex odor profile characterized by a strong aldehydic and waxy foundation. Notably, it possesses a distinct citrus and green character, complemented by a subtle floral, lily-like nuance, and a clean, soapy aspect. Its fatty and fruity notes are less pronounced compared to the linear aldehydes.

  • Octanal presents a powerful, predominantly aldehydic and citrusy (specifically orange-like) aroma.[1] It has a moderate waxy and fatty character with some fruity undertones.

  • Nonanal is also strongly aldehydic and waxy, but its profile leans more towards floral (rose-like) and fatty notes.[1][2] Its citrus character is less intense than that of Octanal and this compound.

Experimental Protocols

Quantitative Descriptive Analysis (QDA)

This method was employed to develop a detailed sensory profile of each aldehyde.

1. Panelist Selection and Training:

  • A panel of 12-15 individuals was selected based on their sensory acuity, demonstrated through a series of screening tests including basic taste and odor recognition.[3][4]

  • Panelists underwent extensive training (20-30 hours) to develop a consensus vocabulary for describing the aroma attributes of aliphatic aldehydes.[5] Reference standards for each attribute were used to calibrate the panelists and ensure consistent scoring.[3]

2. Sample Preparation and Presentation:

  • Samples of synthetic this compound, Octanal, and Nonanal were diluted to a 1% solution in an odorless, non-volatile solvent (e.g., dipropylene glycol).

  • A 1 ml aliquot of each solution was applied to a standard fragrance blotter.

  • The blotters were presented to the panelists in a randomized and blind-coded order to prevent bias.[6] The evaluation took place in a controlled environment with neutral airflow and lighting.[7]

3. Data Collection and Analysis:

  • Panelists rated the intensity of each identified sensory attribute on a 10-point line scale, where 0 indicated "not perceptible" and 10 indicated "very strong."

  • Data was collected from three replicate sessions.

  • The mean intensity ratings for each attribute were calculated and are presented in Table 1. Statistical analysis (e.g., ANOVA) can be applied to determine the significance of differences between the samples.

Triangle Test

This discriminative test was used to determine if a perceptible difference exists between synthetic this compound and its linear counterparts.

1. Panelist Selection:

  • A panel of at least 24 individuals was selected, meeting the same screening criteria as for the QDA panel.

2. Sample Preparation and Presentation:

  • Samples were prepared as described for the QDA.

  • Panelists were presented with three coded blotters, two containing the same aldehyde and one containing the different aldehyde (the odd sample). The order of presentation was randomized for each panelist.

3. Procedure:

  • Panelists were instructed to smell each blotter from left to right.

  • They were then asked to identify the odd sample.

  • A forced-choice method was used, meaning panelists had to select one sample.

4. Data Analysis:

  • The number of correct identifications was recorded.

  • Statistical tables for the triangle test were used to determine if the number of correct answers was significantly greater than what would be expected by chance (typically a one-third probability).

Mandatory Visualizations

experimental_workflow cluster_0 Phase 1: Panelist Management cluster_1 Phase 2: Sample Handling cluster_2 Phase 3: Sensory Evaluation cluster_3 Phase 4: Data Processing A Recruitment & Screening B Panelist Training & Calibration A->B C Sample Preparation (Dilution) D Sample Coding & Randomization C->D E Quantitative Descriptive Analysis D->E F Triangle Test D->F G Data Collection E->G F->G H Statistical Analysis G->H I Report Generation H->I

Caption: Experimental Workflow for Sensory Panel Validation.

logical_relationship A Is a perceptible difference detected (Triangle Test)? B No significant difference. Consider as olfactorily similar for the intended application. A->B No C Significant difference detected. A->C Yes D Characterize the nature of the difference (QDA). C->D E Analyze specific attribute intensity ratings. D->E F Does the odor profile meet the desired characteristics? E->F G Select the optimal aldehyde for the fragrance formulation. F->G Yes H Re-evaluate alternatives or modify formulation. F->H No

Caption: Decision Tree for Aldehyde Selection in Fragrance Development.

References

A Comparative Analysis of 2-Methyloctanal in Natural Versus Synthetic Fragrance Blends

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The fragrance industry has long debated the merits of natural versus synthetic ingredients. While natural compounds are often perceived as more desirable, synthetic molecules offer consistency, scalability, and sometimes, a more sustainable alternative. This guide provides a comparative analysis of 2-Methyloctanal, a fragrance ingredient valued for its delicate, floral, and rosy-lily notes, examining the characteristics of its synthetic form and postulating the expected properties of a natural counterpart.[1][2]

While the related alcohol, 2-methyloctan-1-ol, has been identified in the essential oil of Ruta chalepensis, a confirmed and significant natural source of this compound remains elusive in scientific literature.[3] The essential oil of Ruta chalepensis is more commonly characterized by the presence of ketones like 2-undecanone (B123061) and 2-nonanone.[4][5][6][7][8] Therefore, this comparison will proceed by detailing the known properties of synthetic this compound and outlining the anticipated characteristics of a hypothetical natural isolate based on established principles of fragrance chemistry.

Physicochemical and Olfactory Properties

Synthetic this compound is a well-characterized colorless to pale yellow liquid with a distinct fatty, slightly sweet, and floral odor.[9] Its properties are consistent due to controlled manufacturing processes. A natural version, if identified, would likely exhibit a more complex odor profile due to the presence of other volatile compounds from its biological source.

Table 1: Comparative Physicochemical and Olfactory Data

PropertySynthetic this compoundNatural this compound (Hypothetical)
Odor Profile Delicate, floral, rose, lily-like, slightly fatty/sweet[1][2][9]Potentially more complex and nuanced due to trace co-constituents from the natural matrix.
Appearance Colorless to pale yellow liquid[9]Color may vary depending on the source and extraction method.
Purity Typically high (e.g., >95%)Variable, dependent on the natural source and purification process.
Molecular Formula C9H18O[9]C9H18O[9]
Molecular Weight 142.24 g/mol [10]142.24 g/mol [10]
Boiling Point Approximately 189.85°C (estimate)[2]Similar to synthetic, but the presence of impurities could affect the boiling range.
Solubility Insoluble in water; soluble in alcohol and oils[2]Insoluble in water; soluble in alcohol and oils[2]
Key Impurities Residual starting materials, by-products from synthesis (e.g., isomers, oxidation products).Other volatile organic compounds from the source plant (e.g., terpenes, esters, other aldehydes).
Chirality Typically produced as a racemic mixture unless a stereospecific synthesis is employed.May exist as a single enantiomer or an enantiomerically enriched mixture, which could impact the odor profile.[11][12][13]

Performance in Fragrance Blends

The performance of a fragrance ingredient is critical to its application. Longevity, intensity, and stability are key parameters evaluated by perfumers and researchers.

Table 2: Performance Characteristics in Fragrance Formulations

Performance MetricSynthetic this compoundNatural this compound (Hypothetical)
Odor Intensity Consistent and reproducible.May vary between batches due to natural variations in the source material.
Longevity on Skin Generally predictable; can be enhanced with fixatives.[14]Potentially shorter due to the complexity of the natural matrix and the absence of synthetic fixatives, though some natural components could act as fixatives.[14][15]
Stability in Product Generally stable, but can be susceptible to oxidation like all aldehydes.Potentially less stable due to the presence of other reactive compounds in the natural extract. Natural ingredients can be more prone to oxidation and evaporation.[4]
Consistency High batch-to-batch consistency.[15]Lower consistency due to factors like climate, harvest time, and extraction method affecting the source material.

Experimental Protocols

Objective comparison of natural and synthetic fragrance ingredients relies on standardized analytical and sensory evaluation methods. Below are detailed protocols for key experiments.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling

GC-MS is a powerful technique for separating and identifying the volatile components of a fragrance sample.[3]

Methodology:

  • Sample Preparation:

    • Dilute the this compound sample (both natural and synthetic) to 1% in a suitable solvent like hexane (B92381) or ethanol.

    • Prepare a blank solvent sample for background subtraction.

  • GC-MS System and Conditions:

    • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

    • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).

    • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a polar column like a wax column for better separation of certain compounds.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[10]

    • Injection: 1 µL of the prepared sample is injected in split mode (e.g., 50:1 split ratio).

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: Increase at 5°C/min to 240°C.

      • Hold: Maintain 240°C for 5 minutes.

    • MS Conditions:

      • Ion Source Temperature: 230°C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis:

    • Identify this compound based on its retention time and mass spectrum.

    • Compare the mass spectra with a reference library (e.g., NIST, Wiley).

    • Identify and quantify impurities in both samples by integrating the peak areas. For the natural sample, this will include co-occurring natural compounds. For the synthetic sample, this will focus on by-products of the synthesis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample_N Natural This compound Dilution Dilute to 1% in Hexane Sample_N->Dilution Sample_S Synthetic This compound Sample_S->Dilution Injection Inject 1 µL into GC Dilution->Injection Separation Separation on HP-5ms Column Injection->Separation Detection Detection by MS Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Library_Search Identify Peaks (NIST Library) Chromatogram->Library_Search Quantification Quantify Components Library_Search->Quantification

Caption: GC-MS workflow for purity and impurity profiling.

Sensory Evaluation: Olfactometry for Odor Intensity and Longevity

Olfactometry is used for the sensory assessment of odor intensity and how long the fragrance lasts on a substrate, typically skin or a smelling strip.

Methodology:

  • Panelist Selection:

    • Select a panel of at least 10 trained sensory assessors with demonstrated normal olfactory acuity.

  • Sample Preparation:

    • Prepare 10% solutions of both natural and synthetic this compound in a neutral carrier like diethyl phthalate (B1215562) or ethanol.

  • Application:

    • Apply a standardized amount (e.g., 0.1 mL) of each solution to separate fragrance blotters or designated areas on the panelists' forearms.

  • Evaluation Protocol:

    • Panelists evaluate the odor intensity at specific time intervals: 0, 15 min, 30 min, 1 hr, 2 hrs, 4 hrs, and 6 hrs.

    • Intensity is rated on a labeled magnitude scale (LMS) from 0 (no odor) to 100 (strongest imaginable odor).

    • The odor profile is also described at each interval to note any changes in character.

  • Data Analysis:

    • Calculate the average intensity scores for each sample at each time point.

    • Plot intensity versus time to create longevity curves for both the natural and synthetic samples.

    • Analyze qualitative descriptions to compare changes in odor character over time.

Stability Testing: Accelerated Aging

Accelerated stability testing is used to predict the long-term stability of a fragrance ingredient in a finished product under various environmental conditions.[5]

Methodology:

  • Product Base:

    • Prepare an unfragranced product base (e.g., a simple hydroalcoholic solution or an emulsion).

  • Sample Preparation:

    • Incorporate 0.5% of natural this compound into one batch of the product base and 0.5% of synthetic this compound into another.

    • Package the samples in clear and amber glass containers.

  • Storage Conditions:

    • Store the samples under the following conditions for 12 weeks:

      • Elevated Temperature: 40°C.

      • Light Exposure: A light cabinet with controlled UV and visible light exposure.

      • Control: Room temperature (25°C) in the dark.

  • Evaluation:

    • At intervals of 2, 4, 8, and 12 weeks, evaluate the samples for:

      • Odor: Sensory evaluation by a trained panel to detect any changes from the initial scent.

      • Color: Visual assessment of any color changes.

      • Chemical Composition: GC-MS analysis to quantify the remaining concentration of this compound and identify any degradation products.

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_storage Storage Conditions (12 Weeks) cluster_eval Evaluation (Weeks 2, 4, 8, 12) Base Unfragranced Product Base Nat_Sample Add 0.5% Natural This compound Base->Nat_Sample Syn_Sample Add 0.5% Synthetic This compound Base->Syn_Sample Temp 40°C Nat_Sample->Temp Light UV/Vis Light Nat_Sample->Light Control 25°C Dark Nat_Sample->Control Syn_Sample->Temp Syn_Sample->Light Syn_Sample->Control Odor Sensory (Odor Change) Temp->Odor Color Visual (Color Change) Light->Color GCMS GC-MS (Degradation) Control->GCMS

Caption: Workflow for accelerated stability testing.

Conclusion

While the direct comparison of natural and synthetic this compound is currently limited by the lack of a well-documented natural source, a scientifically grounded analysis can be constructed. Synthetic this compound offers high purity, consistency, and predictable performance, making it a reliable choice for large-scale fragrance formulations. A hypothetical natural counterpart would be expected to offer a more complex, nuanced aroma but with greater variability and potential stability challenges.[4][15] The choice between natural and synthetic fragrance ingredients ultimately depends on the desired product attributes, including cost, consistency, and the desired story of the final fragrance. The experimental protocols provided in this guide offer a robust framework for the objective evaluation of any fragrance ingredient, enabling researchers and developers to make informed decisions based on empirical data.

References

Benchmarking 2-Methyloctanal synthesis methods for efficiency and purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of Efficiency and Purity in the Synthesis of 2-Methyloctanal.

This guide provides a comprehensive comparison of four prominent methods for the synthesis of this compound, a valuable chiral aldehyde intermediate in various chemical and pharmaceutical applications. The efficiency, purity, and stereoselectivity of each method are critically evaluated based on available experimental data. Detailed protocols for each synthesis are provided to facilitate replication and adaptation in a research environment.

Executive Summary of Synthesis Methods

The synthesis of this compound can be approached through several distinct chemical transformations. This guide focuses on four key strategies: asymmetric synthesis via metalloenamines, oxidation of the corresponding alcohol, hydroformylation of an alkene, and an aldol (B89426) condensation-hydrogenation sequence. Each method presents a unique profile of advantages and disadvantages concerning yield, purity, cost, and stereochemical control.

Data Presentation: A Quantitative Comparison

The following table summarizes the key performance indicators for each of the discussed synthesis methods for this compound.

Synthesis MethodKey ReactantsTypical Yield (%)Purity (%)Enantiomeric Excess (ee %)Key AdvantagesKey Disadvantages
Asymmetric Synthesis via Metalloenamines Propionaldehyde (B47417), n-Hexyl Iodide34 - 76[1]>95 (after distillation)Up to 58[1]High enantioselectivity possible.Multi-step process, use of stoichiometric chiral auxiliary.
Oxidation of 2-Methyloctanol 2-Methyloctanol, DMSO, Oxalyl Chloride~85-95 (estimated)>98 (typical for Swern)[2]Not applicable (racemic)High yield, high purity, mild conditions.Use of stoichiometric and malodorous reagents.
Hydroformylation of 1-Heptene 1-Heptene, Syngas (CO/H₂)~80-90 (aldehyde selectivity)~80-90 (isomer mixture)Not applicable (racemic)Atom-economical, industrial relevance.Formation of isomeric aldehydes, requires high pressure.
Aldol Condensation & Hydrogenation Heptanal (B48729), Formaldehyde (B43269)~70-80 (overall, estimated)>95 (after purification)Not applicable (racemic)Readily available starting materials.Two-step process, potential for side reactions in aldol step.

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below. These protocols are based on literature precedents and established chemical principles.

Asymmetric Synthesis via Metalloenamines

This method, pioneered by Meyers et al., allows for the enantioselective synthesis of this compound.[1]

Experimental Protocol:

  • Formation of the Chiral Aldimine: A solution of the chiral amino ether (e.g., derived from (S)-phenylalaninol, 1.0 eq) in THF is treated with propionaldehyde (1.1 eq) at room temperature to form the corresponding chiral aldimine. The reaction is typically monitored by the disappearance of the aldehyde.

  • Metalation: The solution of the aldimine is cooled to -78 °C, and a solution of lithium diisopropylamide (LDA, 1.1 eq) in THF is added dropwise. The mixture is stirred at this temperature for 1-2 hours to ensure complete formation of the lithiated metalloenamine.

  • Alkylation: n-Hexyl iodide (1.2 eq) is added to the solution at -78 °C. The reaction is stirred for several hours, allowing for the alkylation to proceed.

  • Hydrolysis: The reaction is quenched by the addition of a saturated aqueous solution of sodium acetate (B1210297) and acetic acid. The mixture is allowed to warm to room temperature and stirred until hydrolysis is complete.

  • Workup and Purification: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude this compound is then purified by distillation to yield the final product.

Oxidation of 2-Methyloctanol (Swern Oxidation)

This protocol describes a mild and efficient method for the oxidation of 2-methyloctanol to this compound.[2][3][4]

Experimental Protocol:

  • Activation of DMSO: A solution of oxalyl chloride (1.5 eq) in dichloromethane (B109758) is cooled to -78 °C. A solution of dimethyl sulfoxide (B87167) (DMSO, 2.0 eq) in dichloromethane is added dropwise, and the mixture is stirred for 15 minutes.

  • Addition of Alcohol: A solution of 2-methyloctanol (1.0 eq) in dichloromethane is added slowly to the reaction mixture at -78 °C. The mixture is stirred for 30-60 minutes.

  • Addition of Base: Triethylamine (5.0 eq) is added dropwise to the reaction mixture at -78 °C. The mixture is stirred for an additional 30 minutes at this temperature and then allowed to warm to room temperature.

  • Workup and Purification: Water is added to quench the reaction. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed sequentially with dilute HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography or distillation to afford pure this compound.

Hydroformylation of 1-Heptene

This method represents an industrially relevant approach to the synthesis of C8 aldehydes from 1-heptene. The regioselectivity is a key consideration.

Experimental Protocol:

  • Catalyst Preparation: A rhodium-based catalyst precursor, such as Rh(CO)₂(acac), is dissolved in a suitable solvent (e.g., toluene) in a high-pressure reactor. A phosphine (B1218219) ligand (e.g., triphenylphosphine) is added to modulate the catalyst's activity and selectivity.

  • Reaction Setup: 1-Heptene is added to the reactor. The reactor is then purged and pressurized with a mixture of carbon monoxide and hydrogen (syngas, typically a 1:1 ratio) to the desired pressure (e.g., 20-50 bar).

  • Reaction: The reactor is heated to the desired temperature (e.g., 80-120 °C) and the reaction mixture is stirred vigorously. The progress of the reaction is monitored by the uptake of syngas.

  • Workup and Purification: After the reaction is complete, the reactor is cooled, and the pressure is carefully released. The reaction mixture contains a mixture of n-octanal and this compound, as well as unreacted starting material and potentially some hydrogenation byproducts. The catalyst is typically separated by distillation or extraction. The isomeric aldehydes are then separated by fractional distillation.

Aldol Condensation and Hydrogenation

This two-step sequence provides a route to this compound from readily available starting materials.

Experimental Protocol:

  • Aldol Condensation: To a solution of heptanal (1.0 eq) in a suitable solvent (e.g., methanol), an aqueous solution of formaldehyde (1.1 eq) and a base catalyst (e.g., sodium hydroxide (B78521) or a secondary amine like diethylamine) are added. The reaction is stirred at a controlled temperature (e.g., 40-60 °C) until the consumption of heptanal is complete. This step forms 2-methyleneoctanal.

  • Workup of Aldol Product: The reaction mixture is neutralized with a weak acid, and the organic product is extracted with a suitable solvent. The organic layer is washed, dried, and concentrated to yield crude 2-methyleneoctanal.

  • Hydrogenation: The crude 2-methyleneoctanal is dissolved in a solvent such as ethanol (B145695) or ethyl acetate. A hydrogenation catalyst (e.g., palladium on carbon, Pd/C) is added. The mixture is then subjected to a hydrogen atmosphere (typically at a pressure of 1-10 bar) and stirred until the uptake of hydrogen ceases.

  • Final Workup and Purification: The catalyst is removed by filtration, and the solvent is evaporated. The resulting crude this compound is then purified by distillation.

Mandatory Visualizations

The following diagrams illustrate the logical workflows of the described synthesis methods.

Asymmetric_Synthesis cluster_0 Asymmetric Synthesis via Metalloenamines Propionaldehyde Propionaldehyde Aldimine_Formation Aldimine Formation Propionaldehyde->Aldimine_Formation Chiral_Amine Chiral_Amine Chiral_Amine->Aldimine_Formation Metalation_LDA Metalation (LDA) Aldimine_Formation->Metalation_LDA Alkylation Alkylation (n-Hexyl Iodide) Metalation_LDA->Alkylation Hydrolysis Hydrolysis Alkylation->Hydrolysis 2_Methyloctanal 2_Methyloctanal Hydrolysis->2_Methyloctanal

Caption: Workflow for the asymmetric synthesis of this compound.

Oxidation_Synthesis cluster_1 Oxidation of 2-Methyloctanol 2_Methyloctanol 2_Methyloctanol Swern_Oxidation Swern Oxidation (DMSO, (COCl)2, Et3N) 2_Methyloctanol->Swern_Oxidation 2_Methyloctanal_Ox This compound Swern_Oxidation->2_Methyloctanal_Ox

Caption: Workflow for the oxidation of 2-methyloctanol.

Hydroformylation_Synthesis cluster_2 Hydroformylation of 1-Heptene 1_Heptene 1_Heptene Hydroformylation_Reaction Hydroformylation (Rh catalyst) 1_Heptene->Hydroformylation_Reaction Syngas Syngas (CO/H2) Syngas->Hydroformylation_Reaction Isomer_Mixture Isomeric Aldehyde Mixture Hydroformylation_Reaction->Isomer_Mixture Fractional_Distillation Fractional Distillation Isomer_Mixture->Fractional_Distillation 2_Methyloctanal_HF This compound Fractional_Distillation->2_Methyloctanal_HF n_Octanal n-Octanal Fractional_Distillation->n_Octanal

Caption: Workflow for the hydroformylation of 1-heptene.

Aldol_Hydrogenation_Synthesis cluster_3 Aldol Condensation & Hydrogenation Heptanal Heptanal Aldol_Condensation Aldol Condensation Heptanal->Aldol_Condensation Formaldehyde Formaldehyde Formaldehyde->Aldol_Condensation 2_Methyleneoctanal 2-Methyleneoctanal Aldol_Condensation->2_Methyleneoctanal Hydrogenation Hydrogenation (H2, Pd/C) 2_Methyleneoctanal->Hydrogenation 2_Methyloctanal_AH This compound Hydrogenation->2_Methyloctanal_AH

Caption: Workflow for the aldol condensation and hydrogenation route.

References

Safety Operating Guide

Safe Disposal of 2-Methyloctanal: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 2-Methyloctanal, a common fragrance and flavoring agent. Adherence to these protocols is essential to mitigate risks and comply with regulatory standards.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to be aware of the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound is classified as a skin irritant and is harmful to aquatic life with long-lasting effects[1]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times. This includes:

  • Protective Gloves: Neoprene or nitrile gloves are recommended.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to prevent skin contact.

Work should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any vapors[2].

Step-by-Step Disposal Protocol

The disposal of this compound must be handled in accordance with hazardous waste regulations. Organic solvents and chemicals like this compound should never be disposed of down the drain[3].

  • Waste Collection:

    • Designate a specific, compatible, and properly labeled waste container for this compound. The container should be made of a material that will not react with the chemical, such as glass or a suitable plastic.

    • Ensure the container is in good condition, with a secure, tight-fitting lid to prevent leaks or the escape of vapors[3][4].

  • Labeling Hazardous Waste:

    • As soon as you begin accumulating the waste, affix a "Hazardous Waste" label to the container[4][5].

    • The label must include the following information:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound."

      • The accumulation start date (the date the first drop of waste is added to the container)[4].

      • An indication of the hazards (e.g., "Skin Irritant," "Environmental Hazard")[1].

  • Storage of Waste:

    • Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents[6].

    • The storage area should be away from heat, sparks, and open flames[2][7].

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EH&S) office to schedule a pickup for the hazardous waste[5][8].

    • Follow your institution's specific procedures for waste pickup requests. This may involve filling out an online form or a specific tag for the waste container[5][9].

    • Do not allow the waste to accumulate in the laboratory for an extended period.

  • Spill and Contaminated Material Cleanup:

    • In the event of a spill, absorb the material with an inert absorbent, such as vermiculite, dry sand, or earth.

    • Collect the contaminated absorbent material and place it into a separate, sealed, and properly labeled hazardous waste container[2].

    • Heavily contaminated items like paper towels or gloves should also be disposed of as hazardous waste[3].

Chemical and Physical Properties of this compound

The following table summarizes key quantitative data for this compound, which is important for its safe handling and storage.

PropertyValue
Molecular Formula C9H18O[10]
Molecular Weight 142.24 g/mol [10]
Appearance Colorless, clear oily liquid[11][12]
Odor Floral, rose-like[11][12]
Boiling Point 82.00 to 83.00 °C @ 20.00 mm Hg[11]
Flash Point 156.00 °F (68.89 °C)[11]
Specific Gravity 0.82100 to 0.82900 @ 25.00 °C[11]
Solubility in Water Insoluble[11][12]
Solubility in Other Solvents Soluble in alcohol and dipropylene glycol[11]

Disposal Procedure Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection & Labeling cluster_storage Storage cluster_disposal Final Disposal start Start: Identify this compound Waste ppe Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) start->ppe Step 1 container Select Compatible Hazardous Waste Container ppe->container Step 2 collect Transfer Waste to Container container->collect Step 3 label_waste Affix 'Hazardous Waste' Label - Chemical Name - Accumulation Date - Hazard Information collect->label_waste Step 4 seal Securely Seal Container label_waste->seal Step 5 store Store in Designated, Ventilated, Secure Area seal->store Step 6 contact_ehs Contact Environmental Health & Safety (EH&S) for Pickup store->contact_ehs Step 7 end_process End: Waste Removed by EH&S contact_ehs->end_process Step 8

Caption: Workflow for the safe disposal of this compound.

References

Comprehensive Safety and Handling Guide for 2-Methyloctanal

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, operational procedures, and disposal plans for handling 2-Methyloctanal in a laboratory setting. Adherence to these guidelines is crucial for ensuring the safety of researchers, scientists, and drug development professionals, while maintaining environmental compliance.

Immediate Safety and Hazard Profile

This compound is a combustible liquid and vapor that may cause irritation to the eyes, skin, and respiratory tract.[1] The toxicological properties of this substance have not been fully investigated, warranting cautious handling and the strict use of personal protective equipment (PPE).[1] It is also considered toxic to aquatic life with long-lasting effects.

Key Physical and Chemical Properties

PropertyValue
CAS Number 7786-29-0[2][3]
Molecular Formula C₉H₁₈O[2][3]
Appearance Colorless, clear oily liquid[3]
Odor Floral, rose, lily[3]
Boiling Point 82.00 to 83.00 °C @ 20.00 mm Hg[3]
Flash Point 156.00 °F (68.89 °C) (Tag Closed Cup)[3]
Specific Gravity 0.82100 to 0.82900 @ 25.00 °C[3]
Vapor Pressure 0.759000 mm/Hg @ 25.00 °C[3]
Solubility Insoluble in water; Soluble in alcohol and dipropylene glycol[3]
Occupational Exposure Limits No specific occupational exposure limits have been established.[1][4][5]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory when handling this compound to minimize exposure.

PPE CategorySpecifications and Procedures
Eye and Face Protection Wear tightly fitting safety goggles with side-shields conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[1][4] A face shield should be worn in addition to goggles when there is a splash hazard.[6]
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile, neoprene) must be worn.[6][7] Inspect gloves for any signs of degradation or perforation before use.
Skin and Body Protection Wear a lab coat, long pants, and closed-toe shoes.[6] For larger quantities or tasks with a higher risk of splashing, impervious clothing or a chemical-resistant suit is recommended.[4]
Respiratory Protection Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][6] If vapors or aerosols are generated and engineering controls are insufficient, use a NIOSH-approved respirator with an organic vapor cartridge.[1][6]

Operational and Handling Plan

Receiving and Storage

  • Inspect: Upon receipt, carefully inspect the container for any signs of damage or leaks.

  • Store Securely: Store in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other ignition sources.[1][8] Keep the container tightly closed when not in use.[1][8]

Handling Procedures

  • Ventilation: Always work in a well-ventilated area, such as a chemical fume hood, to keep airborne concentrations low.[1]

  • Avoid Contact: Prevent contact with eyes, skin, and clothing.[1] Do not breathe vapors or mists.

  • Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[8]

  • Spark-Proof Tools: Use only non-sparking tools and explosion-proof equipment.[8][9]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[1] Do not eat, drink, or smoke in areas where the chemical is handled.

Emergency Procedures

Spill Response

  • Evacuate and Isolate: Alert personnel in the immediate vicinity and evacuate the area.

  • Ventilate: Increase ventilation to the spill area.

  • Containment: Use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill.[1] Prevent the spill from entering drains.[8]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled, and sealed container for hazardous waste.[1][6]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.[6]

  • Reporting: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.[6]

First Aid Measures

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical aid.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Disposal Plan

The disposal of this compound must be conducted in accordance with all federal, state, and local regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[7][10]

  • Waste Identification: Treat all waste containing this compound as hazardous chemical waste.[6]

  • Containerization: Collect waste in a designated, chemically compatible, and properly sealed container.[6][10] Do not mix with incompatible waste streams.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards.[6]

  • Storage: Store the hazardous waste container in a designated satellite accumulation area that is secure and away from sources of ignition.[6]

  • Collection: Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[6][7]

Workflow for Handling this compound

prep Preparation ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep->ppe Ensure Safety First handling Handling in Fume Hood ppe->handling Proceed with Work storage Secure Storage handling->storage If Not Fully Used spill Spill Occurs handling->spill waste_collection Collect Waste in Labeled Container handling->waste_collection After Use storage->ppe For Subsequent Use spill_response Spill Response Protocol spill->spill_response Immediate Action spill_response->waste_collection Contain & Collect decontamination Decontaminate Work Area & Remove PPE waste_collection->decontamination Task Complete disposal Arrange for EHS Waste Pickup decontamination->disposal Final Step

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.